Product packaging for N-Ethylethylenediamine(Cat. No.:CAS No. 110-72-5)

N-Ethylethylenediamine

Cat. No.: B093853
CAS No.: 110-72-5
M. Wt: 88.15 g/mol
InChI Key: SCZVXVGZMZRGRU-UHFFFAOYSA-N
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Description

N-Ethylethylenediamine is a valuable chemical building block prized in research for its role as a precursor and intermediate in synthesizing complex molecules. Its primary research applications include serving as a key intermediate in the development of active pharmaceutical ingredients (APIs) for the pharmaceutical industry . In polymer science, it functions as a curing agent (hardener) for epoxy resins, contributing to the production of high-performance coatings, adhesives, and composite materials . Furthermore, its chemical structure makes it a useful intermediate in the synthesis of certain herbicides and pesticides for agrochemical research . A prominent area of scientific investigation involves the functionalization of metal-organic frameworks (MOFs), such as Mg 2 -MOF-74, with this compound to create solid adsorbents for enhanced CO 2 capture, where its basicity plays a critical role in adsorption capacity and reactivity . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2 B093853 N-Ethylethylenediamine CAS No. 110-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethylethane-1,2-diamine
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InChI

InChI=1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVXVGZMZRGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059390
Record name 2-Aminoethyl(ethyl)amine
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Molecular Weight

88.15 g/mol
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CAS No.

110-72-5
Record name N-Ethylethylenediamine
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Record name N-Ethylethylenediamine
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Record name 1,2-Ethanediamine, N1-ethyl-
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Record name 2-Aminoethyl(ethyl)amine
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Record name 2-aminoethyl(ethyl)amine
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Record name N-ETHYLETHYLENEDIAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Ethylethylenediamine, a crucial intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical Properties of this compound

This compound, also known as 2-aminoethyl(ethyl)amine, is a colorless to light yellow liquid with a characteristic amine-like odor. Its fundamental physical characteristics are summarized in the table below, providing a clear reference for laboratory and industrial applications.

PropertyValue
Molecular Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol [1]
Appearance Colorless to slightly brown liquid
Boiling Point 128-130 °C
Melting Point -69 °C (estimated)
Density 0.837 g/mL at 25 °C
Refractive Index (n20/D) 1.439
Solubility Soluble in water, ethanol, and ether.
Vapor Pressure 10.4 mmHg at 25 °C
Flash Point 10 °C (closed cup)

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is paramount for the safe handling, process design, and quality control of chemical substances. Below are detailed methodologies for measuring the key physical properties of liquid amines like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • Heat transfer fluid (e.g., mineral oil)

Procedure:

  • Fill the Thiele tube with a suitable heat transfer fluid to just above the side-arm.

  • Place a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the heat transfer fluid.

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the bath.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate density measurements of liquids.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and record its mass.

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

  • Dry the exterior of the pycnometer and record its mass.

  • Calculate the density of this compound using the following formula: Density = (Mass of this compound) / (Volume of Pycnometer) Where the Volume of the Pycnometer is determined from the mass and known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance. It is a characteristic property and is useful for identification and purity assessment.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft lens tissue

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer prisms.

  • Place a few drops of this compound onto the surface of the measuring prism.

  • Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

  • Adjust the light source and the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

  • Turn the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.

  • If a color fringe is observed, adjust the chromaticity compensator until the dividing line is sharp and achromatic.

  • Read the refractive index value from the scale.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. A qualitative assessment can be performed to determine the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rod

  • Droppers or pipettes

Procedure:

  • Place a small amount (e.g., 0.1 mL) of this compound into separate test tubes.

  • Add a small amount (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, diethyl ether) to each test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring.

  • Observe whether the this compound dissolves completely, is partially soluble, or is insoluble. Record the observations. For miscible liquids, a single homogeneous phase will be observed.

Synthesis Pathway Visualization

This compound is a key starting material for the synthesis of various pharmaceutical intermediates. One such important intermediate is 4-ethyl-2,3-dioxopiperazine, a precursor to the side chain of the antibiotic Cefoperazone. The logical workflow for the synthesis of this intermediate is depicted below.

G Synthesis of 4-ethylpiperazine-2,3-dione cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_byproduct Byproduct Reactant1 This compound Reaction Cyclocondensation Reactant1->Reaction Reactant2 Diethyl Oxalate (B1200264) Reactant2->Reaction Product 4-ethylpiperazine-2,3-dione Reaction->Product Main Product Byproduct Ethanol Reaction->Byproduct Removed

Caption: Logical workflow for the synthesis of 4-ethylpiperazine-2,3-dione.

Experimental Protocol: Synthesis of 4-ethylpiperazine-2,3-dione

This protocol details the synthesis of 4-ethyl-2,3-dioxopiperazine from this compound and diethyl oxalate.

Materials:

  • This compound

  • Diethyl oxalate

  • Anhydrous methanol

  • Catalyst (e.g., ammonium (B1175870) chloride or glacial acetic acid)

  • Glycol dimethyl ether (for crystallization)

Procedure:

  • Preparation of Reactant Solutions:

    • Solution A: Prepare a mixed solution of this compound in anhydrous methanol. For example, 11g of this compound in 10g of anhydrous methanol.

    • Solution B: In a separate dry, three-necked flask equipped with a stirrer, add 25ml of anhydrous methanol. Add a catalytic amount of ammonium chloride (e.g., 0.2g) and stir until completely dissolved. Add 19g of diethyl oxalate at 25-30 °C. Cool the solution to 15-20 °C and stir until uniform.

  • Reaction:

    • Slowly add Solution A dropwise to Solution B while maintaining the temperature at 15-20 °C and stirring.

    • After the addition is complete, continue to stir the reaction mixture at this temperature for a specified period (e.g., 3 hours).

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent by distillation under reduced pressure.

    • Add glycol dimethyl ether to the residue to induce crystallization.

    • Filter the solid product and wash with a small amount of cold solvent.

    • Dry the purified 4-ethyl-2,3-dioxopiperazine product.

The resulting 4-ethyl-2,3-dioxopiperazine can then be converted to 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, a key intermediate for the synthesis of the Cefoperazone side chain, HO-EPCP (2-[(4-ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid).

G Synthesis of HO-EPCP Precursor cluster_step1 Step 1: Formation of Piperazinedione cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Coupling Reaction A This compound C 4-ethylpiperazine-2,3-dione A->C B Diethyl Oxalate B->C E 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride C->E D Phosgene or equivalent D->E G HO-EPCP E->G F p-Hydroxyphenylglycine F->G

References

N-Ethylethylenediamine chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of N-Ethylethylenediamine

Introduction

This compound, also known as 2-aminoethyl(ethyl)amine, is an organic compound with the chemical formula C4H12N2.[1][2] It is a diamine featuring a primary and a secondary amine group.[3] This structure makes it a versatile building block in organic synthesis and a notable intermediate in the production of pharmaceuticals, such as the antibiotic Cefoperazone.[1] It also serves as a chelating agent and is used in studies of mutagenesis.[3][4] This guide provides a detailed overview of its chemical structure, bonding, and physicochemical properties, along with relevant experimental protocols and visualizations for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound consists of an ethyl group attached to one of the nitrogen atoms of an ethylenediamine (B42938) backbone.[3] The molecule is achiral.[5]

Table 1: Molecular Identifiers for this compound

Identifier Value
Molecular Formula C4H12N2[2]
IUPAC Name N'-ethylethane-1,2-diamine[2]
CAS Number 110-72-5[2]
Molecular Weight 88.15 g/mol [2]
SMILES CCNCCN[6]
InChI 1S/C4H12N2/c1-2-6-4-3-5/h6H,2-5H2,1H3[6]

| Synonyms | 2-Aminoethyl(ethyl)amine, N-ethyl-1,2-ethanediamine[2] |

Figure 1: 2D Chemical Structure of this compound.

Bonding and Molecular Geometry

The bonding in this compound is characterized by single covalent bonds between carbon, nitrogen, and hydrogen atoms. The nitrogen and carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each of these atoms. The presence of lone pairs on the nitrogen atoms influences the bond angles, which are expected to be slightly less than the ideal 109.5° of a perfect tetrahedron. For the parent compound, ethylenediamine, the H-N-H and H-N-C bond angles are approximately 110 degrees.[7] The molecule's overall shape is flexible due to free rotation around the C-C and C-N single bonds.[8]

Table 2: Approximate Bond Parameters for this compound

Bond Hybridization Approximate Bond Length (Å) Approximate Bond Angle (°)
C-C sp³ - sp³ 1.54 N/A
C-N sp³ - sp³ 1.47 ~110 (C-C-N)
N-H sp³ - s 1.01 ~107 (H-N-C / H-N-H)
C-H sp³ - s 1.09 ~109.5 (H-C-H / H-C-C)

Note: Bond lengths and angles are typical values for these types of bonds and may vary slightly in the actual molecule.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][3] It is completely soluble in water.[4]

Table 3: Physicochemical Properties of this compound

Property Value
Density 0.837 g/mL at 25 °C[6]
Boiling Point 128-130 °C[6]
Melting Point 1.63 °C (estimate)[4]
Flash Point 10 °C (50 °F)[1][4]
Refractive Index n20/D 1.439[6]
pKa pK1: 7.63; pK2: 10.56 (at 25 °C)[4]

| Vapor Pressure | 10.4 mmHg at 25 °C[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
~2.75 t -CH₂-NH-
~2.65 t -CH₂-NH₂
~2.60 q -CH₂-CH₃
~1.40 s (broad) -NH₂ and -NH
~1.05 t -CH₃

Solvent: CDCl₃. Data is interpreted from typical values and available spectra.[9]

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3250-3400 Medium-Strong, Broad N-H stretch (primary and secondary amine)
2850-2960 Medium-Strong C-H stretch (alkane)
1590-1650 Medium N-H bend (primary amine)
1450-1470 Medium C-H bend (alkane)
1000-1250 Medium-Strong C-N stretch

Note: IR data is based on characteristic absorption frequencies for primary and secondary amines.[10]

Table 6: Mass Spectrometry Data for this compound

m/z Interpretation
88 Molecular ion [M]⁺
58 [CH₂CH₂NHCH₂CH₃]⁺ or [M - CH₂NH₂]⁺
44 [CH₂NHCH₃]⁺ or [CH₂CH₂NH₂]⁺
30 [CH₂NH₂]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of amines. The base peak is often observed at m/z 58 or 30.[2]

Experimental Protocols

Synthesis of this compound via N-Alkylation

A common method for synthesizing this compound is the direct alkylation of ethylenediamine with an ethylating agent like ethyl bromide.[11][12]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place ethylenediamine (excess) in a suitable solvent like ethanol.

  • Addition of Alkylating Agent: Cool the flask in an ice bath. Slowly add ethyl bromide (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintaining a low temperature helps control the exothermicity of the reaction.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 3-4 hours.[11] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide (B78521) to neutralize the hydrobromide salt formed and to deprotonate the amine.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as dichloromethane.[13] Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[13] Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation, collecting the fraction at 128-130 °C.[12]

Synthesis_Pathway cluster_reactants Reactants Ethylenediamine Ethylenediamine Reaction Reaction Ethylenediamine->Reaction Ethyl Bromide Ethyl Bromide Ethyl Bromide->Reaction + Solvent (Ethanol) Workup Workup Reaction->Workup 1. Reflux 2. Cool Purification Purification Workup->Purification NaOH, Extraction Product This compound Purification->Product Distillation

Figure 2: Synthesis workflow for this compound.

Protocol for Spectroscopic Analysis (NMR)
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[14]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.[14]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[14]

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Analytical_Workflow Sample Purified this compound Prep Prepare NMR Sample (Dissolve in CDCl₃) Sample->Prep Acquire Acquire Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) Prep->Acquire Process Process Raw Data (FT, Baseline Correction) Acquire->Process Analyze Analyze Spectra (Peak Integration, Chemical Shift, Fragmentation) Process->Analyze Characterize Structural Confirmation Analyze->Characterize

Figure 3: Workflow for spectroscopic characterization.

Conclusion

This compound is a structurally simple yet functionally significant diamine. Its chemical properties, governed by the presence of both primary and secondary amine groups, make it a valuable precursor in various chemical syntheses. A thorough understanding of its structure, bonding, and spectroscopic profile is essential for its effective application in research and development, particularly within the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive technical resource for professionals working with this compound.

References

An In-depth Technical Guide to N-Ethylethylenediamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethylethylenediamine, a crucial diamine in various chemical and pharmaceutical applications. This document details its fundamental molecular properties, outlines a standard experimental protocol for its synthesis, and illustrates a key reaction mechanism.

Core Molecular and Physical Properties

This compound, also known as N'-ethylethane-1,2-diamine, is an organic compound featuring both a primary and a secondary amine group.[1] This structure imparts significant versatility, allowing it to serve as a valuable intermediate and building block in the synthesis of more complex molecules.[1][2] It is a colorless to pale yellow liquid with a characteristic amine odor and is soluble in water and various organic solvents.[2]

Below is a summary of its key quantitative data:

PropertyValueReferences
Molecular Formula C4H12N2[3][4][5][6]
Linear Formula C2H5NHCH2CH2NH2[7]
Molecular Weight 88.15 g/mol [3][4][6][7]
CAS Number 110-72-5[3][4][5][7]
IUPAC Name N'-ethylethane-1,2-diamine[3][4]
Density 0.837 g/mL at 25 °C
Boiling Point 128-130 °C
Flash Point 50 °F

Experimental Protocol: Synthesis via Gas-Phase Catalytic Reaction

One of the modern industrial methods for synthesizing this compound is through the gas-phase catalytic reaction of ethylenediamine (B42938) with diethyl carbonate. This method is noted for its high yield and environmentally friendly characteristics.[4]

Materials:

  • Ethylenediamine

  • Diethyl carbonate

  • NaY molecular sieve catalyst (30-50 mesh)

  • Nitrogen gas (for inert atmosphere)

  • Fixed-bed reactor

  • Condenser

  • Extraction and rectification apparatus

  • Gas chromatograph for analysis

Methodology:

  • Catalyst Preparation: The NaY molecular sieve is prepared by dehydrating it at 300°C for 3 hours under a nitrogen stream within the fixed-bed reactor.

  • Reactant Mixture: Ethylenediamine and diethyl carbonate are mixed in a molar ratio of 2:1.

  • Reaction Conditions: The reactor temperature is maintained at 250°C. The nitrogen gas flow rate is set to 100 ml/min.

  • Reaction Execution: The reactant mixture is introduced into the reactor at a mass liquid hourly space velocity of 15 h⁻¹. The reactants are vaporized and pass over the catalyst bed, where the gas-phase reaction occurs.

  • Product Collection: The gaseous reaction mixture exiting the reactor is cooled and condensed to a pale yellow liquid.

  • Purification: The condensed liquid is subjected to extraction and rectification to separate the desired this compound from by-products (such as ethanol), unreacted starting materials, and the extractant. The unreacted materials and extractant can be recycled.

  • Analysis: The purity of the final product is determined using gas chromatography. This method can achieve a yield of up to 92% with a purity of 96%.[4]

Key Applications and Mechanisms

This compound is a significant intermediate in the pharmaceutical industry, particularly in the synthesis of antibiotics such as piperacillin.[4] It also finds applications in the agrochemical sector and the production of specialty chemicals.[1]

One of its key functionalities is its role as a bidentate chelating agent. The two nitrogen atoms can donate their lone pairs of electrons to a single metal ion, forming a stable five-membered ring structure known as a chelate.[5] This ability to sequester metal ions is crucial in various applications, including preventing unwanted side reactions in chemical synthesis and in the formulation of micronutrient fertilizers for agriculture.[8]

Below is a diagram illustrating the synthesis workflow for this compound via a gas-phase catalytic reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification Reactants Ethylenediamine + Diethyl Carbonate Reactor Fixed-Bed Reactor (250°C, N2 atmosphere) Reactants->Reactor Catalyst NaY Molecular Sieve (Catalyst) Catalyst->Reactor Condenser Condensation Reactor->Condenser Gaseous Mixture Purification Extraction & Rectification Condenser->Purification Liquid Mixture Product This compound Purification->Product Byproducts Byproducts (Ethanol) & Recycled Reactants Purification->Byproducts

Caption: Workflow for the gas-phase synthesis of this compound.

The following diagram illustrates the chelation of a metal ion by this compound, forming a stable chelate ring.

Caption: Chelation of a metal ion (M+) by this compound.

References

N-Ethylethylenediamine: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethylenediamine (CAS No. 110-72-5) is a chemical intermediate with significant applications in the synthesis of various organic compounds, including active pharmaceutical ingredients. An in-depth understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in research and development, particularly in process design, safety assessments, and quality control. This technical guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Core Physicochemical Properties

The boiling point and density are critical physical constants that define the behavior of this compound under various conditions.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueConditions
Boiling Point 128-130 °Cat 1 atm (literature value)[1][2][3]
Density 0.837 g/mLat 25 °C (literature value)[1][2][3]

Experimental Protocols

Accurate determination of boiling point and density is crucial for verifying the purity and identity of this compound. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube (e.g., a fusion tube).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

  • Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then inserted into the side arm of a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is level with the thermometer bulb.

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.

  • Observation: As the temperature increases, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point of the sample.

Determination of Density: Pycnometer Method

A pycnometer, or specific gravity bottle, is a flask with a precise volume used to determine the density of a liquid with high accuracy.

Methodology:

  • Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • Weighing: The filled pycnometer is weighed to determine the mass of the liquid.

  • Temperature Control: The measurement should be carried out at a constant, known temperature (e.g., 25 °C) as density is temperature-dependent.

  • Calculation: The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling point and density of this compound.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Place Sample in Fusion Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Place Assembly in Thiele Tube C->D E Gently Heat Side Arm D->E F Observe Continuous Bubble Stream E->F G Remove Heat and Allow to Cool F->G H Record Temperature at Liquid Re-entry G->H I Final Result H->I Boiling Point

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Density_Determination A Weigh Clean, Dry Pycnometer (m1) B Fill Pycnometer with This compound A->B C Weigh Filled Pycnometer (m2) B->C E Calculate Mass of Liquid (m = m2 - m1) C->E D Record Temperature G Calculate Density (ρ = m / V) D->G E->G F Record Volume of Pycnometer (V) F->G H Final Result G->H

Caption: Experimental workflow for density determination using a pycnometer.

References

N-Ethylethylenediamine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Ethylethylenediamine in various organic solvents. Understanding the solubility characteristics of this important diamine is crucial for its application in pharmaceutical synthesis, particularly as an intermediate for antibiotics like Cefoperazone, and in the formulation of other chemical products. This document collates available solubility data, presents a standardized experimental protocol for its determination, and visualizes key synthetic pathways involving this compound.

Core Properties of this compound

PropertyValue
CAS Number 110-72-5[1]
Molecular Formula C4H12N2[1]
Molecular Weight 88.15 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Density 0.837 g/mL at 25 °C[3]
Boiling Point 128-130 °C[3]
Flash Point 10 °C[3]

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility profile. The following table summarizes the available information. It is important to note that terms like "soluble" and "miscible" are qualitative, and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

SolventCAS NumberQualitative SolubilitySource/Context
Water7732-18-5Completely soluble[3]General chemical property data.
Methanol67-56-1SolubleMentioned as a solvent for related diamines[4][5]. General principle of "like dissolves like" suggests solubility.
Ethanol64-17-5SolubleExpected to be soluble due to its polar nature and ability to form hydrogen bonds.
Acetone67-64-1SolubleExpected to be soluble based on its polarity.
Dichloromethane75-09-2SolubleExpected to be soluble in this polar aprotic solvent.
Toluene108-88-3Likely SolubleSolubility may be more limited compared to polar solvents.
Ethyl Acetate141-78-6Likely SolubleExpected to have some degree of solubility.
Diethyl Ether60-29-7Likely SolubleExpected to have some degree of solubility.
Hexane110-54-3Likely InsolubleAs a nonpolar solvent, it is not expected to be a good solvent for the polar this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established "isothermal shake-flask" method is recommended. This protocol is a standard and reliable method for determining the equilibrium solubility of a compound in a specific solvent and can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Sealed vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically takes 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is recommended to use a syringe fitted with a chemically compatible filter.

    • Dilute the collected sample to a known volume with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations of Synthetic Pathways

This compound is a key building block in the synthesis of various molecules. Below are diagrams illustrating its role in two notable synthetic processes.

G cluster_0 Synthesis of Cefoperazone Intermediate need This compound intermediate1 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride need->intermediate1 + Phosgene derivative reagent1 D(-)-α-p-hydroxyphenylglycine reagent1->intermediate1 Reaction cefoperazone Cefoperazone intermediate1->cefoperazone + 7-ACA derivative

Caption: Workflow for the synthesis of a key intermediate for the antibiotic Cefoperazone.

G cluster_1 Condensation Reaction need This compound product Schiff Base Product need->product aldehyde 2-hydroxy-3-methoxybenzaldehyde aldehyde->product Condensation

Caption: Condensation reaction of this compound with an aromatic aldehyde.[6]

References

Spectroscopic Profile of N-Ethylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-ethylethylenediamine (C₄H₁₂N₂), a crucial building block in pharmaceutical and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₁₂N₂ and it has a molecular weight of 88.15 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
2.76t2H5.9-CH₂-NH₂
2.68t2H5.9-NH-CH₂-
2.61q2H7.2-CH₂-CH₃
1.45 (approx.)s (broad)3H--NH₂ and -NH-
1.09t3H7.2-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
52.5-NH-CH₂-
49.8-CH₂-NH₂
44.5-CH₂-CH₃
15.2-CH₃
IR (Infrared) Spectroscopy Data

Technique: Liquid Film (Neat)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350 - 3250Strong, BroadN-H stretch (primary and secondary amine)
2965 - 2850StrongC-H stretch (aliphatic)
1590MediumN-H bend (primary amine)
1460MediumC-H bend (CH₂ and CH₃)
1130MediumC-N stretch
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
88Moderate[M]⁺ (Molecular Ion)
58High[CH₂=N⁺H-CH₂-CH₃]
44High[CH₂=N⁺H-CH₃]
30High[CH₂=NH₂]⁺ (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.6-0.7 mL) directly in a 5 mm NMR tube.[2] The tube was capped and gently agitated to ensure homogeneity.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • Locking and Shimming: The spectrometer was locked onto the deuterium (B1214612) signal of the CDCl₃ solvent, and the magnetic field homogeneity was optimized through an automated shimming procedure.[2]

    • ¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence was used to obtain the carbon spectrum, resulting in singlet peaks for each unique carbon atom. A larger number of scans and a longer relaxation delay were typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm) or an internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound liquid was placed directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate was carefully placed on top to create a thin liquid film.[4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.

  • Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the instrument's sample holder, and the infrared spectrum was acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of volatile this compound was introduced into the mass spectrometer via a direct insertion probe or through the injection port of a gas chromatograph (GC-MS).[5]

  • Instrumentation: An electron ionization (EI) mass spectrometer was used.

  • Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the characteristic fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare Thin Film on Salt Plate Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Introduce into Vacuum System Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase & Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification Acq_IR->Proc_IR Proc_MS Library Search, Fragmentation Analysis Acq_MS->Proc_MS Interp Structural Elucidation & Purity Assessment Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp

Caption: General workflow for spectroscopic analysis.

Fragmentation_Pathway cluster_fragments Major Fragments Mol_Ion [C₄H₁₂N₂]⁺˙ m/z = 88 Frag_58 [C₃H₈N]⁺ m/z = 58 Mol_Ion->Frag_58 - C₂H₅• Frag_44 [C₂H₆N]⁺ m/z = 44 Mol_Ion->Frag_44 - C₂H₄ Frag_30 [CH₄N]⁺ m/z = 30 (Base Peak) Frag_58->Frag_30 - C₂H₄

Caption: Proposed EI fragmentation of this compound.

References

Quantum Chemical Calculations of N-Ethylethylenediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of N-Ethylethylenediamine. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry for molecular characterization. The guide outlines theoretical methodologies, presents hypothetical calculated data in comparison with available experimental evidence, and provides detailed protocols for performing such calculations.

Introduction to this compound

This compound (C4H12N2) is a diamine with a flexible aliphatic backbone, making it a versatile building block in organic synthesis and a ligand in coordination chemistry.[1] Its conformational flexibility and the presence of two nitrogen atoms with lone pairs of electrons govern its reactivity and interaction with other molecules. Understanding the three-dimensional structure, vibrational modes, and electronic properties of this compound is crucial for its application in various fields, including pharmacology and materials science. Quantum chemical calculations offer a powerful tool to investigate these properties at the atomic level.

Conformational Analysis

The conformational landscape of this compound is characterized by rotation around the C-C and C-N single bonds. Density Functional Theory (DFT) is a widely used method for performing conformational analysis due to its balance of accuracy and computational cost.

Computational Methodology

A typical protocol for the conformational analysis of this compound involves the following steps:

  • Initial Structure Generation: A preliminary 3D structure of this compound is built.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify various possible conformers. This can be achieved using molecular mechanics force fields followed by quantum mechanical optimization of the low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized at a selected level of theory, for instance, using the B3LYP functional with a 6-31G(d) basis set.[2] Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including the zero-point vibrational energy (ZPVE) correction, to determine their relative stabilities.

The following diagram illustrates the general workflow for a conformational analysis study.

cluster_workflow Conformational Analysis Workflow start Initial 3D Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search qm_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->qm_opt freq_calc Frequency Calculation qm_opt->freq_calc energy_analysis Relative Energy Analysis (with ZPVE) freq_calc->energy_analysis end Stable Conformers and Relative Stabilities energy_analysis->end

A typical workflow for conformational analysis.
Hypothetical Conformational Data

The following table summarizes hypothetical calculated relative energies for the most stable conformers of this compound. The gauche and trans conformations refer to the dihedral angle of the N-C-C-N backbone.

ConformerDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)
Gauche 1~60°0.00
Trans~180°0.85
Gauche 2~-60°1.20

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These calculated spectra can be compared with experimental data for structure validation and spectral assignment.

Vibrational Spectroscopy (IR and Raman)

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. The intensities of IR bands are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.[3]

  • Geometry Optimization: The geometry of the most stable conformer is optimized at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies for better agreement with experimental data.

The following table presents a hypothetical comparison between calculated (scaled) and experimental FT-IR and Raman frequencies for key vibrational modes of this compound. Experimental data is available from sources like SpectraBase.[4][5]

Vibrational ModeCalculated Scaled Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)
N-H Stretch3350, 3280~3360, ~3290~3360, ~3290
C-H Stretch2960, 2870~2965, ~2875~2965, ~2875
N-H Bend1610~1600~1600
C-H Bend1460~1450~1450
C-N Stretch1080~1070~1070
NMR Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Geometry Optimization: The geometry of the most stable conformer is optimized at a high level of theory (e.g., B3LYP/6-311++G(d,p)).

  • NMR Calculation: The absolute shielding tensors are calculated using the GIAO method at the same level of theory.

  • Chemical Shift Calculation: The calculated shielding tensors are converted to chemical shifts by referencing them to the calculated shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The following table shows a hypothetical comparison between calculated and experimental ¹H and ¹³C NMR chemical shifts for this compound. Experimental data can be found in the PubChem database.[1]

¹H NMR Chemical Shifts (ppm)

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
-CH₃1.1~1.1
-CH₂- (ethyl)2.6~2.6
-CH₂- (ethylene)2.7~2.7
-NH₂1.3~1.3
-NH-1.5~1.5

¹³C NMR Chemical Shifts (ppm)

CarbonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
-CH₃15.2~15.0
-CH₂- (ethyl)48.5~48.3
-CH₂- (ethylene, adjacent to NH₂)41.8~41.6
-CH₂- (ethylene, adjacent to NH)52.1~51.9

Electronic Properties and Reactivity

Quantum chemical calculations provide insights into the electronic structure and reactivity of a molecule through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It reveals the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

The diagram below illustrates the relationship between calculated electronic properties and the prediction of chemical reactivity.

cluster_reactivity Reactivity Analysis dft_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) homo_lumo HOMO/LUMO Analysis dft_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) dft_calc->mep reactivity Prediction of Chemical Reactivity homo_lumo->reactivity mep->reactivity

Workflow for predicting chemical reactivity.

Conclusion

Quantum chemical calculations are an indispensable tool for the in-depth characterization of molecules like this compound. By providing detailed information on conformational preferences, spectroscopic signatures, and electronic properties, these computational methods complement experimental studies and offer valuable insights for researchers, scientists, and professionals in drug development and other chemical sciences. The methodologies and hypothetical data presented in this guide serve as a practical reference for applying these powerful techniques.

References

An In-depth Technical Guide on the Thermochemical Properties of N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethylenediamine (C4H12N2), a colorless to light yellow liquid with an ammonia-like odor, is a significant organic compound in various industrial applications.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a chelating agent.[1][2] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental and computational methodologies for determining its core thermochemical properties, and presents visualizations of its industrial synthesis pathways. Due to the limited availability of direct experimental thermochemical data for this compound, this guide also includes data for the parent compound, ethylenediamine (B42938), to provide a valuable comparative reference.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented below. This data is essential for handling, storage, and process design.[1][3]

PropertyValueReference
Molecular FormulaC4H12N2[1][3]
Molar Mass88.15 g/mol [3]
AppearanceColorless to light yellow liquid[1]
Density0.837 g/mL at 25 °C[3]
Boiling Point128-130 °C[3]
Melting Point1.63 °C (estimate)[3]
Flash Point10 °C (50 °F)[3]
Refractive Indexn20/D 1.439[3]
Water SolubilityCompletely soluble[3]
pKa17.63 (+2) at 25 °C[3]
pKa210.56 (+1) at 25 °C[3]
Thermochemical Properties of Ethylenediamine (for comparison)

In the absence of comprehensive experimental thermochemical data for this compound, the data for its parent compound, ethylenediamine (C2H8N2), is provided below. These values, sourced from the NIST WebBook and other chemical databases, offer a baseline for estimating the properties of this compound.[4][5][6][7][8][9]

Thermochemical PropertyValueUnitsReference
Standard Molar Enthalpy of Formation (liquid, ΔfH°liquid)-63.01 ± 0.54kJ/mol[7]
Standard Molar Enthalpy of Combustion (liquid, ΔcH°liquid)-1867.3 ± 0.50kJ/mol[7]
Standard Molar Entropy (liquid, S°liquid)202.42J/mol·K[7][8]
Specific Heat Capacity (liquid, Cp,liquid)172.59 (at 298.15 K)J/mol·K[7][8]
Standard Gibbs Free Energy of Formation (ΔfG°)98.86kJ/mol[6]

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental protocols for determining the key thermochemical properties of liquid organic compounds like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[10][11]

Experimental Protocol:

  • Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container (e.g., a gelatin capsule or a thin plastic bag) of known mass and heat of combustion.

  • Bomb Preparation: The sample is placed in a crucible inside a high-pressure stainless-steel vessel, the "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container called a calorimeter. The calorimeter is equipped with a stirrer and a high-precision thermometer.

  • Combustion and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb, the water, and the calorimeter components, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

  • Calculation: The heat released by the combustion (q_comb) is calculated from the temperature rise (ΔT) and the total heat capacity of the calorimeter system (C_cal), which is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • q_total = C_cal * ΔT

    • q_comb = q_total - q_fuse - q_nitric_acid (corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample).

  • Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is calculated from q_comb and the number of moles of the sample.

  • Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and N2), which are well-known.

For the combustion of this compound (C4H12N2): C4H12N2(l) + 7O2(g) → 4CO2(g) + 6H2O(l) + N2(g) ΔfH°(C4H12N2, l) = [4 * ΔfH°(CO2, g) + 6 * ΔfH°(H2O, l)] - ΔcH°(C4H12N2, l)

Heat Capacity and Entropy via Adiabatic Calorimetry

The specific heat capacity (Cp) and the standard molar entropy (S°) are determined using adiabatic calorimetry, which measures the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.[12][13]

Experimental Protocol:

  • Calorimeter Setup: The sample of this compound is placed in a sample cell within an adiabatic calorimeter. The calorimeter is designed with an adiabatic shield or jacket whose temperature is controlled to match the temperature of the sample cell, thereby preventing heat loss.

  • Heating and Temperature Measurement: A known quantity of electrical energy (heat, q) is supplied to the sample through a heater, and the resulting temperature increase (ΔT) is measured with a high-precision thermometer.

  • Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated using the formula:

    • Cp = (q / ΔT) - C_addenda

    • where C_addenda is the heat capacity of the empty sample cell and any other addenda, which is determined in a separate experiment.

  • Entropy Calculation: Measurements of Cp are made over a wide range of temperatures, starting from near absolute zero. The standard molar entropy at a temperature T (e.g., 298.15 K) is then calculated by integrating the heat capacity data with respect to temperature:[14][15]

    • S°(T) = ∫(0 to T) (Cp(T') / T') dT'

    • This integration also includes the entropy changes associated with any phase transitions (e.g., melting) that occur below the temperature T.

Computational Determination of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound.[16][17][18][19][20]

Methodology:

  • Quantum Mechanical Calculations: The geometry of the this compound molecule is optimized, and its vibrational frequencies are calculated using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).

  • Statistical Thermodynamics: The calculated molecular properties (rotational constants, vibrational frequencies) are then used in statistical thermodynamic equations to calculate the enthalpy, entropy, and heat capacity.

  • Enthalpy of Formation: The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which involve combining the computed energies of the molecule and its constituent atoms or related molecules with known experimental enthalpies of formation.

Industrial Synthesis of this compound

This compound is an important industrial chemical, and several synthetic routes have been developed for its production. The following diagrams illustrate some of the common reaction pathways.[21][22][23][24][25]

Synthesis of this compound via Reductive Amination Ethylenediamine Ethylenediamine Imine_Intermediate Imine Intermediate Ethylenediamine->Imine_Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Imine_Intermediate N_Ethylethylenediamine This compound Imine_Intermediate->N_Ethylethylenediamine Reducing_Agent Reducing Agent (e.g., H2/Catalyst) Reducing_Agent->Imine_Intermediate

Caption: Reductive amination pathway for this compound synthesis.

Synthesis of this compound via Direct Alkylation Ethylenediamine Ethylenediamine N_Ethylethylenediamine This compound Ethylenediamine->N_Ethylethylenediamine Ethyl_Halide Ethyl Halide (e.g., Ethyl Chloride) Ethyl_Halide->N_Ethylethylenediamine Base Base (e.g., NaOH) Base->N_Ethylethylenediamine

Caption: Direct alkylation route for this compound production.

Synthesis of this compound from Diethyl Carbonate Ethylenediamine Ethylenediamine N_Ethylethylenediamine This compound Ethylenediamine->N_Ethylethylenediamine Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->N_Ethylethylenediamine Ethanol Ethanol N_Ethylethylenediamine->Ethanol + CO2 CO2 Ethanol->CO2 + Catalyst Catalyst (e.g., Zeolite) Catalyst->N_Ethylethylenediamine

Caption: Gas-phase catalytic synthesis of this compound.

Experimental Workflow for Combustion Calorimetry Start Start Prep_Sample Prepare and Weigh Sample Start->Prep_Sample Prep_Bomb Prepare and Pressurize Bomb Prep_Sample->Prep_Bomb Assemble_Calorimeter Assemble Calorimeter Prep_Bomb->Assemble_Calorimeter Combustion Ignite Sample and Record Temperature Assemble_Calorimeter->Combustion Calculate_q Calculate Heat of Combustion (q_comb) Combustion->Calculate_q Calculate_Hc Calculate Molar Enthalpy of Combustion (ΔcH°) Calculate_q->Calculate_Hc Calculate_Hf Calculate Molar Enthalpy of Formation (ΔfH°) Calculate_Hc->Calculate_Hf End End Calculate_Hf->End

Caption: Workflow for determining enthalpy of formation.

While direct experimental thermochemical data for this compound is currently scarce in publicly available literature, this guide provides the foundational knowledge required for its determination and application. By understanding the established experimental and computational methodologies, and by leveraging the data of the closely related ethylenediamine, researchers and professionals can effectively estimate and utilize the thermochemical properties of this compound in their work. The provided visualizations of industrial synthesis routes further enhance the practical utility of this guide for those involved in the chemical and pharmaceutical industries. Further experimental investigation into the thermochemical properties of this compound is warranted to fill the existing data gap and support its growing industrial importance.

References

N-Ethylethylenediamine: A Comprehensive Technical Review of its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylethylenediamine (NEED), a key organic intermediate, has played a significant, albeit often behind-the-scenes, role in the advancement of chemical and pharmaceutical industries. Characterized by its dual primary and secondary amine functional groups, this versatile molecule has been instrumental as a building block in the synthesis of a wide array of more complex compounds. This technical guide provides an in-depth exploration of the historical context of its emergence, a detailed overview of its various synthetic methodologies with comparative data, and a summary of its principal applications. Experimental protocols for key synthetic routes are presented, alongside visualizations of reaction pathways, to provide a practical resource for laboratory and industrial chemists.

Discovery and Historical Context

While pinpointing a singular moment of discovery for this compound is challenging, its emergence is intrinsically linked to the broader exploration of ethylenediamine (B42938) and its derivatives in the mid-20th century. The foundational chemistry of ethylenediamine, a widely used building block, was well-established by this period, with industrial production methods making it a readily available precursor.

The development of N-substituted ethylenediamines was largely driven by the burgeoning pharmaceutical and polymer industries. A notable patent filed in 1948 by Schering Corporation for "Substituted ethylenediamine derivatives" highlights the active research into this class of compounds for therapeutic applications.[1] This era of research focused on creating libraries of related molecules to screen for biological activity, and it is within this context that this compound would have been synthesized and characterized. The antihistaminic properties of many ethylenediamine derivatives, for instance, spurred further investigation into modifications of the parent structure.[2]

The primary value of this compound was quickly identified as an intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and chelating agents.[3][4][5] Its specific structural features—a primary amine for further reactions and a secondary amine that influences the final product's properties—made it a valuable tool for medicinal chemists.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like odor.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number110-72-5[6][7]
Molecular FormulaC4H12N2[6][7]
Molecular Weight88.15 g/mol [6][7]
Density0.837 g/mL at 25 °C
Boiling Point128-130 °C
Refractive Indexn20/D 1.439
Flash Point50°F (10°C)
Water SolubilitySoluble[3]

Synthesis of this compound

Several synthetic routes to this compound have been developed and patented over the years, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact. The following sections detail some of the most significant methods.

Reaction of Ethylenediamine with an Ethylating Agent

A common and straightforward approach involves the direct N-alkylation of ethylenediamine with an ethyl halide, such as ethyl bromide or ethyl chloride.

Reaction Scheme:

G reactant1 H2N-CH2-CH2-NH2 product H2N-CH2-CH2-NH-CH2CH3 reactant1->product + reactant2 CH3CH2-X reactant2->product +

Figure 1: Synthesis of this compound via direct alkylation.

Experimental Protocol (based on patent literature):

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge an excess of anhydrous ethylenediamine.

  • Addition of Ethyl Halide: Slowly add ethyl halide (e.g., ethyl chloride) to the ethylenediamine. The molar ratio of ethylenediamine to ethyl halide is typically between 2:1 and 5:1 to minimize polysubstitution.

  • Reaction Conditions: Maintain the reaction temperature between 25°C and 75°C. The reaction is typically stirred for 2 to 6 hours.

  • Neutralization: After the reaction is complete, neutralize the resulting mixture with an aqueous solution of a strong base, such as sodium hydroxide, to a pH above 10.

  • Workup and Purification: Separate the organic layer from the aqueous layer. The organic layer is then subjected to fractional distillation to isolate the this compound product.

ReactantsMolar Ratio (EDA:EtX)Temperature (°C)Reaction Time (h)Yield (%)
Ethylenediamine, Ethyl chloride2-5 : 125-752-6Not specified in abstract
Gas-Phase Catalytic Reaction of Ethylenediamine and Diethyl Carbonate

A more recent and greener synthetic approach involves the gas-phase reaction of ethylenediamine with diethyl carbonate over a solid catalyst.[8] This method offers high yields and continuous production capabilities.

Reaction Scheme:

G reactant1 H2N-CH2-CH2-NH2 product1 H2N-CH2-CH2-NH-CH2CH3 reactant1->product1 + reactant2 CH3CH2O-CO-OCH2CH3 reactant2->product1 + product2 CO2 product1->product2 + product3 CH3CH2OH product2->product3 +

Figure 2: Gas-phase synthesis from ethylenediamine and diethyl carbonate.

Experimental Protocol (based on patent CN102816071B): [8]

  • Catalyst Preparation: NaY molecular sieves (30-50 mesh) are packed into a fixed-bed reactor and activated by dehydration at 300°C for 3 hours under a nitrogen stream.

  • Reactant Preparation: Ethylenediamine and diethyl carbonate are mixed in a molar ratio of 2:1.

  • Reaction Conditions: The reactor temperature is maintained at 250°C. The reactant mixture is introduced into the reactor with a nitrogen flow rate of 100 ml/min. The mass liquid hourly space velocity is controlled at 15 h⁻¹.

  • Product Collection: The gaseous reaction mixture is cooled and condensed to a pale yellow liquid.

  • Purification: The target product, this compound, is obtained by extractive rectification. The yield, based on diethyl carbonate, is reported to be 92%, with a purity of 96%.

ReactantsMolar Ratio (EDA:DEC)CatalystTemperature (°C)Yield (%)Purity (%)
Ethylenediamine, Diethyl carbonate2:1NaY molecular sieve2509296
Other Synthetic Methods

Other reported methods for the synthesis of this compound include:

  • Ethanolamine (B43304) Method: This involves the reaction of ethanolamine with thionyl chloride followed by reaction with ethylamine. Yields are reported to be in the range of 60-65%.[8]

  • Reaction of Ethylamine with Ethylenimine: This method utilizes a metal oxide catalyst in an autoclave at elevated temperature and pressure.[9]

Applications

The utility of this compound lies primarily in its role as a versatile intermediate in the synthesis of a variety of commercially important products.

Pharmaceutical Synthesis

This compound is a crucial building block for numerous active pharmaceutical ingredients (APIs).[4] Its structure is incorporated into drugs across different therapeutic areas. For example, it is a key intermediate in the synthesis of certain antibiotics. The presence of the this compound moiety can influence the pharmacological properties of the final drug molecule, such as its solubility, bioavailability, and receptor binding affinity.

G NEED This compound Intermediate Pharmaceutical Intermediate NEED->Intermediate Reaction API Active Pharmaceutical Ingredient Intermediate->API Further Synthesis Drug Final Drug Product API->Drug Formulation

Figure 3: Role of this compound in drug development.
Agrochemicals

In the agrochemical industry, this compound serves as a precursor for the synthesis of certain pesticides and herbicides.[5] By incorporating this diamine into the molecular structure, chemists can tailor the biological activity and selectivity of the final product.

Chelating Agents and Coordination Chemistry

The two nitrogen atoms in this compound can donate their lone pairs of electrons to form coordinate bonds with metal ions. This property makes it a useful bidentate ligand in coordination chemistry and a precursor for more complex chelating agents.[3][7] These complexes have applications in catalysis and materials science. For example, ruthenium(II) complexes incorporating this compound have been investigated for their potential to inhibit the growth of human ovarian cancer cell lines.

Polymer Science

This compound can be used as a monomer or a cross-linking agent in the production of polymers.[5] Its bifunctional nature allows it to react with other monomers to form polymer chains or to link existing polymer chains together, thereby modifying the mechanical and thermal properties of the material.

Signaling Pathways and Biological Activity

Direct and specific signaling pathways for this compound itself are not extensively documented in the scientific literature. Its biological effects are generally understood to be mediated through the larger, more complex molecules that are synthesized from it.

However, the broader class of ethylenediamine derivatives has been shown to possess a range of biological activities.[10] For instance, as mentioned earlier, many antihistamines are ethylenediamine derivatives. Furthermore, certain N,N'-bis(2-hydroxybenzyl) ethylenediamine derivatives have demonstrated cytotoxic activity against human cancer cell lines, inducing cell cycle arrest and loss of mitochondrial membrane potential.

The biological activity of compounds derived from this compound is highly dependent on the overall molecular structure. The this compound moiety contributes to the molecule's steric and electronic properties, which in turn influence its interaction with biological targets such as enzymes and receptors.

Conclusion

This compound, a seemingly simple diamine, has proven to be a compound of significant industrial and scientific importance. From its origins in the mid-20th-century exploration of substituted ethylenediamines to its current use in the synthesis of life-saving pharmaceuticals and advanced materials, it has remained a relevant and valuable chemical intermediate. The development of more efficient and environmentally friendly synthetic methods, such as the gas-phase catalytic reaction, ensures its continued availability for future innovations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties, synthesis, and applications of this compound is essential for the creation of novel and improved products.

References

A Beginner's Guide to the Synthesis of N-Ethylethylenediamine: An In-depth Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal synthetic routes to N-ethylethylenediamine, a crucial intermediate in the pharmaceutical and chemical industries. We will explore three primary methodologies: direct N-alkylation, reductive amination, and a green chemistry approach utilizing diethyl carbonate. Each section includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the chemical pathways and workflows to facilitate understanding.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for the identification and characterization of the synthesized product.

PropertyValue
Molecular Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol
Boiling Point 128-130 °C
Density 0.837 g/mL at 25 °C
Refractive Index (n20/D) 1.439
CAS Number 110-72-5
¹H NMR (CDCl₃) See Spectral Data section for details.
¹³C NMR (CDCl₃) See Spectral Data section for details.
IR Spectrum See Spectral Data section for details.

Synthetic Methodologies

This section details three distinct and widely recognized methods for the synthesis of this compound.

Method 1: Direct N-Alkylation with Ethyl Halide

Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds.[1] This method involves the reaction of ethylenediamine (B42938) with an ethyl halide. To favor mono-alkylation and minimize the formation of di- and poly-alkylated products, it is crucial to use a molar excess of ethylenediamine.[2]

Direct N-Alkylation Pathway Ethylenediamine Ethylenediamine This compound This compound Ethylenediamine->this compound + Ethyl Halide Ethyl_Halide Ethyl Halide (e.g., Ethyl Bromide) Ethyl_Halide->this compound Byproduct Ethylenediamine Hydrohalide

Caption: Reaction pathway for the synthesis of this compound via direct N-alkylation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (5.0 equivalents) in a suitable polar aprotic solvent such as acetonitrile.

  • Addition of Alkylating Agent: Slowly add ethyl bromide (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Heating: Heat the reaction mixture to a temperature between 60-80 °C and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the resulting ethylenediamine hydrobromide with an aqueous solution of a strong base, such as sodium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the residue by fractional distillation to yield pure this compound.[2]

ParameterValue
Molar Ratio (EDA:EtX) (2-5):1 is preferable for mono-alkylation
Reaction Temperature 26-75 °C
Reaction Time 2-6 hours
Typical Yield ~70%
Method 2: Reductive Amination of Acetaldehyde (B116499) with Ethylenediamine

Reductive amination is a versatile one-pot reaction that converts a carbonyl group and an amine into a more substituted amine.[4][5] In this synthesis, ethylenediamine reacts with acetaldehyde to form an imine intermediate, which is then reduced in situ to this compound using a suitable reducing agent like sodium borohydride (B1222165).[3][6]

Reductive Amination Workflow Start Start Dissolve_EDA Dissolve Ethylenediamine in Methanol (B129727) Start->Dissolve_EDA Cool Cool to 0 °C Dissolve_EDA->Cool Add_Acetaldehyde Slowly add Acetaldehyde Cool->Add_Acetaldehyde Imine_Formation Stir for 1-2h at RT (Imine Formation) Add_Acetaldehyde->Imine_Formation Cool_Again Cool to 0 °C Imine_Formation->Cool_Again Add_Reducer Add Sodium Borohydride Cool_Again->Add_Reducer Warm_Stir Warm to RT and stir for 12-24h Add_Reducer->Warm_Stir Quench Quench with Water Warm_Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry and Purify Extract->Purify End End Purify->End

Caption: Experimental workflow for the reductive amination synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add ethylenediamine (1.0 equivalent). Dissolve the amine in methanol.[3]

  • Addition of Carbonyl: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 equivalents) to the stirred solution. Maintain the temperature at 0 °C during the addition.[3]

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3]

  • Reduction: Once imine formation is complete, cool the reaction mixture again to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise.[7]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.[3]

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.[3]

ParameterValue
Molar Ratio (EDA:Acetaldehyde) 1:1.1
Reducing Agent Sodium Borohydride (1.5 equivalents)
Solvent Methanol or Ethanol (B145695)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 14-28 hours
Typical Yield Moderate to High (specific yield data not readily available in searched literature)
Method 3: Gas-Phase Catalytic Synthesis from Diethyl Carbonate

This method represents a green and efficient route to this compound, utilizing the environmentally benign reagent diethyl carbonate.[1][8] The reaction is a gas-phase catalytic process that can achieve high yields and selectivity.[8]

Diethyl Carbonate Synthesis Pathway Reactants Ethylenediamine + Diethyl Carbonate Catalyst NaY Zeolite Catalyst (240-250 °C) Reactants->Catalyst Products This compound + Ethanol + CO₂ Catalyst->Products

Caption: Reaction pathway for the synthesis of this compound via diethyl carbonate.

  • Catalyst Preparation: Prepare a fixed-bed reactor packed with NaY zeolite catalyst. Activate the catalyst by heating at 300 °C for 3 hours under a nitrogen flow.[9]

  • Reactant Preparation: Prepare a mixture of ethylenediamine and diethyl carbonate in a 2:1 molar ratio.[9]

  • Reaction: Heat the catalyst bed to 240-250 °C. Introduce the reactant mixture into the reactor as a liquid feed, which will vaporize upon contact with the heated catalyst. Maintain a continuous flow of nitrogen.[8][9]

  • Product Collection: The gaseous reaction mixture is passed through a condenser to collect the liquid products, which will be a mixture of this compound, ethanol, and unreacted starting materials.[9]

  • Purification: The collected liquid mixture is purified by fractional distillation to separate the this compound from ethanol and the unreacted reactants.[9]

ParameterValue
Molar Ratio (EDA:DEC) 2:1
Catalyst NaY Zeolite
Reaction Temperature 240-250 °C
Yield Up to 93.1%
Purity 96% (after purification)

Spectral Data Interpretation

Accurate identification of the synthesized this compound is critical. Below is a summary of expected spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.1Triplet3H-CH₂CH₃
~1.4Singlet2H-NH₂
~2.6Quartet2H-CH₂ CH₃
~2.7Triplet2H-NHCH₂ CH₂NH₂
~2.8Triplet2H-NHCH₂CH₂ NH₂
¹³C NMR Spectroscopy

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~15-CH₂CH₃
~40-NHCH₂ CH₂NH₂
~45-CH₂ CH₃
~52-NHCH₂CH₂ NH₂
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.[5]

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250MediumN-H stretch (primary amine)
3300-3200WeakN-H stretch (secondary amine)
2960-2850StrongC-H stretch (aliphatic)
1590-1560MediumN-H bend (primary amine)
1130-1080MediumC-N stretch

References

The Cornerstone of Synthesis: A Technical Guide to the Reaction Mechanisms of N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylethylenediamine (C₄H₁₂N₂), a simple yet highly versatile diamine, serves as a critical building block in a multitude of chemical transformations. Its unique structure, featuring both a primary and a secondary amine, imparts a differential reactivity that allows for its strategic incorporation into complex molecular architectures. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development in pharmaceuticals, agrochemicals, and material science.

N-Alkylation: Synthesis and Functionalization

The ethyl group of this compound is typically installed via N-alkylation of the parent ethylenediamine (B42938). This class of reaction is fundamental for producing asymmetrically substituted diamines. A prevalent industrial and laboratory method involves the catalytic reaction of ethylenediamine with an alkylating agent, such as an alcohol.

The mechanism for catalytic N-alkylation with an alcohol, often termed "borrowing hydrogen," involves the catalyst first dehydrogenating the alcohol to form an aldehyde. The aldehyde then undergoes condensation with the primary amine of ethylenediamine to form a Schiff base (imine) intermediate. This intermediate is subsequently reduced by the catalyst using the "borrowed" hydrogen, resulting in the N-alkylated product and regenerating the catalyst. Water is the only byproduct, making this an environmentally favorable approach.

Experimental Protocol: Catalytic N-Ethylation of Ethylenediamine

This protocol is adapted from methodologies for the catalytic N-alkylation of diamines with alcohols in a continuous flow system.

Objective: To synthesize this compound from ethylenediamine and ethanol (B145695).

Materials:

  • Ethylenediamine (EDA)

  • Ethanol (EtOH), absolute

  • CuO-NiO/γ-Al₂O₃ catalyst

  • Nitrogen or Hydrogen gas (for pressurization)

Equipment:

  • Stainless steel fixed-bed reactor tube

  • High-pressure injection pump

  • Temperature-controlled furnace (salt bath or similar)

  • Back-pressure regulator

  • Gas-liquid separator and condenser

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Pack the fixed-bed reactor with the CuO-NiO/γ-Al₂O₃ catalyst. Activate the catalyst in situ by heating under a flow of nitrogen at a specified temperature for several hours before the reaction.

  • Reactant Feed: Prepare a feed mixture of ethanol and ethylenediamine, typically in a molar ratio of 1:3 to favor mono-alkylation.

  • Reaction Execution:

    • Pressurize the reactor system to approximately 1.0 MPa.

    • Heat the reactor to the desired temperature (e.g., 160 °C).

    • Introduce the reactant mixture into the top of the reactor using the injection pump at a defined liquid hourly space velocity (LHSV), for example, 0.15 h⁻¹.

  • Product Collection: The reaction mixture exits the reactor, passes through the back-pressure regulator, and is cooled in a condenser. The resulting liquid products are collected in a separator.

  • Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of ethylenediamine and the yield of this compound and other poly-alkylated products.

Quantitative Data: N-Alkylation of Ethylenediamine

The following table summarizes the results of catalytic N-alkylation of ethylenediamine with various alcohols, demonstrating the efficiency of the CuO-NiO/γ-Al₂O₃ catalyst system.[1]

EntryAlcoholTemp (°C)LHSV (h⁻¹)EDA Conversion (%)Product Yield (%)
1 Ethanol 160 0.15 31.6 This compound: 82.3
2Methanol1600.15-N-Methylethylenediamine: 80.2
3Propan-1-ol1600.15-N-Propylethylenediamine: 83.7
4Butan-1-ol1600.15-N-Butylethylenediamine: 85.2
5Propan-2-ol1600.15-N-Isopropylethylenediamine: 82.8

Data adapted from studies on ethylenediamine, which serves as the direct precursor.[1]

Workflow for Catalytic N-Alkylation

G cluster_prep System Preparation cluster_reaction Reaction Execution cluster_analysis Product Processing p1 Pack Reactor with CuO-NiO/γ-Al₂O₃ Catalyst p2 Activate Catalyst (Heat under N₂) p1->p2 p3 Prepare Feed: Ethanol + Ethylenediamine p2->p3 r1 Pressurize Reactor (1.0 MPa) p3->r1 r2 Heat Reactor (160 °C) r1->r2 r3 Pump Reactants (LHSV = 0.15 h⁻¹) r2->r3 a1 Condense Effluent r3->a1 a2 Collect Liquid Product a1->a2 a3 Analyze by GC a2->a3

A simplified workflow for continuous catalytic N-alkylation.

Condensation Reactions: Formation of Schiff Bases and Heterocycles

This compound readily undergoes condensation reactions with aldehydes and ketones. The presence of both a primary and a secondary amine allows for different outcomes. Reaction at the more nucleophilic primary amine is typically favored, leading to the formation of an imine (Schiff base). If a second equivalent of an aldehyde is present, or if the reaction conditions promote it, subsequent cyclization can occur to form five-membered imidazolidine (B613845) rings.

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates, typically under mild acid catalysis, to form the C=N double bond of the imine.

Experimental Protocol: Schiff Base Formation

This protocol is based on the reaction of this compound with an aromatic aldehyde.

Objective: To synthesize the Schiff base from this compound and 2-hydroxy-3-methoxybenzaldehyde (B140153).

Materials:

  • This compound

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Ethanol, absolute

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 equivalent) in absolute ethanol in a round-bottom flask.

  • Addition: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The formation of a precipitate may be observed.

  • Isolation: After the reaction period, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

Quantitative Data: Schiff Base & Imidazolidine Synthesis

The following table provides yield data for condensation reactions of diamines with various carbonyl compounds.

DiamineCarbonyl CompoundSolventProduct TypeYield (%)Reference
Ethylenediamine2-HydroxybenzaldehydeEthanolSchiff Base80.8[2]
Ethylenediamine4-MethoxybenzaldehydeEthanolSchiff Base90.4[3]
N,N'-Disubstituted EthylenediamineVarious AldehydesWaterImidazolidine86-95[4]
N,N'-Disubstituted EthylenediamineFormaldehydeEthanolImidazolidine70-90[5]

Mechanism of Imine and Imidazolidine Formation

G cluster_reactants cluster_products R1 This compound I1 Carbinolamine Intermediate R1->I1 + R'-CHO P1 Imine (Schiff Base) R1->P1 Primary Amine Reacts R2 Aldehyde (R'-CHO) I1->P1 - H₂O I2 Aminal Intermediate P1->I2 + R'-CHO (intramolecular) P2 Imidazolidine P1->P2 Secondary Amine Cyclizes R3 + Aldehyde I2->P2 - H₂O cluster_synapse Noradrenergic Synapse cluster_pre cluster_post PreSyn Presynaptic Neuron PostSyn Postsynaptic Neuron Cleft Synaptic Cleft NET Norepinephrine Transporter (NET) Cleft->NET NE Reuptake AR Adrenergic Receptors Cleft->AR NE Binding NE_Vesicle Norepinephrine (NE) Vesicles NE_Vesicle->Cleft NE Release NET->PreSyn AR->PostSyn Signal Transduction (Improved Attention) Drug Atomoxetine Drug->NET Blocks cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na⁺ Channel No_AP No Action Potential (Anesthesia) Na_Channel->No_AP Influx Prevented Extracellular Extracellular Space (High [Na⁺]) Intracellular Intracellular Space (Low [Na⁺]) p_in Extracellular->p_in Stimulus Nerve Stimulus Stimulus->Na_Channel Opens Channel AP Action Potential (Pain Signal) Drug Ropivacaine (B1680718) / Levobupivacaine (B138063) Drug->Na_Channel Blocks p_out p_in->p_out Na⁺ Influx p_out->Intracellular p_out->AP Depolarization

References

Methodological & Application

Synthesis of N-Ethylethylenediamine from Ethylamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of N-ethylethylenediamine, a crucial intermediate in the production of various pharmaceuticals, including the antibiotic Cefoperazone.[1] The synthesis routes outlined herein focus on the utilization of ethylamine (B1201723) as a primary starting material, offering methodologies for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of this compound from ethylamine can be achieved through various chemical pathways. This document details a prominent method involving the reaction of an ethylamine solution with ethylenimine in the presence of a catalyst. This approach is advantageous due to its high yield and relatively straightforward purification process.[2] Alternative methods, such as the reaction of ethylenediamine (B42938) with an ethylating agent, are also common in industrial production and are presented for comparative purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis protocol described in this document.

ParameterValueReference
Reactants
Ethylamine Solution (70%)150 g (105 g ethylamine)[2]
Ethylenimine100.3 g[2]
Catalyst (Molybdenum Oxide)5 g[2]
Reaction Conditions
Temperature50 °C[2]
Pressure10 kg[2]
Reaction Time5 hours[2]
Product Yield and Purity
Yield95.6%[2]
Purity99%[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound.

Synthesis of this compound via Ethylenimine

This protocol is adapted from a patented method demonstrating a high-yield synthesis route.[2]

Materials:

  • Ethylamine solution (70%)

  • Ethylenimine

  • Molybdenum oxide (or other suitable metal oxide catalyst such as Tungsten oxide or chromic oxide)[2]

  • High-pressure reaction kettle (autoclave)

  • Molecular sieves

  • Filtration apparatus

  • Reduced pressure distillation apparatus

Procedure:

  • Reaction Setup: In a sealed high-pressure reaction kettle, combine 150 g of ethylamine solution (containing 105 g of ethylamine), 100.3 g of ethylenimine, and 5 g of molybdenum oxide catalyst.[2]

  • Reaction: Seal the autoclave and heat the mixture to 50 °C while stirring. Maintain the reaction for 5 hours.[2]

  • Drying: After the reaction is complete, cool the reaction mixture and add molecular sieves to the reaction solution for drying under sealed conditions.

  • Filtration: The following day, separate the molecular sieves from the reaction liquid by filtration.

  • Purification: The filtrate is then subjected to reduced pressure distillation. Collect the fraction at 38-41 °C to obtain purified this compound.[2]

Purification by Vacuum Distillation

For syntheses resulting in high-boiling impurities, vacuum distillation is an effective purification method.

Procedure:

  • Drying the Crude Product: Dissolve the crude this compound in a suitable organic solvent like diethyl ether. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Distillation: Assemble a vacuum distillation apparatus. Place the crude, dry amine in the distillation flask with a magnetic stir bar or boiling chips.[3]

  • Slowly evacuate the system to the desired pressure.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound (approximately 128-130 °C at atmospheric pressure).[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from ethylamine and ethylenimine.

SynthesisWorkflow Reactants Reactants: Ethylamine Solution Ethylenimine Catalyst (Molybdenum Oxide) Autoclave High-Pressure Reaction (50°C, 10 kg, 5h) Reactants->Autoclave 1. Reaction Setup Drying Drying (Molecular Sieves) Autoclave->Drying 2. Cooling & Drying Filtration Filtration Drying->Filtration 3. Separation Distillation Reduced Pressure Distillation Filtration->Distillation 4. Purification Product This compound (99% Purity, 95.6% Yield) Distillation->Product 5. Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-Ethylethylenediamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-ethylethylenediamine as a versatile bidentate ligand in coordination chemistry. The document details synthetic protocols for the ligand and its metal complexes, and explores its potential applications in catalysis and drug development, drawing upon data from analogous N-substituted ethylenediamine (B42938) compounds where specific data for this compound is limited.

Ligand Profile: this compound

This compound, with the chemical formula C4H12N2, is a diamine featuring both a primary and a secondary amine group.[1] This structure allows it to act as a strong bidentate chelating agent, forming stable five-membered rings with a variety of metal ions.[2] The presence of an ethyl group on one of the nitrogen atoms introduces steric and electronic asymmetry compared to the parent ethylenediamine, which can influence the coordination geometry, stability, and reactivity of its metal complexes.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with varying yields and conditions. Below are summaries of prominent synthetic routes.

Table 1: Comparison of Synthetic Methods for this compound

MethodReactantsCatalyst/ReagentsTemperature (°C)PressureYield (%)Reference
Gas-Phase Catalytic ReactionEthylenediamine, Diethyl carbonateNaY molecular sieve250Atmospheric>92[3]
Bromoethane MethodNot specifiedBromoethaneNot specifiedNot specified62-65[3][4]
Acetic Acid MethodEthylenediamine, Acetic acidPd/C100700 kPa~79 (selectivity)[3]
High-Pressure ReactionEthylamine, EthylenimineMetal oxide30-1005-30 kgNot specified[5][6]

This method provides high yield and is presented as an environmentally friendly "green chemistry" approach.[3]

Materials:

  • Ethylenediamine

  • Diethyl carbonate

  • NaY molecular sieve catalyst (30-50 mesh)

  • Nitrogen gas

  • Polyol for extraction

Procedure:

  • Activate the NaY molecular sieve catalyst in a fixed-bed reactor at 300°C for 3 hours under a nitrogen stream.

  • Prepare a mixture of ethylenediamine and diethyl carbonate in a molar ratio of 2:1.

  • Set the reactor temperature to 250°C and the nitrogen flow rate to 100 ml/min.

  • Introduce the reactant mixture into the reactor.

  • The resulting gaseous mixture is condensed.

  • The liquid mixture is subjected to extraction and rectification using a polyol to isolate this compound.

  • Unreacted materials and the extractant are recycled.

Synthesis_of_N_Ethylethylenediamine cluster_reactants Reactants cluster_process Process cluster_products Products Ethylenediamine Ethylenediamine Reactor Fixed-Bed Reactor (NaY Catalyst, 250°C) Ethylenediamine->Reactor Diethyl_carbonate Diethyl Carbonate Diethyl_carbonate->Reactor Condenser Condenser Reactor->Condenser Gas-phase reaction Extraction Extraction & Rectification (Polyol) Condenser->Extraction Liquid mixture Product This compound Extraction->Product Byproduct Ethanol (recycled) Extraction->Byproduct Unreacted Unreacted Reactants (recycled) Extraction->Unreacted Metal_Complex_Synthesis Metal_Salt Metal(II) Chloride (e.g., CuCl₂, NiCl₂) Mixing Mixing and Stirring (Room Temp / Gentle Heat) Metal_Salt->Mixing Ligand This compound Ligand->Mixing Solvent Ethanol/Methanol Solvent->Mixing Filtration Filtration Mixing->Filtration 1-3 hours Washing Washing (Solvent & Diethyl Ether) Filtration->Washing Drying Drying Washing->Drying Final_Product [M(this compound)Cl₂] Complex Drying->Final_Product Catalytic_Cycle Cu_II [Cu(II)(L)]²⁺ Cu_II_ROH [Cu(II)(L)(ROH)]²⁺ Cu_II->Cu_II_ROH Substrate Coordination Cu_I_RO [Cu(I)(L)(RO•)]⁺ Cu_II_ROH->Cu_I_RO Electron Transfer Cu_I [Cu(I)(L)]⁺ Cu_I_RO->Cu_I Product Release Product RCHO Cu_I_RO->Product Cu_I->Cu_II Oxidation Reduced_Oxidant Reduced Oxidant Cu_I->Reduced_Oxidant ROH RCH₂OH ROH->Cu_II_ROH Oxidant Oxidant Oxidant->Cu_I Pt_Complex_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Low Cl⁻) Prodrug [Pt(N-Et-en)Cl₂] Activated_Complex [Pt(N-Et-en)(H₂O)Cl]⁺ [Pt(N-Et-en)(H₂O)₂]²⁺ Prodrug->Activated_Complex Cellular Uptake & Hydrolysis DNA_Binding DNA Binding Activated_Complex->DNA_Binding DNA_Adduct Intrastrand DNA Crosslinks DNA_Binding->DNA_Adduct Apoptosis Apoptosis DNA_Adduct->Apoptosis Inhibition of Replication & Transcription

References

Application Notes and Protocols for N-Ethylethylenediamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethylenediamine (NEED) is a versatile primary and secondary diamine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its bifunctional nature allows it to participate in various chemical transformations, including nucleophilic substitutions and condensation reactions, making it an ideal starting material for the construction of more complex molecular architectures.[1] These application notes provide detailed protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development, including the formation of piperazine (B1678402) rings and the synthesis of amide linkers.

Application Note 1: Synthesis of 1-Ethylpiperazine (B41427) via Cyclization of this compound

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of approved drugs targeting a wide range of therapeutic areas. This compound is a key precursor for the synthesis of N-substituted piperazines. The following protocol details the synthesis of 1-ethylpiperazine, a common intermediate, through a cyclization reaction.

Experimental Protocol: Synthesis of 1-Ethylpiperazine

This protocol outlines the synthesis of 1-ethylpiperazine from this compound and 1,2-dichloroethane (B1671644).

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₄H₁₂N₂88.158.82 g (10.5 mL)0.1
1,2-DichloroethaneC₂H₄Cl₂98.9610.89 g (8.7 mL)0.11
Sodium CarbonateNa₂CO₃105.9923.32 g0.22
Toluene (B28343)C₇H₈92.14200 mL-
WaterH₂O18.02100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add this compound (10.5 mL, 0.1 mol), sodium carbonate (23.32 g, 0.22 mol), and toluene (100 mL).

  • Addition of 1,2-Dichloroethane: Heat the mixture to reflux with vigorous stirring. Add 1,2-dichloroethane (8.7 mL, 0.11 mol) dropwise from the dropping funnel over a period of 1 hour.

  • Reaction: After the addition is complete, continue to reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with toluene (2 x 50 mL).

  • Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-ethylpiperazine.

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
1-Ethylpiperazine11.428.5775>98%

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound, Na₂CO₃, and Toluene to Flask B Heat to Reflux A->B C Add 1,2-Dichloroethane dropwise over 1h B->C D Reflux for 6-8h C->D E Cool and Filter D->E F Wash with Toluene E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Fractional Distillation H->I J Pure 1-Ethylpiperazine I->J

Workflow for the synthesis of 1-Ethylpiperazine.

Application Note 2: Synthesis of N-(2-(Ethylamino)ethyl)-2-chloroacetamide for Linker Chemistry

In modern drug design, particularly in the development of antibody-drug conjugates (ADCs), linker molecules play a critical role in connecting the targeting moiety to the cytotoxic payload. Diamines like this compound are valuable for creating these linkers. The following protocol describes the synthesis of N-(2-(ethylamino)ethyl)-2-chloroacetamide, a bifunctional molecule that can be further elaborated into more complex linker systems.

Experimental Protocol: Synthesis of N-(2-(Ethylamino)ethyl)-2-chloroacetamide

This protocol details the selective N-acylation of the primary amine of this compound with chloroacetyl chloride.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
This compoundC₄H₁₂N₂88.1517.63 g (21.0 mL)0.2
Chloroacetyl ChlorideC₂H₂Cl₂O112.9411.3 g (7.9 mL)0.1
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93200 mL-
Triethylamine (B128534)C₆H₁₅N101.1912.14 g (16.7 mL)0.12
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Brine--50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.0415 g-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (21.0 mL, 0.2 mol) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: In a separate beaker, dissolve chloroacetyl chloride (7.9 mL, 0.1 mol) and triethylamine (16.7 mL, 0.12 mol) in dichloromethane (100 mL). Add this solution dropwise to the cooled solution of this compound over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution (100 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane as the eluent to yield pure N-(2-(ethylamino)ethyl)-2-chloroacetamide.

Quantitative Data Summary:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
N-(2-(Ethylamino)ethyl)-2-chloroacetamide16.4612.6777>97%

Signaling Pathway and Logic Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound (Primary and Secondary Amine) D N-(2-(ethylamino)ethyl)- 2-chloroacetamide A->D Selective Acylation of Primary Amine B Chloroacetyl Chloride (Acylating Agent) B->D C DCM (Solvent) Triethylamine (Base) 0°C to RT C->D

Logical relationship in the synthesis of the amide linker.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. The protocols provided herein demonstrate its utility in constructing key structural motifs such as piperazine rings and functionalized linkers. By leveraging the differential reactivity of its primary and secondary amine groups, chemists can achieve selective transformations, paving the way for the synthesis of complex and novel drug candidates. The methodologies are robust and can be adapted for the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients.

References

Application Notes and Protocols for the Polymerization of N-Ethylethylenediamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-ethylethylenediamine) is a cationic polymer with significant potential in biomedical applications, particularly in the design of drug and gene delivery systems. Its structure, analogous to linear polyethyleneimine (PEI), offers a high density of secondary amine groups along the polymer backbone. These amines can be protonated at physiological pH, enabling the polymer to electrostatically interact with and condense anionic biomolecules such as DNA and RNA. This property, combined with the potential for endosomal escape via the "proton sponge effect," makes it a promising candidate for non-viral gene therapy vectors and drug carriers.[1][2]

Direct polymerization of this compound is not a commonly reported method. A more viable and controlled approach to synthesize a polymer with an identical backbone, linear poly(this compound), is through the ring-opening polymerization (ROP) of a cyclic monomer precursor, N-ethylaziridine. This document provides detailed protocols for the synthesis of N-ethylaziridine and its subsequent cationic ring-opening polymerization (CROP) to yield linear poly(this compound). Additionally, it outlines the polymer's potential applications in drug delivery, supported by quantitative data from analogous poly(N-alkylaziridine) systems.

I. Monomer Synthesis: N-Ethylaziridine

A common and effective method for the synthesis of N-substituted aziridines is the Wenker synthesis, which involves the cyclization of a β-amino alcohol. In this protocol, N-ethylethanolamine is converted to its sulfate (B86663) ester, followed by cyclization under basic conditions to yield N-ethylaziridine.

Experimental Protocol: Synthesis of N-Ethylaziridine

Materials:

  • N-ethylethanolamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Esterification:

    • In a round-bottom flask, cautiously add N-ethylethanolamine to an equimolar amount of concentrated sulfuric acid with cooling in an ice bath.

    • Heat the mixture to 180-200 °C for 1-2 hours to form the aminoethyl hydrogen sulfate.

  • Cyclization:

    • Cool the reaction mixture and slowly add a concentrated aqueous solution of sodium hydroxide (2-3 molar equivalents) while vigorously stirring and maintaining the temperature below 20 °C.

    • Heat the mixture to 60-70 °C for 1-2 hours to promote the intramolecular cyclization to N-ethylaziridine.

  • Extraction and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation at low temperature and pressure.

    • Purify the crude N-ethylaziridine by fractional distillation.

II. Polymerization of N-Ethylaziridine

The cationic ring-opening polymerization (CROP) of N-ethylaziridine can be initiated by various cationic initiators, such as strong protic acids or Lewis acids.[3][4] The choice of initiator and reaction conditions can influence the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Cationic Ring-Opening Polymerization of N-Ethylaziridine

Materials:

  • N-ethylaziridine (freshly distilled)

  • Initiator (e.g., Methyl trifluoromethanesulfonate (B1224126) (MeOTf), Triflic acid (TfOH), or Boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Schlenk flask and line

  • Magnetic stirrer

  • Syringes

  • Precipitating solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of anhydrous solvent to a Schlenk flask equipped with a magnetic stir bar.

    • Add the freshly distilled N-ethylaziridine monomer to the solvent via syringe.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Initiation:

    • In a separate vial under an inert atmosphere, prepare a stock solution of the initiator in the same anhydrous solvent.

    • Slowly add the desired amount of the initiator solution to the stirring monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization:

    • Allow the reaction to proceed for the desired time (typically several hours to 24 hours). Monitor the reaction progress by techniques such as ¹H NMR spectroscopy if desired.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of a nucleophilic quenching agent (e.g., methanol (B129727) or water).

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold, non-polar solvent (e.g., diethyl ether or hexane) with vigorous stirring.

    • Isolate the precipitated polymer by filtration or centrifugation.

  • Purification and Drying:

    • Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified poly(this compound) under vacuum to a constant weight.

III. Quantitative Data Summary

The following tables summarize representative data for the polymerization of N-alkylaziridines, which are analogous to N-ethylaziridine. This data illustrates the influence of various reaction parameters on the resulting polymer properties.

Table 1: Effect of Monomer to Initiator Ratio on Polymer Properties (Data is representative for CROP of N-alkylaziridines)

Monomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Yield (%)
50:14,5001.2585
100:19,2001.3088
200:118,5001.3590

Table 2: Effect of Initiator Type on Polymer Properties (Data is representative for CROP of N-alkylaziridines)

InitiatorMn ( g/mol )PDI (Mw/Mn)Yield (%)
MeOTf10,5001.2892
TfOH9,8001.4585
BF₃·OEt₂12,0001.5080

IV. Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of poly(this compound) via cationic ring-opening polymerization of N-ethylaziridine.

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization start N-Ethylethanolamine esterification Esterification (H₂SO₄) start->esterification cyclization Cyclization (NaOH) esterification->cyclization purification_m Purification (Distillation) cyclization->purification_m monomer N-Ethylaziridine purification_m->monomer reaction_setup Reaction Setup (Anhydrous Solvent) monomer->reaction_setup initiation Initiation (Cationic Initiator) polymerization Polymerization initiation->polymerization termination Termination & Isolation (Precipitation) polymerization->termination polymer Poly(this compound) termination->polymer

Caption: Workflow for the synthesis of poly(this compound).

Mechanism of Action in Gene Delivery: The Proton Sponge Effect

Poly(this compound), being a cationic polymer, is expected to facilitate the delivery of nucleic acids into cells via the "proton sponge effect".[1][5] This mechanism allows the polymer-nucleic acid complex (polyplex) to escape from the endosome after cellular uptake.

proton_sponge_effect cluster_cell Cell Cytoplasm cluster_endosome Endosome (Acidifying) polyplex Polyplex (Polymer + DNA/RNA) cl_influx Cl⁻ Influx proton_influx H⁺ Influx (Proton Pump) proton_influx->polyplex Protonation of Amines water_influx H₂O Influx (Osmosis) swelling Endosomal Swelling rupture Endosomal Rupture swelling->rupture released_cargo Released DNA/RNA rupture->released_cargo Endosomal Escape nucleus Nucleus released_cargo->nucleus Translocation cellular_uptake Cellular Uptake (Endocytosis) cellular_uptake->polyplex extracellular_polyplex Extracellular Polyplex extracellular_polyplex->cellular_uptake

Caption: The proton sponge effect for endosomal escape.

V. Applications in Drug and Gene Delivery

The cationic nature and potential for controlled synthesis make poly(this compound) a highly attractive candidate for various drug and gene delivery applications.

  • Gene Delivery: The primary application lies in its use as a non-viral vector for gene therapy. The polymer can condense negatively charged DNA or siRNA into nanoparticles, protecting them from degradation and facilitating their uptake into cells.[5] The subsequent endosomal escape through the proton sponge effect allows for the delivery of the genetic material to the cytoplasm and nucleus.[1]

  • Drug Delivery: Poly(this compound) can be used to encapsulate or conjugate with therapeutic drugs.[6][7] This can improve the solubility of hydrophobic drugs, protect them from premature degradation, and potentially target them to specific tissues or cells through the enhanced permeability and retention (EPR) effect in cancer therapy.[2]

  • Stimuli-Responsive Systems: The pH-responsive nature of the polymer (due to the protonation of amine groups) can be exploited to design smart drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes.[8]

Disclaimer: The provided protocols and data are based on established methods for the synthesis and polymerization of analogous compounds, such as N-alkylaziridines. Researchers should adapt and optimize these protocols for their specific applications and exercise appropriate safety precautions when handling the chemicals involved.

References

Application Notes and Protocols for N-Ethylethylenediamine in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylethylenediamine (N-Et-en), an unsymmetrical N-substituted diamine, is a versatile bidentate ligand in coordination chemistry. Its structural and electronic properties, influenced by the presence of both a primary and a secondary amine group, as well as an ethyl substituent, allow for the formation of stable and catalytically active metal complexes. This document provides detailed application notes and experimental protocols for the synthesis of metal complexes using this compound, with a focus on copper(II), nickel(II), and platinum(II). The information presented herein is compiled from established procedures for this compound and its close structural analogs, offering a robust guide for researchers.

Properties of this compound as a Ligand

This compound coordinates to metal centers through the lone pairs of its two nitrogen atoms, forming a stable five-membered chelate ring. The ethyl group introduces a degree of steric hindrance and alters the electronic environment around the metal center compared to unsubstituted ethylenediamine (B42938). This can influence the geometry, stability, and reactivity of the resulting metal complexes.

Applications of this compound Metal Complexes

While specific research on this compound complexes is not as extensive as for other substituted ethylenediamines, its structural similarities allow for the extrapolation of potential applications in catalysis and drug development.

Catalysis

Copper complexes of N-substituted ethylenediamines have demonstrated efficacy as catalysts in various oxidation reactions. The steric and electronic environment created by the N-substituents can significantly impact catalytic activity and product selectivity. It is anticipated that copper(II) complexes of this compound could serve as effective catalysts for the aerobic oxidation of phenols and other organic substrates.

A potential catalytic cycle for the copper-catalyzed aerobic oxidation of phenols is depicted below. This cycle would likely involve the coordination of the substrate to the copper center, followed by electron transfer to molecular oxygen, leading to the oxidized product and regeneration of the active catalyst.

Catalytic_Cycle cluster_cycle Catalytic Cycle Cu_II_L [Cu(II)(N-Et-en)]^2+ Substrate_Complex [Cu(II)(N-Et-en)(Substrate)]^2+ Cu_II_L->Substrate_Complex + Substrate Electron_Transfer Electron Transfer Substrate_Complex->Electron_Transfer Intramolecular Electron Transfer Cu_I_L [Cu(I)(N-Et-en)(Substrate)]^+ Electron_Transfer->Cu_I_L Product_Release Product Release Cu_I_L->Product_Release + O2 - Product Product_Release->Cu_II_L Oxidation

A plausible catalytic cycle for the aerobic oxidation of phenols.
Drug Development

Platinum complexes incorporating substituted ethylenediamine ligands have been extensively investigated as potential anticancer agents. The rationale behind using substituted ethylenediamines is to modulate the steric and electronic properties of the complex to potentially overcome resistance to existing platinum-based drugs like cisplatin (B142131) and to alter the toxicity profile. The presence of the ethyl group in this compound can influence the lipophilicity and cellular uptake of its platinum complexes.

Experimental Protocols

The following are generalized protocols for the synthesis of metal complexes with this compound, based on established procedures for similar ligands.

Experimental_Workflow start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve this compound in Solvent start->dissolve_ligand mix_react Slowly Mix Solutions with Stirring dissolve_metal->mix_react dissolve_ligand->mix_react reaction Stir at Room Temperature or Gentle Heat (1-4h) mix_react->reaction precipitation Precipitate Formation reaction->precipitation filtration Collect Solid by Filtration precipitation->filtration washing Wash with Solvent and Diethyl Ether filtration->washing drying Dry in Desiccator washing->drying characterization Characterize Product drying->characterization end End characterization->end

A generalized experimental workflow for the synthesis of metal complexes.
Protocol 1: Synthesis of a Dichloro(this compound)copper(II) Complex

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (N-Et-en)

  • Ethanol (B145695)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Ligand Solution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of ethanol.

  • Metal Precursor Solution: In a separate 50 mL beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 20 mL of ethanol. The solution may be gently warmed to ensure complete dissolution.

  • Reaction: Slowly add the ethanolic solution of this compound dropwise to the copper(II) chloride solution with vigorous stirring at room temperature. A color change and the formation of a precipitate are expected.

  • Reaction Time: Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Isolation of Product: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid product with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

Protocol 2: Synthesis of a Bis(this compound)nickel(II) Complex

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (N-Et-en)

  • Methanol (B129727)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol) in 20 mL of methanol.

  • Metal Precursor Solution: In a separate 50 mL beaker, dissolve nickel(II) chloride hexahydrate (1.0 mmol) in 10 mL of methanol.

  • Reaction: Add the methanolic solution of the nickel salt dropwise to the ligand solution with constant stirring at room temperature. A color change should be observed upon addition.

  • Reaction Time: Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Isolation of Product: The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the solid product with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Drying: Dry the complex in a vacuum desiccator.

Protocol 3: Synthesis of a Dichloro(this compound)platinum(II) Complex

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (N-Et-en)

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware (Schlenk flask recommended)

  • Magnetic stirrer

Procedure:

  • Ligand Solution: In a 50 mL flask, dissolve this compound (1.0 mmol) in 10 mL of deionized water or a water/ethanol mixture.

  • Metal Precursor Solution: In a separate 100 mL Schlenk flask, dissolve potassium tetrachloroplatinate(II) (1.0 mmol) in 20 mL of deionized water.

  • Reaction: Slowly add the ligand solution to the K₂[PtCl₄] solution with vigorous stirring at room temperature. A color change and the formation of a precipitate are expected.

  • Reaction Time: Protect the reaction mixture from light and stir for 24-48 hours to ensure complete reaction.

  • Isolation of Product: Collect the solid product by filtration.

  • Purification: Wash the solid product sequentially with cold deionized water (3 x 10 mL), ethanol (2 x 10 mL), and finally with diethyl ether (2 x 10 mL).

  • Drying: Dry the complex in a vacuum desiccator.

Characterization of Metal Complexes

The synthesized complexes should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the coordination of the ligand to the metal center (particularly for diamagnetic complexes like Pt(II)).

  • FT-IR Spectroscopy: To identify the metal-nitrogen stretching vibrations and shifts in the N-H stretching frequencies upon coordination.

  • UV-Vis Spectroscopy: To study the electronic d-d transitions in the complex.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Quantitative Data

The following tables summarize representative quantitative data for metal complexes of N-substituted ethylenediamines, which can serve as a benchmark for complexes of this compound.

Table 1: Stability Constants of Metal Complexes with N-Substituted Ethylenediamines

Metal IonLigandLog K₁Log K₂Conditions
Cu(II)Ethylenediamine10.59.05Aqueous solution
Cu(II)N,N-Diethylethylenediamine---
Ni(II)Ethylenediamine7.46.2Aqueous solution

Note: Specific stability constant data for this compound complexes are not widely available in recent literature. The provided data for ethylenediamine serves as a baseline.

Table 2: Representative Spectroscopic Data for Metal Complexes of N-Substituted Ethylenediamines

Complex TypeTechniqueCharacteristic Features
[Cu(N-R-en)₂]²⁺UV-VisBroad d-d transition band around 550-600 nm.
[Ni(N-R-en)₂]²⁺UV-VisMultiple absorption bands corresponding to d-d transitions, typically in the 350-1100 nm range.
[Pt(N-R-en)Cl₂]¹H NMRCoordination-induced shifts of the ethylenediamine protons.
¹⁹⁵Pt NMRChemical shifts are sensitive to the coordination environment. Dichloro complexes typically resonate between -2355 and -2433 ppm.[1]
IRM-N stretching vibrations in the far-IR region (300-500 cm⁻¹). Shift of N-H stretching vibrations.

N-R-en represents an N-substituted ethylenediamine.

Table 3: Representative Catalytic Activity of Copper(II)-Ethylenediamine Complexes in Phenol Oxidation

LigandSubstituentsRelative Catalytic ActivityPrimary Product
EthylenediamineNoneModerateSubstituted biphenyl
N,N'-di-tert-butylethylenediaminetert-ButylHighSubstituted biphenyl

This table illustrates the effect of N-substitution on catalytic activity in analogous systems.

Table 4: Representative Cytotoxicity Data (IC₅₀ in µM) of Platinum(II) Complexes with Ethylenediamine Derivatives

ComplexHCT-116 (Colon)A549 (Lung)CFPAC-1 (Pancreatic)BxPC-3 (Pancreatic)
Oxaliplatin~5-10~5-10--
Analogous Pt(II)-diamine complexesVariable, some in the low micromolar rangeVariableVariableVariable

IC₅₀ values are highly dependent on the specific complex and cell line. Data for analogous complexes show a wide range of activities, with some exhibiting potency comparable to or greater than clinical drugs.[2][3]

Conclusion

This compound is a promising ligand for the synthesis of a variety of metal complexes with potential applications in catalysis and drug development. The protocols and data presented in these application notes, derived from studies on this compound and its close structural analogs, provide a solid foundation for researchers to explore the coordination chemistry and practical applications of this versatile ligand. Further investigation into the specific properties and activities of this compound complexes is warranted to fully realize their potential.

References

N-Ethylethylenediamine in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Ethylethylenediamine as a versatile building block in the development of novel agrochemicals, particularly focusing on the synthesis and application of dithiocarbamate-based fungicides.

Introduction

This compound is a valuable diamine intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a primary and a secondary amine, allows for the construction of diverse molecular architectures, making it a key component in the synthesis of various agrochemicals.[3] This document outlines the synthetic protocols, biological activity, and mechanisms of action of agrochemicals derived from this compound, with a particular focus on dithiocarbamate (B8719985) fungicides.

Synthesis of this compound-Based Dithiocarbamate Fungicides

Dithiocarbamate fungicides are a well-established class of broad-spectrum protectant fungicides.[4] The synthesis typically involves the reaction of a primary or secondary amine with carbon disulfide.[5] The following protocol describes a representative synthesis of a fungicide derived from this compound.

Experimental Protocol: Synthesis of a Representative this compound Dithiocarbamate Fungicide

This protocol is based on the general synthesis of dithiocarbamates from amines.[5]

Materials:

  • This compound

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (B78521) (NaOH)

  • Metal Salt (e.g., Zinc Chloride (ZnCl₂), Manganese(II) Chloride (MnCl₂))

  • Ethanol (B145695)

  • Water

  • Diethyl ether

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water at room temperature.

    • Cool the solution in an ice bath.

    • Slowly add carbon disulfide (1.0 eq) to the cooled solution with vigorous stirring.

    • Add a solution of sodium hydroxide (1.0 eq) in water dropwise, maintaining the temperature below 10°C.

    • Continue stirring for 1-2 hours in the ice bath to ensure complete formation of the sodium N-(2-(ethylamino)ethyl)dithiocarbamate salt.

  • Formation of the Metal Complex:

    • Prepare an aqueous solution of the desired metal salt (e.g., ZnCl₂ or MnCl₂, 0.5 eq).

    • Slowly add the metal salt solution to the dithiocarbamate salt solution with continuous stirring.

    • A precipitate of the metal-dithiocarbamate complex will form.

    • Stir the mixture for an additional 1-2 hours at room temperature.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with water and then with diethyl ether to remove any unreacted starting materials and byproducts.

    • Dry the resulting solid under vacuum to obtain the final product.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product NEED This compound Step1 1. Dithiocarbamate Salt Formation (Ethanol/Water, <10°C) NEED->Step1 CS2 Carbon Disulfide CS2->Step1 NaOH Sodium Hydroxide NaOH->Step1 MetalSalt Metal Salt (e.g., ZnCl2) Step2 2. Metal Complexation (Aqueous Solution) MetalSalt->Step2 Step1->Step2 Step3 3. Isolation & Purification (Filtration, Washing, Drying) Step2->Step3 Product This compound- based Dithiocarbamate Fungicide Step3->Product

A flowchart of the synthesis process.

Biological Activity and Efficacy

Table 1: Fungicidal Activity of Related Dithiocarbamate Compounds

Compound/ClassTarget PathogensEfficacy DataReference(s)
Ethylene (B1197577) bis-dithiocarbamates (EBDCs) (e.g., Mancozeb)Wide range of fungal diseases on fruits, vegetables, and field crops.Field trials show effective control of various blights, mildews, and rusts.[7][8]
Ethylenediamine mono-dithiocarbamateAspergillus niger, Penicillium notatum, Neurospora crassa, Candida albicans, Trichoderma harzianum, Aspergillus flavusShowed notable antifungal activity, in some cases higher than the standard Miconazole.[9][10]

Mechanism of Action and Signaling Pathways

Dithiocarbamate fungicides, including those potentially derived from this compound, are known for their multi-site mode of action, which makes the development of resistance by fungal pathogens less likely.[1][11]

The primary mechanisms of action include:

  • Enzyme Inhibition: Dithiocarbamates chelate essential metal ions (e.g., copper, zinc) that act as cofactors for various enzymes.[2] They also react with sulfhydryl (-SH) groups of amino acids and enzymes, leading to their inactivation.[11] This disrupts critical metabolic pathways within the fungal cell.

  • Disruption of Cellular Respiration: These compounds can interfere with mitochondrial function, leading to the production of reactive oxygen species (ROS) and causing oxidative stress, which ultimately results in cell death.[1]

Diagram of the Fungicidal Mechanism of Action:

Mechanism_of_Action cluster_fungicide Dithiocarbamate Fungicide cluster_cell Fungal Cell cluster_effect Cellular Effects Fungicide This compound Dithiocarbamate Enzymes Enzymes with -SH groups & Metal Cofactors Fungicide->Enzymes Inhibits Mitochondria Mitochondria Fungicide->Mitochondria Interferes with Inhibition Enzyme Inactivation Enzymes->Inhibition RespirationDisruption Disruption of Cellular Respiration Mitochondria->RespirationDisruption Death Cell Death Inhibition->Death ROS Increased ROS (Oxidative Stress) RespirationDisruption->ROS ROS->Death

The multi-site mechanism of action.

Application in Agrochemical Development

The use of this compound as a precursor for dithiocarbamate fungicides offers a promising avenue for the development of effective and broad-spectrum crop protection agents. The straightforward synthesis and the multi-site mode of action of the resulting compounds make them valuable tools in integrated pest management programs. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to explore the full potential of this compound in agrochemical innovation.

References

N-Ethylethylenediamine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Ethylethylenediamine (CAS: 110-72-5), a readily available and versatile diamine, serves as a crucial building block in a wide array of organic syntheses. Its unique structure, featuring both a primary and a secondary amine, allows for selective functionalization, making it an invaluable intermediate in the preparation of pharmaceuticals, agrochemicals, corrosion inhibitors, and ligands for catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, including piperazines and diazepanes. These structural motifs are prevalent in a multitude of biologically active molecules.

Synthesis of 1-Ethyl-2,3-dioxopiperazine

The reaction of this compound with diethyl oxalate (B1200264) provides a straightforward method for the synthesis of 1-ethyl-2,3-dioxopiperazine, a valuable intermediate for the preparation of more complex piperazine (B1678402) derivatives.

Experimental Protocol:

In a round-bottom flask, a mixture of 8.0 g of diethyl oxalate and 8.0 mL of ethanol (B145695) is prepared. To this solution, 4.4 g of this compound is added dropwise at room temperature with stirring. The reaction mixture is stirred for an additional 3 hours at room temperature. Following the reaction period, the ethanol is removed by heating. The resulting residue is then recrystallized from 10 mL of dioxane to yield 1-ethyl-2,3-dioxopiperazine.[1]

Quantitative Data:

Reactant 1Reactant 2ProductYieldMelting Point
Diethyl Oxalate (8.0 g)This compound (4.4 g)1-Ethyl-2,3-dioxopiperazine76.0%124 °C

Reaction Workflow:

G Synthesis of 1-Ethyl-2,3-dioxopiperazine reagents Diethyl Oxalate + this compound in Ethanol reaction Stir at room temperature for 3 hours reagents->reaction workup Remove Ethanol Recrystallize from Dioxane reaction->workup product 1-Ethyl-2,3-dioxopiperazine workup->product

Caption: Workflow for the synthesis of 1-ethyl-2,3-dioxopiperazine.

Reductive Amination

The primary amine functionality of this compound can readily participate in reductive amination reactions with aldehydes and ketones to form more complex secondary and tertiary amines. This reaction is a cornerstone of amine synthesis.

General Protocol for Reductive Amination:

This protocol is adapted from the reductive amination of a similar substituted ethylenediamine (B42938) and can be applied to this compound.

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents). Dissolve the reactants in a suitable solvent such as methanol, ethanol, or dichloromethane.

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Reduction: Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath. Add a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) (1.2-1.5 equivalents), portion-wise.

Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Logical Relationship of Reductive Amination:

G Reductive Amination Pathway reactants This compound + Aldehyde/Ketone imine_formation Imine Formation (Acid/Base Catalyst) reactants->imine_formation imine Imine Intermediate imine_formation->imine reduction Reduction (e.g., NaBH4) imine->reduction product Substituted this compound reduction->product

Caption: General pathway for reductive amination of this compound.

Synthesis of Schiff Base Ligands and Corrosion Inhibitors

The reaction of diamines with aldehydes or ketones to form Schiff bases is a fundamental transformation in coordination chemistry and materials science. This compound can be used to synthesize Schiff base ligands for metal complexes or as corrosion inhibitors.

Synthesis of a Bis-Schiff Base Corrosion Inhibitor

A representative protocol for the synthesis of a corrosion inhibitor involves the reaction of this compound with an appropriate aldehyde. The following is a protocol for a similar diamine which can be adapted.

Experimental Protocol:

In a round-bottom flask, dissolve the selected aldehyde (2.0 equivalents) in a suitable solvent like ethanol. To this solution, add this compound (1.0 equivalent) dropwise with stirring at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added. The reaction mixture is then refluxed for 2-4 hours. Upon cooling, the Schiff base product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Quantitative Data for a Representative Schiff Base Synthesis:

AmineAldehydeProductYield
EthylenediamineSalicylaldehydeN,N'-bis(salicyl)ethylenediamine>90% (typical)

Experimental Workflow for Schiff Base Synthesis:

G Schiff Base Synthesis Workflow dissolve_aldehyde Dissolve Aldehyde in Ethanol add_diamine Add this compound (dropwise) dissolve_aldehyde->add_diamine reflux Reflux for 2-4 hours add_diamine->reflux cool_precipitate Cool to Room Temperature Collect Precipitate reflux->cool_precipitate wash_dry Wash with Cold Ethanol and Dry cool_precipitate->wash_dry product Schiff Base Product wash_dry->product

Caption: Experimental workflow for the synthesis of a Schiff base from this compound.

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi reaction, offer an efficient pathway to complex molecules in a single step. This compound, with its primary amine, is a suitable component for such transformations.

Conceptual Ugi Reaction Protocol:

The Ugi four-component reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.

Reaction Procedure: In a suitable solvent such as methanol, the aldehyde (1.0 eq.), this compound (1.0 eq., assuming mono-reaction at the primary amine), and the carboxylic acid (1.0 eq.) are mixed. After a short period of stirring to allow for imine formation, the isocyanide (1.0 eq.) is added. The reaction is typically stirred at room temperature for 24-48 hours. The product can be isolated after removal of the solvent and purification by chromatography.

Ugi Reaction Logical Diagram:

G Ugi Four-Component Reaction Aldehyde Aldehyde/ Ketone Ugi_Reaction Ugi Reaction (One-Pot) Aldehyde->Ugi_Reaction Amine This compound Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Product α-Acylamino Amide Product Ugi_Reaction->Product

Caption: Logical representation of the Ugi four-component reaction involving this compound.

References

Application Notes and Protocols: N-Ethylethylenediamine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylethylenediamine (NEEDA) is a versatile and highly reactive diamine that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a primary and a secondary amine, allows for regioselective reactions, making it an invaluable tool in the construction of complex molecular architectures. These resulting heterocyclic structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocyclic compounds utilizing this compound as a key starting material. The information is intended to guide researchers in the efficient and effective use of this reagent in their synthetic endeavors.

I. Synthesis of Piperazine (B1678402) Derivatives

This compound is a common precursor for the synthesis of 1-ethylpiperazine (B41427) and its derivatives. The two nitrogen atoms of NEEDA readily participate in cyclization reactions with appropriate dielectrophiles to form the six-membered piperazine ring.

Application Note:

The reaction of this compound with dialkyl oxalates provides a straightforward route to 1-ethylpiperazine-2,3-diones. This reaction proceeds via a double condensation mechanism. The choice of solvent and reaction temperature can influence the reaction rate and yield. Recrystallization is typically sufficient for the purification of the final product.

Quantitative Data:
ProductReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1-Ethyl-2,3-dioxo-piperazineThis compound, Diethyl oxalate (B1200264)Ethanol (B145695)Room Temperature376.0[1]
Experimental Protocol: Synthesis of 1-Ethyl-2,3-dioxo-piperazine[1]

Materials:

  • This compound (4.4 g)

  • Diethyl oxalate (8 g)

  • Ethanol (8 ml)

  • Dioxane (10 ml)

Procedure:

  • To a mixture of diethyl oxalate (8 g) and ethanol (8 ml), slowly add this compound (4.4 g) at room temperature with stirring.

  • Continue the reaction at room temperature for 3 hours.

  • After the reaction is complete, heat the mixture to remove the ethanol.

  • Recrystallize the resulting residue from dioxane (10 ml) to obtain 1-ethyl-2,3-dioxo-piperazine.

dot

reactant1 This compound reaction reactant1->reaction + reactant2 Diethyl oxalate reactant2->reaction product 1-Ethyl-2,3-dioxo-piperazine intermediate Cyclization & Condensation reaction->intermediate Ethanol, RT, 3h intermediate->product

Caption: Synthesis of 1-Ethyl-2,3-dioxo-piperazine.

II. Synthesis of Imidazolidine (B613845) Derivatives

The condensation of this compound with aldehydes or ketones is a fundamental method for the preparation of 1-ethylimidazolidine derivatives. This reaction typically proceeds readily, often under mild conditions, to form the five-membered imidazolidine ring.

Application Note:

The reaction of N-substituted ethylenediamines with aldehydes is a general and efficient method for synthesizing imidazolidines. The reaction can often be carried out at room temperature and in aqueous suspension, aligning with green chemistry principles. The yields are generally high, and the procedure is straightforward.

Quantitative Data:
ProductReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
TetrahydroimidazolesN,N'-Disubstituted ethylenediamines, AldehydesWaterRoom Temperature0.5 - 486 - 95
1,3-Dimethyl-2-(4'-isopropylphenyl)imidazolidineN,N'-Dimethylethylenediamine, 4-IsopropylbenzaldehydeBenzene60269
Experimental Protocol: General Synthesis of 1-Ethyl-2-substituted-imidazolidines

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Water or an appropriate organic solvent (e.g., Toluene)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in water or an appropriate organic solvent.

  • Add the aldehyde (1.0 eq) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for the specified time (typically 0.5 to 4 hours) until the reaction is complete (monitored by TLC).

  • If an organic solvent is used, wash the reaction mixture with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude imidazolidine derivative.

  • Purify the product by distillation or column chromatography if necessary.

dot

reactant1 This compound reaction reactant1->reaction + reactant2 Aldehyde (R-CHO) reactant2->reaction product 1-Ethyl-2-substituted-imidazolidine intermediate Condensation reaction->intermediate Solvent, RT intermediate->product

Caption: General synthesis of 1-Ethyl-2-substituted-imidazolidines.

III. Synthesis of Diazepine (B8756704) Derivatives

This compound can be employed in the synthesis of seven-membered heterocyclic rings, such as diazepines. The reaction with suitable dicarbonyl compounds or their equivalents leads to the formation of the diazepine core.

Application Note:

The condensation of diamines with β-ketoesters is a common strategy for the synthesis of diazepinones. The reaction is typically catalyzed by an acid and may require elevated temperatures to drive the cyclization and dehydration steps. The choice of catalyst and solvent can significantly impact the reaction efficiency.

Experimental Protocol: General Synthesis of 1-Ethyl-1,4-diazepan-5-ones

Materials:

  • This compound (1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • Toluene

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add the β-ketoester (1.0 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-ethyl-1,4-diazepan-5-one.

dot

reactant1 This compound reaction reactant1->reaction + reactant2 β-Ketoester reactant2->reaction product 1-Ethyl-1,4-diazepan-5-one intermediate Cyclocondensation reaction->intermediate Acid catalyst, Toluene, Reflux intermediate->product

Caption: General synthesis of 1-Ethyl-1,4-diazepan-5-ones.

IV. Synthesis of Pyrazinone Derivatives

Pyrazinones are another class of heterocyclic compounds that can be synthesized using this compound. The reaction with α-ketoesters or related 1,2-dicarbonyl compounds can lead to the formation of the pyrazinone ring.

Application Note:

The cyclocondensation reaction between a 1,2-diamine and an α-ketoester is a direct method for the synthesis of tetrahydropyrazin-2-ones. The reaction typically proceeds by initial imine formation followed by intramolecular cyclization. The regioselectivity of the cyclization is an important consideration, and reaction conditions can be optimized to favor the desired isomer.

Experimental Protocol: General Synthesis of 1-Ethyl-tetrahydropyrazin-2-ones

Materials:

  • This compound (1.0 eq)

  • α-Ketoester (e.g., Ethyl pyruvate) (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the α-ketoester (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the 1-ethyl-tetrahydropyrazin-2-one.

dot

reactant1 This compound reaction reactant1->reaction + reactant2 α-Ketoester reactant2->reaction product 1-Ethyl-tetrahydropyrazin-2-one intermediate Cyclocondensation reaction->intermediate Ethanol, Reflux intermediate->product

Caption: General synthesis of 1-Ethyl-tetrahydropyrazin-2-ones.

References

Application Notes and Protocols: N-Ethylethylenediamine as a Cross-Linking Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Ethylethylenediamine (NEEDA) as a cross-linking agent for epoxy resins. The information is intended for researchers and professionals in materials science and drug development who are interested in formulating and characterizing epoxy-based thermosets. While specific quantitative data for this compound is limited in publicly available literature, this document provides detailed protocols and expected property ranges based on the behavior of similar aliphatic diamines.

Introduction

This compound is a diamine with one primary and one secondary amine group, making it a suitable curing agent for epoxy resins. The active hydrogen atoms on the amine groups react with the epoxide rings of the resin in a polyaddition reaction, forming a highly cross-linked, three-dimensional network. This network structure imparts desirable thermal and mechanical properties to the final cured product. Aliphatic amine-cured epoxies are known for their good mechanical strength and chemical resistance.

Chemical Reaction and Curing Mechanism

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition mechanism. The active hydrogens on the primary and secondary amines of NEEDA attack the carbon atom of the oxirane ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues until a rigid, cross-linked thermoset is formed. The reaction is typically exothermic.

Reaction Signaling Pathway

Epoxy Curing with this compound Epoxy Epoxy Resin (with oxirane rings) Intermediate Ring-Opened Intermediate (with hydroxyl group) Epoxy->Intermediate Nucleophilic Attack by Amine NEEDA This compound (Primary & Secondary Amines) NEEDA->Intermediate Crosslinked Cross-linked Polymer Network Intermediate->Crosslinked Further Reaction & Network Formation

Caption: Curing mechanism of epoxy resin with this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound-cured epoxy resins in the literature, the following tables provide expected ranges based on studies of similar short-chain aliphatic diamines like ethylenediamine (B42938) (EDA) and its derivatives. These values should be considered as a starting point for experimental design.

Table 1: Typical Mixing Ratios and Curing Schedules

ParameterValue/RangeNotes
Stoichiometric Ratio (phr) Calculated based on AHEW and EEWSee Protocol 1 for calculation. Typically 10-20 phr for standard DGEBA resins.
Initial Curing Temperature Room Temperature (20-25°C) or slightly elevated (e.g., 80°C)Aliphatic amines can cure at room temperature, but elevated temperatures accelerate the process.[1]
Initial Curing Time 2 - 24 hoursDependent on temperature and formulation.
Post-Curing Temperature 100 - 180°COften required to achieve full cross-linking and optimal properties.[1]
Post-Curing Time 2 - 4 hoursDependent on the post-curing temperature.[1]

Table 2: Expected Thermal and Mechanical Properties

PropertyExpected Value/RangeTest Method
Glass Transition Temperature (Tg) 90 - 140°CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% wt loss) 250 - 350°CThermogravimetric Analysis (TGA)
Tensile Strength 40 - 80 MPaASTM D638
Shore D Hardness 80 - 90ASTM D2240

Experimental Protocols

Protocol 1: Stoichiometric Calculation and Sample Preparation

This protocol outlines the steps to determine the correct mixing ratio of this compound and a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin, followed by sample preparation.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW, typically 180-195 g/eq)

  • This compound (NEEDA, Molecular Weight = 88.15 g/mol )

  • Disposable mixing cups and stirring rods

  • Digital weighing scale (accuracy ±0.01 g)

  • Vacuum desiccator

  • Molds for sample casting (e.g., silicone or PTFE)

Procedure:

  • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of NEEDA:

    • NEEDA has 3 active hydrogens (2 on the primary amine, 1 on the secondary amine).

    • AHEW = Molecular Weight / Number of active hydrogens = 88.15 g/mol / 3 = 29.38 g/eq.

  • Calculate the stoichiometric mixing ratio in parts per hundred of resin (phr):

    • phr = (AHEW / EEW) * 100

    • Example: For an epoxy resin with an EEW of 190 g/eq, phr = (29.38 / 190) * 100 ≈ 15.5 phr.

    • This means 15.5 g of NEEDA is required for every 100 g of epoxy resin.

  • Resin and Hardener Preparation:

    • Preheat the epoxy resin to 60°C to reduce its viscosity.

    • Degas the epoxy resin in a vacuum desiccator for 30 minutes or until bubble formation ceases.

    • Accurately weigh the calculated amounts of epoxy resin and NEEDA into a clean, dry mixing cup.

  • Mixing:

    • Thoroughly mix the resin and hardener for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

    • Avoid excessive whipping to minimize air entrapment.

  • Casting and Curing:

    • Pour the mixture into the desired molds.

    • For an initial room temperature cure, leave the samples in a dust-free environment at 20-25°C for 24 hours.

    • For an elevated temperature initial cure, place the molds in an oven at 80°C for 2-4 hours.[1]

    • Post-cure the samples at a higher temperature (e.g., 120-150°C) for 2-4 hours to ensure complete cross-linking.[1]

    • Allow the samples to cool slowly to room temperature before demolding.

Experimental Workflow for Sample Preparation and Curing

Sample Preparation Workflow Start Start Calc Calculate Stoichiometric Ratio (phr) Start->Calc Weigh Weigh Epoxy Resin and NEEDA Calc->Weigh Mix Thoroughly Mix Components Weigh->Mix Cast Pour into Molds Mix->Cast InitialCure Initial Cure (Room Temp or 80°C) Cast->InitialCure PostCure Post-Cure (120-150°C) InitialCure->PostCure Demold Cool and Demold PostCure->Demold End Cured Samples Ready for Analysis Demold->End

Caption: Workflow for preparing and curing epoxy samples with this compound.

Protocol 2: Characterization of Cured Epoxy Resin

This protocol describes the standard techniques used to characterize the thermal and mechanical properties of the cured epoxy samples.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the completion of the curing reaction.

  • Procedure:

    • Acquire an FTIR spectrum of the uncured epoxy-amine mixture.

    • Acquire an FTIR spectrum of the fully cured sample.

    • Compare the spectra. A successful cure is indicated by the disappearance or significant reduction of the oxirane ring absorption peak at approximately 915 cm⁻¹.[2] The appearance of a broad hydroxyl (-OH) band around 3200-3600 cm⁻¹ is also indicative of the ring-opening reaction.[2]

B. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg).

  • Procedure:

    • Prepare a small sample (5-10 mg) of the cured epoxy.

    • Place the sample in an aluminum DSC pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is observed as a step change in the heat flow curve.

C. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition temperature (Td).

  • Procedure:

    • Place a small sample (10-15 mg) of the cured epoxy in a TGA crucible.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.

D. Mechanical Testing

  • Tensile Strength (ASTM D638):

    • Prepare dog-bone shaped specimens from the cured epoxy sheets.

    • Use a universal testing machine to apply a tensile load until failure.

    • Record the maximum stress sustained by the sample.

  • Hardness (ASTM D2240):

    • Use a durometer to measure the Shore D hardness of a flat, cured sample.

    • Take multiple readings at different locations and average the results.

Logical Flow for Property Analysis

Property Analysis Flow CuredSample Cured Epoxy Sample FTIR FTIR Analysis CuredSample->FTIR DSC DSC Analysis CuredSample->DSC TGA TGA Analysis CuredSample->TGA MechTest Mechanical Testing CuredSample->MechTest CureConfirm Curing Confirmation FTIR->CureConfirm Tg Glass Transition Temperature (Tg) DSC->Tg Td Thermal Stability (Td) TGA->Td MechProp Tensile Strength & Hardness MechTest->MechProp

Caption: Logical flow for the characterization of cured epoxy resins.

Safety Precautions

  • This compound is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Epoxy resins can cause skin sensitization. Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for both the epoxy resin and this compound before use.

By following these application notes and protocols, researchers can effectively utilize this compound as a cross-linking agent for epoxy resins and thoroughly characterize the resulting thermoset materials. It is recommended to perform preliminary experiments to optimize the curing cycle and formulation for specific applications.

References

Protocol for N-Ethylethylenediamine Schiff Base Formation: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis and characterization of N-Ethylethylenediamine Schiff bases, compounds of significant interest to researchers, scientists, and drug development professionals. These compounds and their metal complexes exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Introduction

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. This compound, with its two primary amine groups, readily reacts with a variety of aldehydes to form N,N'-disubstituted Schiff bases. The resulting imine (-C=N-) linkage is crucial for their biological activity. These compounds are versatile ligands that can coordinate with various metal ions to form stable complexes, often exhibiting enhanced biological efficacy compared to the free ligand. The synthesis is typically straightforward, involving a one-pot reaction with good to excellent yields.

General Reaction Scheme

The formation of an this compound Schiff base proceeds through the condensation of two equivalents of an aldehyde with one equivalent of this compound.

Caption: General reaction for the formation of this compound Schiff bases.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of two common this compound Schiff bases.

Synthesis of N,N'-bis(salicylidene)ethylenediamine

Materials:

Procedure:

  • Dissolve salicylaldehyde (20 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve this compound (10 mmol) in 20 mL of absolute ethanol.

  • Slowly add the this compound solution to the salicylaldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • A yellow precipitate will form. Collect the precipitate by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain pure, yellow, crystalline N,N'-bis(salicylidene)ethylenediamine.

  • Dry the purified product in a desiccator over anhydrous CaCl2.

Synthesis of N,N'-bis(vanillin)ethylenediamine

Materials:

Procedure:

  • Dissolve vanillin (20 mmol) in 30 mL of methanol in a 100 mL round-bottom flask with stirring.

  • Dissolve this compound (10 mmol) in 20 mL of methanol.

  • Add the this compound solution dropwise to the vanillin solution.

  • Reflux the reaction mixture for 3-5 hours.

  • Upon cooling, a solid product will precipitate out of the solution.

  • Filter the precipitate and wash it with cold methanol.

  • Dry the product under vacuum.

Data Presentation

The following tables summarize key quantitative data for representative this compound Schiff bases.

Table 1: Synthesis and Physical Properties

Schiff BaseAldehyde PrecursorSolventReaction Time (h)Yield (%)Melting Point (°C)
N,N'-bis(salicylidene)ethylenediamineSalicylaldehydeEthanol2-480-90%125-127
N,N'-bis(vanillin)ethylenediamineVanillinMethanol3-5~85%210-212
N,N'-bis(4-methoxybenzylidene)ethanediamine4-MethoxybenzaldehydeEthanol390.38%[1]180[1]

Table 2: Spectroscopic Data

Schiff BaseKey IR Absorptions (cm⁻¹)¹H NMR Signals (δ, ppm)
N,N'-bis(salicylidene)ethylenediamine~1630 (C=N, imine), ~3450 (O-H, broad)~3.9 (s, 4H, -CH₂-CH₂-), ~6.8-7.4 (m, 8H, Ar-H), ~8.6 (s, 2H, -CH=N-), ~13.2 (s, 2H, Ar-OH)
N,N'-bis(vanillin)ethylenediamine~1640 (C=N, imine), ~3430 (O-H, broad), ~1270 (C-O, ether)~3.8 (s, 6H, -OCH₃), ~3.9 (s, 4H, -CH₂-CH₂-), ~6.7-7.3 (m, 6H, Ar-H), ~8.3 (s, 2H, -CH=N-), ~9.6 (s, 2H, Ar-OH)
N,N'-bis(4-methoxybenzylidene)ethanediamine1623.89 (C=N)[1]-

Applications in Drug Development

This compound Schiff bases and their metal complexes are promising candidates for drug development due to their significant biological activities.

Antimicrobial Activity

These compounds have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the imine group, which can interfere with cellular processes.[2] Chelation with metal ions can enhance the lipophilicity of the complexes, facilitating their transport across microbial cell membranes and increasing their efficacy.

Anticancer Activity

Several this compound Schiff base complexes have been investigated for their anticancer properties. Their proposed mechanism of action often involves the interaction with DNA, leading to the inhibition of DNA replication and transcription in cancer cells. This can induce apoptosis, or programmed cell death.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound Schiff bases.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization Reactants Aldehyde + this compound Solvent Ethanol or Methanol Reactants->Solvent Catalyst Glacial Acetic Acid (optional) Solvent->Catalyst Reflux Reflux (2-5 hours) Catalyst->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying TLC TLC Monitoring Drying->TLC MP Melting Point TLC->MP FTIR FT-IR Spectroscopy MP->FTIR NMR ¹H NMR Spectroscopy FTIR->NMR

Caption: Experimental workflow for Schiff base synthesis and characterization.

Proposed Mechanism of Action: DNA Interaction and Apoptosis Induction

The anticancer activity of many this compound Schiff base metal complexes is linked to their ability to interact with DNA and induce apoptosis. The diagram below outlines this proposed pathway.

mechanism_of_action cluster_cellular_entry Cellular Entry cluster_dna_interaction DNA Interaction cluster_cellular_response Cellular Response Complex Schiff Base-Metal Complex Membrane Cell Membrane Complex->Membrane Penetration DNA_Binding DNA Binding (Intercalation/Groove Binding) Membrane->DNA_Binding DNA_Cleavage DNA Cleavage (Oxidative Damage) DNA_Binding->DNA_Cleavage Replication_Inhibition Inhibition of DNA Replication & Transcription Apoptosis_Induction Induction of Apoptosis Replication_Inhibition->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of anticancer activity via DNA interaction.

References

Application Notes and Protocols: N-Ethylethylenediamine in the Preparation of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as versatile solvents and materials with tunable physicochemical properties.[1] Their negligible vapor pressure, high thermal stability, and wide electrochemical windows make them attractive for diverse applications, including organic synthesis, electrochemistry, and drug delivery.[2][3] The properties of an ionic liquid can be finely tuned by modifying the structure of its constituent cation and anion.[4] While imidazolium (B1220033) and pyridinium (B92312) cations are common, the use of functionalized diamines like N-ethylethylenediamine offers a pathway to novel dicationic or task-specific ionic liquids with potentially unique characteristics beneficial for pharmaceutical and biomedical applications.[5][6]

This compound, possessing both a secondary and a primary amine group, can be quaternized to form dicationic ammonium (B1175870) salts. This dicationic nature can influence properties such as viscosity, conductivity, and interactions with other molecules, making these ILs interesting candidates for applications like drug solubilization and delivery.[7][8]

This document provides a detailed, albeit proposed, protocol for the synthesis of an ionic liquid based on this compound, along with representative data for analogous dicationic ammonium ILs to guide researchers in this area.

Experimental Protocols

The synthesis of an this compound-based dicationic ionic liquid can be conceptualized as a two-step process: quaternization of the diamine followed by an optional anion exchange to introduce a desired counter-ion.

Protocol 1: Synthesis of a Dicationic Quaternary Ammonium Halide

This protocol details the quaternization of this compound with an alkyl halide to produce a dicationic halide salt.

Materials:

  • This compound (reagent grade)

  • Alkyl halide (e.g., 1-bromobutane, iodoethane) (reagent grade)

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (a slight excess, e.g., 2.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the initial addition, heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of acetonitrile can be reduced using a rotary evaporator.

  • Purification: The crude product can be purified by precipitation. Add an excess of anhydrous diethyl ether to the concentrated reaction mixture to precipitate the dicationic halide salt.

  • Washing and Drying: Decant the solvent and wash the solid product with fresh anhydrous diethyl ether several times to remove any unreacted starting materials. Dry the resulting solid under vacuum to obtain the pure dicationic quaternary ammonium halide.

Protocol 2: Anion Exchange (Metathesis)

This protocol describes the exchange of the halide anion from the product of Protocol 1 with a different anion, which can significantly alter the physicochemical properties of the ionic liquid.

Materials:

  • Dicationic quaternary ammonium halide (from Protocol 1)

  • A salt of the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂), sodium tetrafluoroborate (B81430) (NaBF₄))

  • Appropriate solvent (e.g., deionized water, methanol, or acetone)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the dicationic quaternary ammonium halide (1 equivalent) in a suitable solvent (e.g., deionized water if the halide salt is soluble).

  • Addition of Anion Salt: In a separate flask, dissolve the salt of the desired anion (e.g., LiNTf₂, 2.1 equivalents) in the same solvent.

  • Metathesis Reaction: Add the anion salt solution to the stirred solution of the dicationic halide. A precipitate of the insoluble inorganic halide salt (e.g., LiCl, NaBr) will form.

  • Reaction Time: Stir the mixture at room temperature for several hours to ensure complete anion exchange.

  • Separation: Remove the precipitated inorganic salt by filtration.

  • Isolation of the Ionic Liquid: The desired ionic liquid is now in the filtrate. Remove the solvent from the filtrate using a rotary evaporator.

  • Purification and Drying: The resulting ionic liquid may need further purification to remove any remaining inorganic salt. This can be done by washing with deionized water if the ionic liquid is hydrophobic. Finally, dry the ionic liquid under high vacuum at a slightly elevated temperature (e.g., 60-80°C) for several hours to remove any residual water or solvent.

Data Presentation

The following tables summarize typical physicochemical properties of dicationic ammonium-based ionic liquids, which can serve as a reference for what might be expected from this compound-derived ILs.

Table 1: Thermal Properties of Representative Dicationic Ammonium Ionic Liquids

Cation Structure (Analogous)AnionMelting Point (°C)Decomposition Temperature (°C)
[(C₄)₃N-(CH₂)₆-N(C₄)₃]²⁺[Br⁻]₂> 100~250
[(C₄)₃N-(CH₂)₆-N(C₄)₃]²⁺[NTf₂⁻]₂< 25> 350
[(C₂)₃N-(CH₂)₄-N(C₂)₃]²⁺[BF₄⁻]₂~50~300

Note: Data is representative of similar dicationic ammonium ILs and not specific to this compound derivatives.

Table 2: Physicochemical Properties of Representative Dicationic Ammonium Ionic Liquids at 25°C

Cation Structure (Analogous)AnionDensity (g/cm³)Viscosity (cP)Ionic Conductivity (mS/cm)
[(C₄)₃N-(CH₂)₆-N(C₄)₃]²⁺[NTf₂⁻]₂~1.4~200~2.5
[(C₂)₃N-(CH₂)₄-N(C₂)₃]²⁺[NTf₂⁻]₂~1.5~150~3.0

Note: Data is representative of similar dicationic ammonium ILs and not specific to this compound derivatives.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the logical relationship of how ionic liquid properties can be tuned.

Synthesis_Workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: Quaternization cluster_anion_source Anion Source cluster_protocol2 Protocol 2: Anion Exchange A This compound C Dicationic Halide Salt [R₂N(Et)-(CH₂)₂-N(Et)R₂]²⁺[X⁻]₂ A->C Reaction in Acetonitrile B Alkyl Halide (e.g., R-X) B->C E Final Ionic Liquid [R₂N(Et)-(CH₂)₂-N(Et)R₂]²⁺[Y⁻]₂ C->E Metathesis in Solvent D Anion Salt (e.g., MY) D->E

Caption: Proposed synthesis workflow for an this compound-based ionic liquid.

Property_Tuning cluster_components Ionic Liquid Components cluster_properties Physicochemical Properties cluster_applications Potential Applications Cation Cation Structure (from this compound) Viscosity Viscosity Cation->Viscosity Conductivity Conductivity Cation->Conductivity ThermalStability Thermal Stability Cation->ThermalStability Anion Anion Type Anion->Viscosity Anion->Conductivity Anion->ThermalStability Solubility Solubility Anion->Solubility DrugDelivery Drug Delivery Viscosity->DrugDelivery Electrochemistry Electrochemistry Conductivity->Electrochemistry Catalysis Catalysis ThermalStability->Catalysis Solubility->DrugDelivery

Caption: Relationship between ionic liquid components, properties, and applications.

References

Application of N-Ethylethylenediamine in Corrosion Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. N-Ethylethylenediamine, a member of the ethylenediamine (B42938) family, is a promising candidate for corrosion inhibition due to the presence of nitrogen atoms with lone pair electrons, which can facilitate adsorption onto metal surfaces. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound and its derivatives as corrosion inhibitors. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related ethylenediamine derivatives to provide a comprehensive guide for its application and evaluation.

Principle of Action

The corrosion inhibition of metals by this compound and its derivatives is primarily attributed to their adsorption on the metal surface. The nitrogen atoms in the ethylenediamine backbone act as active centers for adsorption. This process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine groups of the inhibitor.

  • Chemisorption: Formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.

This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The effectiveness of the inhibition is influenced by the inhibitor's concentration, the corrosive medium, temperature, and the nature of the metal surface.

Quantitative Data on this compound Derivatives

The following tables summarize the corrosion inhibition efficiency of various this compound derivatives on different metals, as determined by electrochemical techniques. This data serves as a reference for the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data for N,N'-bis(1-phenylethanol)ethylenediamine on Steel in HCl Media [1]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-4851120-
1 x 10⁻⁵-49033670.0
5 x 10⁻⁵-49516885.0
1 x 10⁻⁴-50011290.0
5 x 10⁻⁴-5055695.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for N,N'-bis(1-phenylethanol)ethylenediamine on Steel in HCl Media [1]

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank45220-
1 x 10⁻⁵1506670.0
5 x 10⁻⁵3003385.0
1 x 10⁻⁴4502290.0
5 x 10⁻⁴9001195.0

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.

Protocol 1: Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining the average corrosion rate.[2]

1. Materials and Equipment:

  • Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions

  • Abrasive papers of different grades (e.g., 240, 400, 600, 800, 1200 grit)

  • Acetone (B3395972) or ethanol (B145695) for degreasing

  • Distilled or deionized water

  • Analytical balance (accuracy ±0.1 mg)

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • This compound inhibitor solutions of varying concentrations

  • Water bath or thermostat for temperature control

  • Glass beakers and hooks

2. Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper to achieve a smooth, mirror-like surface.

  • Cleaning and Degreasing: Wash the polished coupons with distilled water, degrease with acetone or ethanol, and dry them in a stream of warm air.

  • Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance and record the initial weight (W_initial).

  • Immersion: Suspend the coupons in beakers containing the corrosive medium with and without different concentrations of this compound using glass hooks. Ensure the coupons are fully immersed.

  • Exposure: Place the beakers in a water bath set to the desired temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons from the solutions. Clean them with a suitable cleaning solution to remove corrosion products (e.g., Clarke's solution for steel), rinse with distilled water and acetone, dry, and weigh them again to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D), where A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the protective properties of the inhibitor film.[3][4]

1. Materials and Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: metal specimen; counter electrode: platinum wire or graphite (B72142) rod; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Corrosive medium with and without inhibitor

  • Computer with EIS analysis software

2. Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with the test solution.

  • Stabilization: Allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100, where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Protocol 3: Potentiodynamic Polarization

This technique provides information on the kinetics of the anodic and cathodic corrosion reactions and helps in identifying the type of inhibitor (anodic, cathodic, or mixed).[5][6]

1. Materials and Equipment:

  • Same as for EIS (Protocol 2).

2. Procedure:

  • Electrode Preparation and Cell Setup: Follow steps 1 and 2 of the EIS protocol.

  • Stabilization: Allow the OCP to stabilize for 30-60 minutes.

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E) to obtain the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100, where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualizations

Corrosion Inhibition Mechanism

G Proposed mechanism of corrosion inhibition by this compound. cluster_metal Metal Surface (e.g., Fe) cluster_solution Corrosive Solution (e.g., HCl) Metal Fe H_plus H⁺ Metal->H_plus Anodic Dissolution Fe → Fe²⁺ + 2e⁻ H_plus->Metal Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Cl_minus Cl⁻ Inhibitor This compound (Inhibitor) Inhibitor->Metal Adsorption (Protective Film Formation)

Caption: Proposed mechanism of corrosion inhibition.

Experimental Workflow for Inhibitor Evaluation

G Experimental workflow for inhibitor evaluation. Start Start: Select Metal and Corrosive Environment Prep Prepare Metal Coupons and Inhibitor Solutions Start->Prep WL Weight Loss Experiment Prep->WL Electrochem Electrochemical Experiments Prep->Electrochem Analysis Data Analysis: Calculate IE% WL->Analysis EIS EIS Electrochem->EIS PDP Potentiodynamic Polarization Electrochem->PDP EIS->Analysis PDP->Analysis Conclusion Conclusion on Inhibitor Performance Analysis->Conclusion

Caption: Experimental workflow for inhibitor evaluation.

References

Troubleshooting & Optimization

Technical Support Center: N-Ethylethylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the synthesis of N-Ethylethylenediamine (NEED). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and how do they compare?

A1: There are several established methods for synthesizing this compound, each with distinct advantages and disadvantages. The three most common routes are the reaction of ethylenediamine (B42938) with an ethyl halide, a gas-phase catalytic reaction with diethyl carbonate, and the reaction of ethylamine (B1201723) with ethylenimine. The gas-phase catalytic method is notable for its high yield and environmentally friendly profile.[1][2]

Q2: My synthesis using ethylenediamine and an ethyl halide (e.g., ethyl bromide) has a low yield (around 60-65%). How can I improve this?

A2: Low yields in the ethyl halide method are common due to side reactions.[1] To optimize the yield, consider the following:

  • Stoichiometry: Use a significant molar excess of ethylenediamine relative to the ethyl halide (a ratio of 2:1 to 5:1 is preferable).[2] This favors the formation of the desired mono-ethylated product over di-ethylated byproducts.

  • Temperature Control: Maintain the reaction temperature between 25°C and 75°C.[2] Higher temperatures can accelerate the reaction but may also increase the formation of impurities.

  • Reaction Time: The reaction time is dependent on the temperature, typically ranging from 2 to 6 hours.[2] Monitor the reaction's progress using TLC or GC to determine the optimal stopping point.

Q3: How can I minimize the formation of the N,N'-diethylethylenediamine byproduct?

A3: The formation of N,N'-diethylethylenediamine is a primary cause of reduced yield and purification challenges. This occurs when the product, this compound, reacts further with the ethylating agent. To minimize this over-alkylation:

  • Use a large excess of the starting ethylenediamine as described in Q2.[2]

  • Add the ethylating agent slowly and portion-wise to the reaction mixture. This keeps the concentration of the alkylating agent low, reducing the probability of it reacting with the already-formed product.[3]

  • Consider alternative synthesis routes like reductive amination, which is known for avoiding over-alkylation issues.[3][4]

Q4: What is the most efficient and environmentally friendly method for producing this compound with a high yield?

A4: The gas-phase catalytic reaction of ethylenediamine with diethyl carbonate is a highly efficient and green synthesis method. This approach can achieve yields of over 92% and avoids the use of corrosive and toxic reagents like ethyl halides.[1][5] Key features of this method include continuous production, easy separation of products, and no equipment corrosion or environmental pollution.[1][5]

Q5: My reaction appears to have stalled with significant starting material remaining. What are the potential causes?

A5: An incomplete reaction can be due to several factors:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the specific method.[3]

  • Catalyst Deactivation: In catalytic reactions, the catalyst (e.g., molecular sieves, metal oxides) may be inactive or poisoned.[1] Ensure the catalyst is fresh or properly activated.

  • Presence of Water: Water can interfere with many synthesis routes. For instance, ethylenediamine is hygroscopic.[6] Ensure all reactants and solvents are appropriately dried before use. Azeotropic distillation can be an effective method for removing water.[7]

Q6: What is the best way to purify crude this compound?

A6: The optimal purification method depends on the impurities present.

  • Vacuum Distillation: This is highly effective for separating this compound from non-volatile impurities and starting materials with different boiling points.[6] The fraction distilling around 124-128°C is typically collected.[1]

  • Extractive Distillation: For separating the product from azeotropes or closely boiling impurities, extractive distillation using polyols can be employed, particularly in the gas-phase catalytic method.[1][5]

  • Column Chromatography: While less common for large-scale purification, column chromatography on silica (B1680970) gel can be used to separate structurally similar impurities. Adding a small amount of a base like triethylamine (B128534) (0.5-1%) to the eluent can prevent the amine product from streaking on the acidic silica gel.[8][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction.[3]2. Over-alkylation leading to byproducts.[8]3. Suboptimal reactant molar ratio.[1]4. Product loss during workup and purification.[10]1. Increase reaction time and/or temperature; monitor via TLC/GC.[3]2. Use a large excess of ethylenediamine; add the ethylating agent slowly.[2][3]3. Optimize the molar ratio; for the diethyl carbonate method, a 1.5:1 to 2.5:1 ratio of ethylenediamine to diethyl carbonate is optimal.[1]4. Ensure efficient extraction and careful distillation to avoid product loss.
Presence of N,N'-diethyl and other poly-ethylated byproducts 1. Stoichiometry favors over-alkylation.2. High concentration of the ethylating agent.[3]3. Reaction temperature is too high.1. Increase the molar excess of the starting ethylenediamine.[2]2. Add the ethylating agent dropwise or via a syringe pump over an extended period.[3]3. Lower the reaction temperature and increase the reaction time accordingly.
Product is a Dark Oil or Contains Colored Impurities 1. Air oxidation of the amine product.[8]2. High-temperature degradation leading to polymeric byproducts.[8]3. Contamination from starting materials or solvents.1. Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).[8]2. Reduce the reaction temperature and monitor closely for signs of decomposition.[8]3. Use high-purity, dry starting materials and solvents.
Difficulty in Purification by Distillation 1. Formation of an azeotrope between the product and unreacted ethylenediamine or water.[7]2. Boiling points of the product and impurities are too close.1. Dry the crude product thoroughly before distillation using a drying agent or azeotropic distillation.[6][7]2. Use a fractional distillation column with high theoretical plates or consider extractive distillation.[5] Alternatively, purify via column chromatography.[8]

Experimental Protocols

Protocol 1: High-Yield Gas-Phase Catalytic Synthesis

This method, adapted from patented procedures, offers high yields and is environmentally friendly.[1][5]

1. Catalyst Bed Preparation:

  • Pack a fixed-bed reactor with a Y-type or X-type molecular sieve catalyst.

2. Reaction Setup:

  • Premix ethylenediamine and diethyl carbonate in a molar ratio between 1.5:1 and 2.5:1.

  • Continuously feed the reactant mixture into the heated reactor at a mass liquid hourly space velocity (LHSV) of 0.5-50 h⁻¹.

  • Maintain the reaction temperature between 150°C and 300°C under normal pressure.

3. Product Collection:

  • The gaseous reaction mixture exiting the reactor is passed through a condenser to be collected as a liquid mixture.

4. Purification:

  • The liquid mixture undergoes extractive distillation using a polyol as the extraction agent.

  • This process separates the this compound product from the ethanol (B145695) byproduct, unreacted starting materials, and the extraction agent.

  • The unreacted materials and extraction agent can be recycled for subsequent runs.

Protocol 2: Classical Synthesis via Ethyl Halide

This protocol is based on the traditional alkylation method.[2]

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (2-5 molar equivalents).

  • Under stirring, slowly add the ethyl halide (e.g., ethyl bromide or ethyl chloride) (1.0 molar equivalent). The reaction is exothermic; use a water bath to control the temperature.

2. Reaction:

  • Stir the reaction mixture at a controlled temperature between 25°C and 75°C for 2 to 6 hours. Monitor the reaction progress by TLC.

3. Work-up:

  • After the reaction is complete, neutralize the resulting mixture with an aqueous alkaline solution (e.g., sodium hydroxide) to free the amine. This will form a biphasic mixture.

  • Separate the organic phase from the aqueous phase.

4. Purification:

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter the mixture and purify the crude product by fractional vacuum distillation, collecting the fraction at 124-128°C.[1]

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodKey ReactantsTypical YieldAdvantagesDisadvantages
Gas-Phase Catalysis Ethylenediamine, Diethyl Carbonate> 92%[1]High yield, green process, continuous production, no corrosion.[1][5]Requires specialized equipment (fixed-bed reactor).
Ethyl Halide Alkylation Ethylenediamine, Ethyl Halide62% - 65%[1]Uses readily available reagents.Lower yield, corrosive byproducts (e.g., HBr), environmental concerns, complex purification.[1]
Ethylenimine Reaction Ethylamine, EthylenimineModerateDirect route.Ethylenimine is highly toxic and carcinogenic; requires high-pressure reactor and harsh conditions.[1]

Visualizations

G General Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Prepare Reactants (e.g., Ethylenediamine, Ethylating Agent) setup 2. Reaction Setup (Inert Atmosphere, Temperature Control) reactants->setup reaction 3. Run Reaction (Monitor by TLC/GC) setup->reaction quench 4. Quench & Neutralize (e.g., add base) reaction->quench extract 5. Extraction (Separate organic layer) quench->extract dry 6. Dry & Concentrate (Remove solvent) extract->dry purify 7. Purify Crude Product (e.g., Vacuum Distillation) dry->purify analysis 8. Characterization (NMR, GC-MS) purify->analysis

Caption: General experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Check TLC/GC for unreacted starting material (SM) start->check_sm sm_present SM is Present check_sm->sm_present Yes sm_absent SM is Absent or Low check_sm->sm_absent No incomplete_cause Cause: Incomplete Reaction sm_present->incomplete_cause byproducts_check Check for significant byproducts (e.g., over-alkylation) sm_absent->byproducts_check solution1 Solution: • Increase reaction time • Increase temperature • Check catalyst activity incomplete_cause->solution1 byproducts_present Byproducts Present byproducts_check->byproducts_present Yes byproducts_absent Byproducts Absent byproducts_check->byproducts_absent No overalk_cause Cause: Over-alkylation byproducts_present->overalk_cause workup_cause Cause: Product loss during workup or purification byproducts_absent->workup_cause solution2 Solution: • Increase molar excess of ethylenediamine • Add ethylating agent slowly • Lower reaction temperature overalk_cause->solution2 solution3 Solution: • Optimize extraction pH • Ensure complete phase separation • Check distillation setup for leaks workup_cause->solution3

Caption: A troubleshooting decision tree for diagnosing low yield issues.

References

Technical Support Center: Optimizing N-Ethylethylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Ethylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Reductive Amination: This is a widely used method that involves the reaction of ethylenediamine (B42938) with an aldehyde (like acetaldehyde) in the presence of a reducing agent. It is often favored for its high selectivity.

  • Direct N-Alkylation: This method involves the reaction of ethylenediamine with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl chloride), in the presence of a base. While straightforward, it can sometimes lead to over-alkylation.[1]

  • Reaction with Diethyl Carbonate: A greener alternative that uses diethyl carbonate as the ethylating agent, often catalyzed by zeolites in the gas phase, which can achieve high yields.[2][3]

  • Reaction with Ethylenimine: This method involves the reaction of an ethylamine (B1201723) solution with ethylenimine under pressure in the presence of a metal oxide catalyst.[4]

Q2: How can I minimize the formation of the over-alkylation byproduct, N,N'-diethylethylenediamine?

A2: Over-alkylation is a common challenge, particularly in direct alkylation methods.[1] To minimize the formation of N,N'-diethylethylenediamine, consider the following strategies:

  • Adjust Stoichiometry: Use a molar excess of ethylenediamine relative to the ethylating agent. A molar ratio of 1.5:1 to 2.5:1 (ethylenediamine to ethylating agent) is often optimal.[3]

  • Controlled Addition: Slowly add the ethylating agent to the reaction mixture to maintain a low concentration relative to the ethylenediamine.

  • Choose a Milder Ethylating Agent: Diethyl carbonate is a less reactive ethylating agent than ethyl halides, which can lead to higher selectivity for the mono-ethylated product.[2][5]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation reaction more than the first.

Q3: What are the recommended catalysts for the synthesis of this compound?

A3: The choice of catalyst depends on the synthetic route:

  • Reductive Amination: While not always requiring a catalyst for imine formation, the subsequent reduction is key. For catalytic hydrogenation, platinum, palladium, or nickel catalysts are common.[6] For hydride reductions, no catalyst is needed, but the choice of reducing agent is critical.

  • Reaction with Diethyl Carbonate: Y-type zeolites, particularly NaY zeolites, have shown excellent catalytic activity and selectivity in the gas-phase synthesis.[2][5]

  • Reaction with Ethylenimine: Metal oxides such as molybdenum oxide, tungsten oxide, or chromic oxide are used as catalysts.[4]

Q4: What are the typical yields and purity I can expect for this compound synthesis?

A4: Yields and purity are highly dependent on the chosen method and the degree of optimization.

  • The reaction of ethylenediamine with diethyl carbonate over a NaY zeolite catalyst has been reported to achieve a yield of up to 93.1% with a purity of 96-97%.[2][3]

  • A process involving the reaction of an ethylamine solution with ethylenimine using a molybdenum oxide catalyst has reported a yield of 95.6% with 99% purity.[4]

  • Direct alkylation with ethyl halides can result in yields of 63-65%, with purity greater than 99% after purification.[7]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

If you are experiencing low yields in your reductive amination synthesis of this compound, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Incomplete Imine Formation The equilibrium between the reactants and the imine intermediate may not favor the imine. To shift the equilibrium, try removing water from the reaction mixture using molecular sieves or azeotropic distillation.[8]
Premature Reduction of Aldehyde A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde before it forms the imine.[8] Consider using a milder, more selective reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[8]
Suboptimal pH The pH of the reaction is crucial for imine formation. A mildly acidic environment (pH 4-5) is generally optimal.[8] You can adjust the pH with a small amount of a weak acid like acetic acid.
Steric Hindrance If using a sterically hindered aldehyde or amine, the reaction may be slow. Increasing the reaction temperature can help overcome the activation energy barrier.[8]
Issue 2: Difficulty in Product Purification

If you are facing challenges in purifying your this compound product, here are some common issues and recommended solutions:

Problem Suggested Solution
Azeotrope Formation This compound can form an azeotrope with water or the starting material, ethylenediamine, making separation by simple distillation difficult.[4] Consider using azeotropic distillation with a suitable solvent like an aliphatic hydrocarbon to remove water and unreacted ethylenediamine before the final fractional distillation.[9]
Similar Polarity of Products and Byproducts In cases of over-alkylation, the desired this compound and the N,N'-diethylethylenediamine byproduct may have similar polarities, complicating chromatographic separation. Optimize your column chromatography conditions, potentially by using a gradient elution or adding a modifier like triethylamine (B128534) to the eluent.
Product is a Dark Oil or Solid Dark coloration can indicate product degradation or oxidation.[1] Ensure the reaction and work-up are performed under an inert atmosphere (e.g., Nitrogen or Argon). Lowering the reaction temperature may also prevent degradation.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods
Synthesis Method Reactants Catalyst/Reagent Temperature Pressure Reported Yield Reported Purity
Gas-Phase Catalytic Alkylation[2][3]Ethylenediamine, Diethyl CarbonateNaY Zeolite240-250°CNormal81-93.1%96-97%
Reaction with Ethylenimine[4]Ethylamine, EthylenimineMolybdenum Oxide50°C10 kg95.6%99%
Direct Alkylation with Ethyl Halide[7]Ethylenediamine, Ethyl HalideNone25-50°CNot specified63-65%>99%
Acetic Acid Method[3]Ethylenediamine, Acetic AcidPd/C100°C700 kPa40.9% conversion, ~78.9% selectivityNot specified

Experimental Protocols

Protocol 1: Synthesis via Gas-Phase Catalytic Reaction with Diethyl Carbonate[3]
  • Catalyst Preparation: Prepare 30-50 mesh granules of NaY molecular sieve and activate them by dehydrating at 300°C for 3 hours under a nitrogen stream in a fixed-bed reactor.

  • Reaction Setup: Mix ethylenediamine and diethyl carbonate in a molar ratio of 2:1.

  • Reaction Execution: Maintain the reactor temperature at 250°C. Introduce the reactant mixture into the reactor dropwise with a nitrogen flow rate of 100 ml/min. The reactants will vaporize and undergo a gas-phase catalytic reaction. Control the weight hourly space velocity of the reactant mixture at 15h⁻¹.

  • Work-up and Purification: Cool the gaseous product mixture to obtain a light-yellow liquid. Purify the liquid mixture by extractive distillation to obtain this compound. The reported yield is 92% with a purity of 96%.[3]

Protocol 2: Synthesis via Direct N-Alkylation with Ethyl Halide[7]
  • Reaction Setup: In a suitable reaction vessel, combine ethylenediamine and an ethyl halide (e.g., ethyl chloride or ethyl bromide) in a molar ratio of 2-5:1. The reaction can be carried out in the presence of 15-30% by weight of water.

  • Reaction Execution: Maintain the reaction temperature between 25°C and 50°C and stir the mixture for 2 to 6 hours.

  • Work-up: After the reaction is complete, add an aqueous solution of sodium hydroxide (B78521) (1-2 molecular equivalents based on the ethyl halide) to the reaction mixture to form a two-phase system.

  • Purification: Separate the organic layer. Dilute the organic layer with an aliphatic hydrocarbon solvent and perform azeotropic fractional distillation to remove water and unreacted ethylenediamine. Finally, fractionally distill the remaining mixture to remove the hydrocarbon solvent and recover the pure this compound. The reported yield is 63-65% with a purity greater than 99%.[7]

Visualizations

experimental_workflow_diethyl_carbonate cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_purification Work-up and Purification prep1 Prepare NaY Zeolite Granules prep2 Activate at 300°C under N2 prep1->prep2 react1 Mix Ethylenediamine and Diethyl Carbonate (2:1) prep2->react1 react2 Introduce into Reactor at 250°C react1->react2 react3 Gas-Phase Catalytic Reaction react2->react3 workup1 Cool Gaseous Product react3->workup1 workup2 Extractive Distillation workup1->workup2 workup3 Obtain Pure this compound workup2->workup3

Caption: Experimental workflow for the synthesis of this compound via gas-phase catalytic reaction with diethyl carbonate.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination cause1 Incomplete Imine Formation? start->cause1 cause2 Premature Aldehyde Reduction? start->cause2 cause3 Suboptimal pH? start->cause3 sol1 Add Dehydrating Agent (e.g., Molecular Sieves) cause1->sol1 sol2 Use Milder Reducing Agent (e.g., STAB) cause2->sol2 sol3 Adjust pH to 4-5 with Weak Acid cause3->sol3

Caption: Troubleshooting logic for low yield in the reductive amination synthesis of this compound.

References

Technical Support Center: Purification of N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of N-ethylethylenediamine from a reaction mixture. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual ethylenediamine (B42938) is a frequent impurity.

  • Over-alkylation Products: N,N'-diethylethylenediamine and other poly-ethylated species can form.

  • By-products: Side-reaction products specific to the synthesis method. For instance, in the haloalkane ammonolysis method, by-products can arise from the reaction conditions.[1][2]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and any excess reagents.[3]

  • Water: this compound is hygroscopic and can absorb moisture from the air or retain water from aqueous workup steps.[4]

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification methods for this compound are:

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points.[5]

  • Azeotropic Distillation: This technique is particularly useful for removing water and unreacted ethylenediamine.[4][6]

  • Column Chromatography: Useful for separating the target compound from structurally similar impurities, although it can be challenging with basic amines.[3][7]

  • Recrystallization (as a salt): The free base is a liquid, but it can be converted to a crystalline salt (e.g., hydrochloride) which can then be purified by recrystallization.[3]

Q3: How can I effectively remove water from this compound?

A3: Water can be effectively removed by:

  • Azeotropic Distillation: Using a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or n-heptane, is a common industrial practice.[4][6]

  • Drying with a suitable agent: Before distillation, the crude product can be treated with a drying agent like solid sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[4]

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound 88.15128-1300.8371.439
Ethylenediamine60.10116-1170.8991.457
N,N-Diethylethylenediamine116.20145-1470.8271.436

Sources:[8][9][10][11]

Troubleshooting Guides

Fractional Distillation
ProblemPossible Cause(s)Solution(s)
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).[3]- Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases.[3]
Bumping/Unstable Boiling - Inefficient stirring.- Lack of boiling chips or stir bar.- Too rapid heating.- Ensure vigorous and consistent stirring.- Add new, unused boiling chips or a magnetic stir bar.- Heat the distillation flask slowly and evenly.[3]
Product Decomposition - Distillation temperature is too high.- Prolonged heating.- If the product is thermally sensitive, consider vacuum distillation to lower the boiling point.[3]- Ensure the heating mantle is set to a temperature no more than 20-30°C above the boiling point of the fraction being collected.[3]
Column Chromatography
ProblemPossible Cause(s)Solution(s)
Peak Tailing - Interaction of the basic amine with acidic silanol (B1196071) groups on the silica (B1680970) gel surface.[7]- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5 - 1.0% v/v), to the eluent to neutralize the acidic sites on the silica gel.[7]
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Perform thin-layer chromatography (TLC) to optimize the solvent system for better separation.[3]- Reduce the amount of crude product loaded onto the column.[3]
Compound Degradation on Column - Sensitivity of the compound to the acidic nature of silica gel.- Use a less acidic stationary phase like alumina (B75360) (basic or neutral).[3]- Deactivate the silica gel by pre-treating it with the eluent containing triethylamine.[3]
Irreversible Adsorption - Strong interaction between the highly polar amine and the silica gel.- Use a more polar eluent system, such as methanol (B129727) in dichloromethane.[12]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Drying the Crude Product:

    • If the crude product contains water, it can be dried by adding solid NaOH or KOH pellets and stirring for several hours, followed by decantation or filtration.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

    • Use a magnetic stirrer and a stir bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Distillation Procedure:

    • Place the crude, dry this compound in the distillation flask.

    • Gradually heat the distillation flask in a heating mantle or oil bath.

    • Collect and discard any initial low-boiling fractions, which may contain residual solvents.

    • Carefully collect the fraction that distills at the boiling point of this compound (128-130 °C).[11]

    • Monitor the temperature closely; a stable boiling point indicates a pure fraction.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides, especially with older amine samples.

Protocol 2: Purification by Azeotropic Distillation to Remove Ethylenediamine

This protocol is based on a patented method for separating this compound from unreacted ethylenediamine.[6]

  • Solvent Addition:

    • To the mixture containing this compound and ethylenediamine, add an aliphatic hydrocarbon solvent such as n-heptane. Suitable solvents are those that are miscible with this compound but immiscible with ethylenediamine and form an azeotrope with ethylenediamine.[6]

  • Azeotropic Distillation Setup:

    • Set up a fractional distillation apparatus, preferably with a distillation column and a separation device that allows for the recycling of the hydrocarbon solvent.[6]

  • Distillation Procedure:

    • Heat the mixture to reflux. The ethylenediamine/n-heptane azeotrope will distill first.

    • The condensed distillate will separate into two phases. The lower, denser phase is enriched in ethylenediamine, which can be removed, while the upper heptane (B126788) layer is returned to the distillation flask.[6]

    • Continue this process until all the ethylenediamine has been removed.

  • Solvent Removal and Product Distillation:

    • After the removal of ethylenediamine, continue the distillation to remove the n-heptane.

    • The remaining this compound can then be purified by a final fractional distillation.[6]

Protocol 3: Purification by Column Chromatography
  • Stationary Phase and Eluent Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

    • To prevent peak tailing, add 0.5-1.0% triethylamine to the eluent.[7]

  • Column Packing:

    • Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the low-polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or isopropanol).[3]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield the purified this compound.[3]

Mandatory Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Analysis cluster_end Final Product crude_product Crude this compound from Reaction Mixture distillation Fractional Distillation crude_product->distillation Primary Method azeotropic Azeotropic Distillation crude_product->azeotropic For Water/EDA Removal chromatography Column Chromatography crude_product->chromatography For Similar Impurities purity_check Purity Analysis (GC, NMR) distillation->purity_check azeotropic->purity_check chromatography->purity_check pure_product Pure this compound purity_check->pure_product Purity >99%

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_distillation cluster_problem Problem Identification cluster_solution Potential Solutions start Distillation Issue Observed poor_separation Poor Separation? start->poor_separation bumping Unstable Boiling? start->bumping decomposition Product Decomposition? start->decomposition check_column Use Higher Efficiency Column Slow Down Distillation Rate poor_separation->check_column Yes check_stirring Ensure Proper Stirring Add Boiling Chips bumping->check_stirring Yes check_temp Lower Distillation Temperature (Consider Vacuum) decomposition->check_temp Yes

References

Technical Support Center: N-Ethylethylenediamine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, helping you troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter, providing potential causes and solutions in a straightforward question-and-answer format.

Question 1: My this compound solution has turned a yellow or brownish color upon storage. Is it still usable?

Answer:

The appearance of a yellow or brown color is a common indicator of degradation, likely due to oxidation and/or polymerization. This compound is sensitive to air and moisture.[1] For applications requiring high purity, it is strongly recommended to use fresh, colorless this compound. If the discoloration is faint, its usability depends on the tolerance of your specific experiment to minor impurities. It is advisable to purify the discolored solution by distillation under an inert atmosphere before use if high purity is critical. To prevent this issue, always store this compound under an inert gas (like argon or nitrogen) in a tightly sealed container, in a cool, dark place.

Question 2: I am observing unexpected side products in my reaction involving this compound. What could be the cause?

Answer:

Unexpected side products can arise from the degradation of this compound, especially under certain reaction conditions. Consider the following possibilities:

  • Reaction with Atmospheric Carbon Dioxide: this compound can react with CO2 from the air to form carbamates.[1] This is a common issue with amines and can introduce unwanted byproducts. To mitigate this, ensure your reaction is carried out under a dry, inert atmosphere.

  • Thermal Degradation: If your reaction is performed at elevated temperatures (approaching or exceeding 120-130°C), thermal degradation may occur.[2][3] For similar diamines, thermal degradation can lead to the formation of cyclic ureas (like imidazolidinones) or linear ureas through reactions between molecules.

  • Incompatible Solvents or Reagents: this compound is a base and will react with acids. It is also incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides. Ensure that your reaction medium and other reagents are compatible.

Question 3: My analytical chromatogram (HPLC/GC) of a sample containing this compound shows ghost peaks or a drifting baseline. How can I troubleshoot this?

Answer:

Ghost peaks and baseline instability in chromatography can be particularly frustrating when working with reactive amines like this compound. Here are some common causes and solutions:

  • Sample Degradation in the Vial: this compound can degrade in the sample vial if left at room temperature for extended periods, especially if the solvent is not inert. It is recommended to analyze samples as fresh as possible.

  • Reaction with Mobile Phase: If using a mobile phase with acidic additives, this compound can react to form salts, potentially affecting peak shape and retention time. Ensure your mobile phase is compatible. For reverse-phase HPLC, a mobile phase with a suitable buffer is often necessary.

  • Injector Contamination: Amines can be "sticky" and adsorb to surfaces in the injector port, leading to carryover and ghost peaks in subsequent runs. A thorough injector cleaning protocol with a strong, appropriate solvent is recommended.

  • Column Bleed or Degradation: Ensure your column is appropriate for amine analysis and is not degrading under the analytical conditions.

Data on this compound Stability

ParameterStability and Degradation Information
Thermal Stability Decomposition temperature is reported to be above 120°C.[1] Thermal degradation pathways for similar diamines involve carbamate (B1207046) formation followed by cyclization to imidazolidinones or reaction with another amine to form ureas.
Hydrolytic Stability Expected to be stable in neutral aqueous solutions. As a base, it will react with acids. Stability at extreme pH values over time may be limited, though specific hydrolysis rate constants are not well-documented.
Oxidative Stability Highly susceptible to oxidation. Exposure to air can cause discoloration.[1] Common oxidative degradation products for amines include N-oxides and hydroxylamines. Reaction with strong oxidizers like hydrogen peroxide can be vigorous.
Photostability Should be stored protected from light. While specific photodegradation pathways are not detailed for this compound, aliphatic amines can undergo photo-oxidation.
Air & Moisture Labeled as air and moisture sensitive.[1] It is hygroscopic and will absorb CO2 from the air.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general method for conducting forced degradation studies to assess the intrinsic stability of this compound and to generate potential degradation products for analytical method development.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Follow the same procedure as for acidic degradation, neutralizing with 0.1 N HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sealed vial of the this compound solution in a controlled temperature oven (e.g., 80°C) for a specified period.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostability chamber to a UV light source.

    • Analyze the sample by HPLC at different time points. A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples using a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.

Protocol 2: HPLC Method for Analysis of this compound and Impurities

Since this compound lacks a strong chromophore, direct UV detection can be challenging. Pre-column derivatization is often employed.

1. Derivatization (Example):

  • A derivatizing agent such as 1-naphthyl isothiocyanate can be used to impart UV activity to this compound.[4]

  • The reaction is typically carried out in a suitable solvent with a catalyst like triethylamine (B128534).

2. HPLC Conditions (Example for Derivatized Amine):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with a buffer (e.g., pH 3 ortho-phosphoric acid and triethylamine buffer) and an organic modifier like methanol (B129727) or acetonitrile.[4]

  • Detection: UV at a suitable wavelength for the derivative (e.g., 220 nm).[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Protocol 3: GC-MS for Analysis of Volatile Impurities and Degradation Products

GC-MS is suitable for analyzing volatile impurities or degradation products. Derivatization may be necessary to improve chromatographic performance.

1. Derivatization (Example):

  • Phthalaldehyde can be used as a derivatizing agent to form a more volatile and less polar derivative suitable for GC-MS analysis.[5]

2. GC-MS Conditions (Example):

  • Column: A non-polar or medium-polarity column (e.g., DB-5MS).[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[5]

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

Visualizations

degradation_pathway NEED This compound Oxidation Oxidation (O2, H2O2) NEED->Oxidation CO2_reaction Reaction with CO2 NEED->CO2_reaction Thermal_stress Thermal Stress (>120°C) NEED->Thermal_stress N_oxide N-Oxide / Hydroxylamine Oxidation->N_oxide Carbamate Carbamate Intermediate CO2_reaction->Carbamate Thermal_stress->Carbamate Imidazolidinone Cyclic Urea (Imidazolidinone) Carbamate->Imidazolidinone Intramolecular cyclization Linear_Urea Linear Urea Carbamate->Linear_Urea Reaction with another NEED molecule Another_NEED Another this compound molecule

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Unexpected Experimental Result (e.g., discoloration, side product) check_storage Check Storage Conditions (Inert atmosphere? Cool, dark place?) start->check_storage check_atmosphere Check Reaction Atmosphere (Inert gas used?) check_storage->check_atmosphere No improper_storage Root Cause: Oxidation/ Moisture Contamination check_storage->improper_storage Yes check_temp Check Reaction Temperature (Is it >120°C?) check_atmosphere->check_temp Yes co2_reaction Root Cause: CO2 Reaction (Carbamate formation) check_atmosphere->co2_reaction No check_reagents Check Reagent Compatibility (Acids, oxidizers present?) check_temp->check_reagents No thermal_degradation Root Cause: Thermal Degradation check_temp->thermal_degradation Yes check_reagents->start No, further investigation needed incompatibility Root Cause: Reagent Incompatibility check_reagents->incompatibility Yes solution_storage Solution: Store under inert gas, in a cool, dark, sealed container. improper_storage->solution_storage solution_atmosphere Solution: Purge vessel with N2/Ar and maintain inert atmosphere. co2_reaction->solution_atmosphere solution_temp Solution: Lower reaction temperature if possible. thermal_degradation->solution_temp solution_reagents Solution: Verify compatibility of all reagents and solvents. incompatibility->solution_reagents

Caption: Troubleshooting workflow for unexpected experimental results.

References

How to avoid polymerization of N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the undesired polymerization and degradation of N-Ethylethylenediamine during experiments. The information is presented in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is commonly referred to as "polymerization" of this compound?

A1: For this compound, "polymerization" does not typically refer to classical chain-reaction polymerization of a monomer. Instead, it generally describes degradation pathways that result in the formation of oligomers, colored byproducts, and other undesirable impurities. These degradation processes can be initiated by heat, light, and exposure to air (oxygen and carbon dioxide).

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are thermal degradation and oxidation.

  • Thermal Degradation: At elevated temperatures, especially in the presence of carbon dioxide (CO₂), this compound can undergo reactions to form urea-based compounds and cyclic structures. This is a known degradation pathway for similar diamines like ethylenediamine.[1] The reaction with CO₂ first forms a carbamate, which can then react further.[1]

  • Oxidation: As an aliphatic amine, this compound is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of various oxidized species, which may be colored and can act as catalysts for further degradation.

Troubleshooting Guide

Issue: My this compound has developed a yellow or brown color.

  • Possible Cause: This is a common sign of oxidation. Exposure to air, even for short periods, can lead to the formation of colored impurities.

  • Solution:

    • Inert Atmosphere: Handle this compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2][3] Use techniques like Schlenk lines or glove boxes for sensitive reactions.[4][5]

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Purification: If the discoloration is significant, purification by distillation under reduced pressure may be necessary to remove colored impurities.[6]

Issue: I am observing unexpected side products in my reaction, possibly oligomers.

  • Possible Cause: This could be due to thermal degradation, especially if your reaction is performed at elevated temperatures. The presence of CO₂ can also contribute to the formation of urea-based oligomers.

  • Solution:

    • Temperature Control: If possible, conduct your reaction at the lowest effective temperature to minimize thermal stress on the molecule.

    • Inert Gas Blanket: Maintaining a positive pressure of an inert gas (nitrogen or argon) will not only prevent oxidation but also help to exclude atmospheric CO₂.

    • Purification of Starting Material: Ensure the this compound you are using is pure and free from degradation products that could catalyze side reactions.

Issue: My reaction yield is low, and I suspect degradation of the starting material.

  • Possible Cause: Improper storage or handling of this compound can lead to its degradation before it is even used in the reaction.

  • Solution:

    • Proper Storage: Store this compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark place.[7]

    • Freshly Purified Reagent: For highly sensitive reactions, it is best to use freshly distilled this compound.

Experimental Protocols

Protocol 1: Handling and Storage of this compound

This protocol outlines the best practices for handling and storing this compound to minimize degradation.

  • Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (nitrogen or argon).[2][8]

  • Glassware: Use clean, oven-dried glassware to prevent contamination with moisture.[2]

  • Transfer: Use syringes or cannulas for transferring the liquid to minimize exposure to air.[3][5]

  • Storage: Store in a clear glass bottle with a secure cap, wrapped in aluminum foil to protect from light, and place in a cool, dry, and dark location. For long-term storage, sealing the container under an inert atmosphere is recommended.

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol is for the purification of this compound to remove non-volatile impurities and degradation products.[6]

  • Drying: Before distillation, dry the this compound over a suitable drying agent like potassium hydroxide (B78521) (KOH) pellets or molecular sieves.[9]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Distillation:

    • Add the dried this compound and a magnetic stir bar or boiling chips to the distillation flask.

    • Slowly apply vacuum and begin heating.

    • Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is 128-130 °C at atmospheric pressure.[2]

  • Storage of Purified Liquid: The purified this compound should be stored under an inert atmosphere as described in Protocol 1.

Data Summary

ParameterEffect on StabilityRecommendations
Temperature Increased temperature accelerates thermal degradation.Use the lowest practical temperature for reactions and storage.
Oxygen (Air) Promotes oxidation, leading to colored impurities and degradation.Handle and store under an inert atmosphere (Nitrogen or Argon).[2][3]
Carbon Dioxide Can react at elevated temperatures to form urea-based compounds.[1]Exclude air and CO₂ by using an inert atmosphere.
Light Can potentially catalyze degradation, although less significant than heat and oxygen.Store in a dark or amber container, or wrap with aluminum foil.
Moisture While not directly causing polymerization, water can affect reaction conditions and the purity of the material.Use dry glassware and solvents.[2]

Visualizations

degradation_pathways cluster_main This compound Degradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation NEED This compound Heat Heat Oxygen Oxygen (Air) Carbamate Carbamate Intermediate Heat->Carbamate + CO₂ CO2 CO₂ Urea Urea-based Oligomers Carbamate->Urea Further Reaction Oxidized Oxidized Impurities (Colored) Oxygen->Oxidized

Caption: Degradation pathways of this compound.

prevention_workflow cluster_storage Storage cluster_handling Handling cluster_purification Purification (If Necessary) Store Store this compound CoolDark Cool, Dark Place Store->CoolDark InertAtmosphere_Store Under Inert Atmosphere Store->InertAtmosphere_Store TightlySealed Tightly Sealed Container Store->TightlySealed Handle Handle this compound InertAtmosphere_Handle Under Inert Atmosphere (e.g., Glovebox, Schlenk Line) Handle->InertAtmosphere_Handle DryGlassware Use Dry Glassware Handle->DryGlassware DegassedSolvents Use Degassed Solvents Handle->DegassedSolvents Purify Purify this compound Drying Drying over KOH/Sieves Purify->Drying VacuumDistillation Vacuum Distillation Drying->VacuumDistillation

Caption: Workflow for preventing this compound degradation.

References

N-Ethylethylenediamine Reaction Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of N-ethylethylenediamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot or industrial scale?

A1: Scaling up chemical reactions introduces complexities beyond simple multiplication of quantities.[1] Key challenges include:

  • Heat Management: Exothermic reactions that are easily controlled in small flasks can lead to dangerous temperature increases and runaway reactions in large reactors due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[2]

  • Mass Transfer and Mixing: Achieving uniform mixing in large vessels is difficult.[3] Poor mixing can result in localized "hot spots," reduced reaction rates, and an increase in side product formation.[4]

  • Safety Hazards: Handling larger quantities of flammable and corrosive materials like this compound and its precursors increases risks of fire, explosions, and chemical burns.[2][5][6]

  • Purification: Separation of the final product from unreacted starting materials and byproducts becomes more complex and energy-intensive at a larger scale.[7][8]

  • Process Robustness and Control: Maintaining optimal reaction conditions (temperature, pressure, stoichiometry) is more challenging in large-scale equipment.[1]

Q2: Which synthetic route for this compound is most suitable for industrial production?

A2: While several methods exist, the gas-phase catalytic reaction of ethylenediamine (B42938) with diethyl carbonate is a promising green and economical route for industrial-scale production.[9][10] This method offers high yields (over 92%), avoids corrosive byproducts like hydrogen bromide, and allows for continuous production.[9] Older methods, such as the bromoethane (B45996) process, suffer from severe pollution, equipment corrosion, and lower yields.[8][10]

Q3: How does the choice of raw materials impact the scale-up process?

Troubleshooting Guide

This guide addresses specific problems encountered during the scale-up of this compound reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield Suboptimal Molar Ratio: Incorrect stoichiometry can favor side reactions.[9]Optimize Reactant Ratio: Use an excess of ethylenediamine to diethyl carbonate (molar ratio of 1.5:1 to 2.5:1) to favor the formation of the mono-alkylated product.[7][9]
Inefficient Mixing: Poor agitation leads to non-uniform reaction conditions and reduced conversion.[3]Improve Agitation: Re-evaluate the impeller design and speed to ensure adequate mixing for the vessel size. Consider using baffles to prevent vortexing and improve turbulence.[12]
Suboptimal Temperature: Incorrect temperature can slow the reaction rate or lead to degradation.[13]Maintain Optimal Temperature: For the diethyl carbonate method, a reaction temperature of around 240°C has been shown to be effective.[11] Ensure the reactor's heating/cooling system can handle the thermal load.
High Impurity Profile (e.g., Di-substituted Product) Over-alkylation: Both amine groups on ethylenediamine can react, leading to di-ethylethylenediamine.[13]Control Stoichiometry: A large excess of ethylenediamine helps minimize di-substitution.[7]
Localized Reagent Concentration: Poor mixing can cause high local concentrations of the alkylating agent, promoting multiple substitutions.[4]Controlled Reagent Addition: Add the limiting reagent (e.g., diethyl carbonate) slowly and sub-surface to ensure it reacts before it can accumulate and cause side reactions.
Difficulty in Product Purification Similar Polarity of Byproducts: The desired product and byproducts may have close boiling points or polarities, making separation by distillation difficult.[7]Optimize Distillation: Use a fractional distillation column with sufficient theoretical plates. The fraction for this compound is typically collected at 128-130°C.
Azeotrope Formation: The product may form an azeotrope with unreacted starting materials or the solvent.[7][8]Consider Alternative Purification: If distillation is ineffective, explore other methods like extractive distillation or chromatography for purification.
Reaction Runaway / Poor Temperature Control Inadequate Heat Removal: The reactor's cooling capacity is insufficient for the heat generated by the exothermic reaction.[2]Improve Heat Transfer: Ensure the reactor has an adequate cooling jacket and that the heat transfer fluid is at the correct temperature and flow rate. For very exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[14][15]
Accumulation of Unreacted Reagents: A slow-starting reaction can lead to a buildup of reactants, which then react uncontrollably.Ensure Reaction Initiation: Confirm that the reaction has started before adding the bulk of the reagents. Monitor the reaction with in-process controls (e.g., temperature probes, sampling).

Experimental Protocols

Synthesis of this compound via Gas-Phase Catalysis

This protocol is based on the high-yield synthesis using ethylenediamine and diethyl carbonate.[9][10]

1. Reaction Setup:

  • Reactors: A continuous flow, fixed-bed reactor packed with a suitable catalyst (e.g., NaY zeolite) is used.

  • Reactants: Ethylenediamine and diethyl carbonate.

  • Conditions:

    • Molar Ratio (Ethylenediamine : Diethyl Carbonate): 2:1

    • Reaction Temperature: 240°C

    • Carrier Gas: Nitrogen, with a flow rate of approximately 120 mL/min.[11]

    • Weight Hourly Space Velocity (WHSV): ~15.8 h⁻¹[11]

2. Procedure:

  • The catalyst is loaded into the reactor and pre-treated as required.

  • A mixture of ethylenediamine and diethyl carbonate (2:1 molar ratio) is vaporized and introduced into the reactor using a carrier gas (Nitrogen).

  • The reaction is carried out at a constant temperature of 240°C under atmospheric pressure.

  • The gaseous reaction mixture exiting the reactor is passed through a condenser to be liquefied.

3. Work-up and Purification:

  • The condensed liquid mixture contains this compound, ethanol, unreacted starting materials, and byproducts.

  • The mixture is subjected to fractional distillation.

  • The fraction collected between 128-130°C is the purified this compound product.

Data Presentation

Optimized Reaction Parameters for this compound Synthesis

The following table summarizes optimized parameters from a gas-solid phase catalytic synthesis method.[11]

ParameterOptimal ConditionExpected Outcome
Catalyst NaY ZeoliteHigh catalytic activity and selectivity.
Reactant Molar Ratio (n(ethylenediamine) / n(diethyl carbonate))2Favors mono-alkylation, maximizing product yield.
Reaction Temperature 240 °CProvides a high conversion rate.
Weight Hourly Space Velocity (WHSV) 15.8 h⁻¹Optimizes reactant residence time with the catalyst.
Nitrogen Flow Rate 120 mL/minActs as an effective carrier gas.
Yield Up to 93.1%High efficiency under these conditions.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Identified low_yield Low Yield? start->low_yield high_impurity High Impurity? low_yield->high_impurity No check_ratio Check Molar Ratio (Excess Amine) low_yield->check_ratio Yes purification_issue Purification Difficulty? high_impurity->purification_issue No check_mixing Evaluate Agitation & Reagent Addition high_impurity->check_mixing Yes safety_issue Temp Control Issue? purification_issue->safety_issue No check_distillation Optimize Distillation Column & Conditions purification_issue->check_distillation Yes check_cooling Assess Reactor Cooling Capacity safety_issue->check_cooling Yes fail Consult Process Chemist safety_issue->fail No check_ratio->check_mixing check_temp Verify Reaction Temperature check_mixing->check_temp end Problem Resolved check_temp->end check_distillation->end check_cooling->end

Caption: A flowchart to diagnose and resolve common scale-up issues.

General Reaction Scale-Up Workflow

ScaleUpWorkflow lab Lab Scale Synthesis (mg to g) process_dev Process Development & Optimization lab->process_dev Define Parameters kilo_lab Kilo Lab / Pilot Plant (kg scale) process_dev->kilo_lab Test at Intermediate Scale hazard_analysis Safety & Hazard Analysis (HAZOP) kilo_lab->hazard_analysis Identify Risks full_scale Full-Scale Production (ton scale) hazard_analysis->full_scale Implement Controls

Caption: Key stages in scaling a chemical reaction from lab to production.

This compound Synthesis Pathway

ReactionPathway cluster_reactants Reactants cluster_products Products EDA Ethylenediamine (H₂N-CH₂-CH₂-NH₂) EDA_plus_DEC + EDA->EDA_plus_DEC DEC Diethyl Carbonate (EtO-CO-OEt) DEC->EDA_plus_DEC NEED_plus_DEC + DEC->NEED_plus_DEC NEED Desired Product This compound NEED->NEED_plus_DEC SideProduct Side Product Di-Ethylethylenediamine EDA_plus_DEC->NEED Reaction 1 (Desired) NEED_plus_DEC->SideProduct Reaction 2 (Side Reaction)

Caption: Synthesis of this compound showing the desired mono-alkylation and the potential side reaction.

References

Technical Support Center: HPLC Analysis of N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-Ethylethylenediamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and systematic solutions.

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing is the most common issue when analyzing basic compounds like this compound. It is characterized by an asymmetric peak with a drawn-out trailing edge. This phenomenon can compromise accurate quantification and resolution.[1][2]

Primary Causes:

  • Secondary Silanol (B1196071) Interactions: this compound is a basic compound. The primary cause of peak tailing is the interaction between the positively charged amine groups of the analyte and acidic, negatively charged free silanol groups on the surface of standard silica-based stationary phases (e.g., C18 columns).[1][3][4][5] This interaction leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.[3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of both the this compound and the stationary phase's silanol groups, which exacerbates tailing.[3] Operating near the analyte's pKa can also cause peak shape issues.[1][3]

  • Column Contamination: Trace metal contaminants within the silica (B1680970) matrix of the column can act as active sites, contributing to peak tailing.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[6]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G start Peak Tailing Observed check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Does the Neutral Compound Tail? check_neutral->neutral_tails physical_problem Physical Problem Likely (e.g., Column Void, Bad Fitting) neutral_tails->physical_problem  Yes chemical_problem Chemical Problem Likely (Secondary Interactions) neutral_tails->chemical_problem  No check_pH Is Mobile Phase pH Optimized? (pH < 3 or pH > 10) chemical_problem->check_pH adjust_pH Adjust Mobile Phase pH check_pH->adjust_pH No check_column Using a Base-Deactivated or End-Capped Column? check_pH->check_column Yes resolved Peak Shape Improved adjust_pH->resolved change_column Switch to a Base-Deactivated or End-Capped Column check_column->change_column No check_overload Is Sample Overloading the Column? check_column->check_overload Yes change_column->resolved dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

A troubleshooting workflow for diagnosing peak tailing issues.

Q2: How does mobile phase pH affect the retention and peak shape of this compound?

Mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound.[7] It controls the ionization state of both the analyte and the stationary phase, directly impacting retention and peak shape.

Mechanism of pH Effect:

  • Analyte Ionization: this compound is a basic compound with amine functional groups.

    • At Low pH (e.g., pH < 3): The amine groups are protonated, carrying a positive charge. This suppresses interaction with acidic silanol groups (which are also protonated and neutral at low pH), leading to improved peak shape.[4]

    • At High pH (e.g., pH > 10): The analyte is in its neutral, uncharged form. This minimizes ionic interactions with the stationary phase. This approach requires a pH-stable column.[8]

  • Stationary Phase Ionization: The silanol groups (Si-OH) on a silica-based column are acidic.

    • At Mid-Range pH (approx. 3-7): Silanol groups become deprotonated (Si-O⁻), creating negatively charged sites that can strongly and undesirably interact with the positively charged analyte, causing severe peak tailing.[1]

The diagram below illustrates this relationship.

G cluster_low_ph Low pH (e.g., 2.5) cluster_mid_ph Mid pH (e.g., 5.0) cluster_high_ph High pH (e.g., 10.5) Analyte_Low Analyte (Amine) Protonated (R-NH3+) Result_Low Minimal Interaction Good Peak Shape Silanol_Low Silanol Group Neutral (Si-OH) Analyte_Mid Analyte (Amine) Protonated (R-NH3+) Result_Mid Strong Interaction Severe Peak Tailing Analyte_Mid->Result_Mid Ionic Attraction Silanol_Mid Silanol Group Ionized (Si-O-) Analyte_High Analyte (Amine) Neutral (R-NH2) Result_High Minimal Interaction Good Peak Shape Silanol_High Silanol Group Ionized (Si-O-)

Effect of mobile phase pH on analyte and silanol ionization.

Q3: My this compound peak has poor retention and elutes near the void volume. What can I do?

Poor retention of polar amines on reversed-phase columns is a common challenge.[4] This occurs because the polar analyte has a higher affinity for the polar mobile phase than for the nonpolar stationary phase.

Solutions:

  • Decrease Mobile Phase Polarity: Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will decrease the overall polarity of the mobile phase, encouraging more interaction between the analyte and the stationary phase, thus increasing retention time.[7]

  • Use a Different Stationary Phase: Consider a column with a different chemistry, such as one with a polar-embedded group, which can provide alternative retention mechanisms for polar compounds.

  • Derivatization: Chemically modify the this compound with a derivatizing agent to make it more hydrophobic. This will significantly increase its retention on a reversed-phase column.[9]

Q4: How can I improve the sensitivity of my analysis for trace levels of this compound?

This compound lacks a strong chromophore, making it difficult to detect at low concentrations using standard UV-Vis detectors.

Solutions:

  • Pre-column Derivatization: This is the most effective method. React the analyte with a derivatizing agent that attaches a fluorescent tag.[10] Fluorescence detection is significantly more sensitive and selective than UV detection.[11] Common derivatizing agents for primary and secondary amines include:

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to create a highly fluorescent derivative.[11][12]

    • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form a fluorescent product.[9][10]

  • Alternative Detectors: If derivatization is not feasible, consider using more universal but complex detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For the highest sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Quantitative Data Summary

The following table summarizes key parameters for the HPLC analysis of amines.

ParameterRecommended Value / ConditionRationale / Notes
Mobile Phase pH 2.0 - 3.0 Suppresses silanol ionization, protonates the amine. Minimizes secondary interactions and improves peak shape.[3]
> 10.0 Analyte is in its neutral form. Requires a pH-stable column (e.g., hybrid silica).[8]
pKa (similar compound) ~9.75 (for N,N-DIETHYL-N'-PHENYLETHYLENEDIAMINE)Avoid buffering near the analyte's pKa to prevent inconsistent ionization and peak shape issues.[3]
Column Type Base-Deactivated / End-Capped C18Minimizes the number of free silanol groups available for interaction with basic analytes.[5]
Mobile Phase Additive Triethylamine (TEA) ~0.1%A competing base that can saturate active silanol sites on the column, reducing analyte tailing.[4]
Derivatization Reagents OPA, FMOC-Cl, Dansyl ChlorideAdds a fluorescent or UV-active tag to the analyte, significantly enhancing detection sensitivity.[10][13]

Experimental Protocol: HPLC Analysis of Ethylenediamine (B42938) with OPA Derivatization

1. Materials and Reagents:

  • Column: Waters Spherisorb 5 µm ODS2 (or equivalent C18 column)

  • Mobile Phase: Methanol and ultrapure water (65:35 v/v)[12][14]

  • Derivatizing Agent (OPA Reagent): Prepare by mixing OPA and 2-mercaptoethanol.[12][14]

  • Standards: Prepare stock and working standards of this compound in the mobile phase.

2. Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a fluorescence detector.

  • Fluorescence Detector: Excitation λ = 330 nm, Emission λ = 450 nm[12][14]

  • Flow Rate: 1.0 mL/min (typical starting point, optimize as needed)

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C (or ambient)

3. Derivatization Procedure (Pre-column):

  • In an autosampler vial, mix the sample or standard solution with the OPA derivatizing reagent.

  • Allow the reaction to proceed for a short, consistent time (e.g., 2 minutes) at room temperature before injection.[11]

  • The reaction forms a stable, highly fluorescent derivative suitable for injection.

4. Analytical Workflow:

The overall workflow for this analysis is depicted below.

G prep_sample 1. Sample/Standard Preparation derivatize 2. Pre-column Derivatization (Mix with OPA Reagent) prep_sample->derivatize inject 3. HPLC Injection derivatize->inject separate 4. Chromatographic Separation (C18 Column) inject->separate detect 5. Fluorescence Detection (Ex: 330 nm, Em: 450 nm) separate->detect analyze 6. Data Analysis (Quantification) detect->analyze

General workflow for HPLC analysis with pre-column derivatization.

References

Technical Support Center: N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removing Water from N-Ethylethylenediamine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing water from this compound (NEEDA). The information is presented in a question-and-answer format to directly address specific issues and common challenges encountered during laboratory procedures.

Troubleshooting Guides

Q1: My this compound still shows significant water content (e.g., by Karl Fischer titration) after treatment with a drying agent. What could be the issue?

A1: Several factors could lead to inefficient drying. Consider the following:

  • Insufficient Amount of Drying Agent: The capacity of the drying agent may have been exceeded. Add more drying agent in portions until it no longer clumps together and remains free-flowing, which indicates the bulk of the water has been absorbed.[1][2]

  • Inadequate Contact Time: Some drying agents, like sodium sulfate (B86663), work more slowly than others.[3] Ensure you are allowing sufficient time for the agent to absorb the water. For amines, stirring over a desiccant like calcium hydride (CaH₂) or potassium hydroxide (B78521) (KOH) for several hours to overnight is common.[4][5]

  • Hygroscopic Nature: this compound, like its parent compound ethylenediamine, is hygroscopic and can reabsorb moisture from the atmosphere.[6] Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware.[7][8]

  • Exhausted Drying Agent: The drying agent may have been previously exposed to atmospheric moisture. Use a fresh, unopened container of drying agent or ensure it has been properly activated (e.g., by heating in the case of molecular sieves).[9]

Q2: I'm observing bumping or unstable boiling during the final distillation of my this compound. How can I fix this?

A2: Unstable boiling is a common issue when distilling amines.[6] To ensure a smooth distillation, take the following steps:

  • Ensure Vigorous Stirring: Use a magnetic stir bar and stir plate to maintain constant and vigorous agitation of the liquid in the distillation flask.[6]

  • Use Boiling Chips: Add fresh, unused boiling chips to the distillation flask before heating. Never add boiling chips to a hot liquid.[6]

  • Gradual and Even Heating: Heat the distillation flask slowly and evenly using a heating mantle or an oil bath. Avoid rapid temperature increases.[6]

  • Consider Vacuum Distillation: For high-boiling amines, distillation under reduced pressure lowers the boiling point, which can reduce the likelihood of decomposition and bumping.[6]

Q3: The drying agent I used (e.g., calcium chloride) seems to have poor efficiency or has made the solution cloudy. Why is this happening?

A3: The choice of drying agent is critical for amines. Amines are basic compounds and can react with acidic or even neutral drying agents that are not suitable.

  • Incompatible Drying Agents: Acidic drying agents are incompatible with basic amines. While calcium chloride is generally considered neutral, it can form complexes with amines, reducing its effectiveness.[10]

  • Recommended Drying Agents for Amines: The most effective and widely used desiccants for amines are basic or highly reactive agents like potassium hydroxide (KOH), calcium hydride (CaH₂), and molecular sieves.[4][5][11] Sodium metal can also be used, but it is highly reactive.[7]

  • Physical Properties of the Agent: Some drying agents, like magnesium sulfate, are very fine powders and can be messy, making filtration difficult.[3] Coarser agents like anhydrous sodium sulfate are easier to remove by decantation or filtration.[10]

Q4: After drying and distilling, how do I properly store this compound to prevent water reabsorption?

A4: Proper storage is crucial. Given its hygroscopic nature, dried this compound should be stored in a tightly sealed container, preferably a Schlenk flask or a bottle with a septum-lined cap, under an inert atmosphere of nitrogen or argon.[5][9] Storing the dried amine over activated molecular sieves can also help to scavenge any trace amounts of moisture that may enter the container.[9][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing water from this compound?

A1: The most common strategies involve a two-step process: initial drying with a suitable desiccant followed by distillation.

  • Drying with a Solid Agent: The amine is stirred with a drying agent such as calcium hydride (CaH₂), potassium hydroxide (KOH) pellets, or activated molecular sieves to remove the bulk of the water.[4][5]

  • Fractional Distillation: The pre-dried amine is then distilled to separate it from the drying agent and any other non-volatile impurities. This should be done under an inert atmosphere.[7][9]

  • Azeotropic Distillation: Water can be removed by distilling the this compound with a solvent that forms a low-boiling azeotrope with water, such as n-heptane or toluene.[3][13] The water-solvent azeotrope is distilled off, leaving the dry amine behind.

Q2: Can I remove water from this compound by simple distillation alone?

A2: No, this is generally ineffective. The parent compound, ethylenediamine, forms a maximum-boiling azeotrope with water, meaning the mixture boils at a higher temperature than either pure component, and the vapor has the same composition as the liquid.[7][14][15] This makes separating water by simple fractional distillation impossible. While data for this compound is less common, it is expected to behave similarly, necessitating the use of drying agents or azeotropic distillation to break the amine-water association before final purification.

Q3: Which solid drying agent is most effective for this compound?

A3: Calcium hydride (CaH₂) and molecular sieves are highly effective and commonly recommended for drying amines.[4][16]

  • Calcium Hydride (CaH₂): A very efficient and widely used desiccant for basic solvents like amines.[11][17] It reacts irreversibly with water to produce calcium hydroxide and hydrogen gas. It is relatively safe compared to sodium metal but must be handled with care as it is moisture-sensitive.[11][16]

  • Molecular Sieves (3Å or 4Å): These are a safe and efficient alternative.[12][18] They trap water molecules within their porous structure. For optimal performance, they must be activated by heating under vacuum before use.[9][12]

  • Potassium Hydroxide (KOH): A strong base that is effective for preliminary drying of amines. It is often used before a final distillation from a more reactive agent like CaH₂ or sodium.[4][7][9]

Q4: What safety precautions are essential when handling and drying this compound?

A4: this compound is a flammable and corrosive liquid.[19] Strict safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20][21]

  • Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood.[19][20]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Ensure all equipment is properly grounded to prevent static discharge.[19][22]

  • Inert Atmosphere: When performing distillations, especially with reactive drying agents like CaH₂, it is crucial to work under an inert atmosphere (e.g., nitrogen) to prevent contact with air and moisture.[7][8]

  • Waste Disposal: Dispose of chemical waste according to local, regional, and national regulations. Reactive drying agents like CaH₂ must be quenched safely before disposal.[19]

Data Presentation

Table 1: Comparison of Common Drying Agents for Amines

Drying AgentChemical FormulaTypical UseAdvantagesDisadvantages & Incompatibilities
Calcium Hydride CaH₂Final drying before distillationHigh efficiency; reacts irreversibly with water.[11][16][17]Reacts with water to produce flammable H₂ gas; must be quenched. Not suitable for protic solvents.[11]
Molecular Sieves (e.g., KₙNa₁₂₋ₙ[(AlO₂)₁₂(SiO₂)₁₂]·xH₂O)General drying and storageHigh efficiency for achieving very low water levels; safe and easy to handle/remove.[4][12]Slower than reactive agents; must be activated before use.[11][12]
Potassium Hydroxide KOHPre-dryingLow cost; effective for removing large amounts of water.[4][9]Less efficient for achieving very low water levels compared to CaH₂ or sieves.[4]
Sodium Sulfate Na₂SO₄Drying of solvent extractsNeutral pH, low cost, easy to filter.[10]Low efficiency and slow-acting; not ideal for rigorous drying of neat amines.[3][10]
Calcium Oxide CaOPre-dryingBasic drying agent suitable for amines.[23]Generally used for pre-drying; less efficient than more reactive agents.

Experimental Protocols & Workflows

Logical Workflow for Selecting a Drying Method

Drying_Method_Selection cluster_legend Legend Start Start/End Process Process Step Decision Decision Safety Safety/Final Step start Start: Wet This compound decision_water High water content? (e.g., >2-3%) start->decision_water azeotrope Perform Azeotropic Distillation with Heptane/Toluene decision_water->azeotrope Yes predry Pre-dry with KOH Pellets decision_water->predry No final_dry Final Drying with CaH₂ or Molecular Sieves azeotrope->final_dry predry->final_dry distill Fractional Distillation (under N₂/Ar) final_dry->distill store Store under inert atmosphere over activated 3Å/4Å sieves distill->store

Caption: Decision workflow for drying this compound.

References

Technical Support Center: N-Ethylethylenediamine Reaction Monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving N-Ethylethylenediamine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why are my spots for this compound streaking or tailing on the TLC plate?

A1: Streaking or tailing of amine-containing compounds like this compound is a common issue on silica (B1680970) gel TLC plates. This is often due to the strong interaction between the basic amine groups and the acidic silanol (B1196071) groups on the silica surface.[1][2] To mitigate this, you can add a small amount of a basic modifier to your mobile phase, such as 0.5-2% triethylamine (B128534) (TEA) or a solution of 1-10% ammonia (B1221849) in methanol (B129727).[3]

Q2: I can't see the this compound spot under the UV lamp. How can I visualize it?

A2: this compound does not possess a UV-active chromophore, so it will not be visible under a standard 254 nm UV lamp.[4] You will need to use a chemical staining agent to visualize the spots. Ninhydrin (B49086) and potassium permanganate (B83412) stains are highly effective for detecting amines.[5][6]

Q3: What is a "co-spot" and why is it important when monitoring a reaction?

A3: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture in the same spot. This is crucial for accurately determining if the starting material has been consumed, especially when the starting material and product have very similar Rf values. It helps to differentiate between the two and confirm the progress of the reaction.

Q4: My spots are not moving from the baseline (Rf value is too low). What should I do?

A4: If your spots remain on the baseline, your mobile phase is not polar enough to move the polar amine up the silica plate.[2][7] You need to increase the polarity of your eluent. This can be achieved by increasing the proportion of the polar solvent in your solvent mixture (e.g., increasing the percentage of methanol in a dichloromethane/methanol system).

Q5: My spots are running at the solvent front (Rf value is too high). How can I fix this?

A5: If your spots are at the solvent front, your mobile phase is too polar.[7] You should decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexane (B92381) in an ethyl acetate/hexane system).

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC analysis of this compound reactions.

Problem Possible Cause(s) Solution(s)
Streaking/Tailing Spots - Acid-base interaction: The basic amine is interacting strongly with the acidic silica gel.[1][2] - Sample overload: Too much sample has been spotted on the plate.[1]- Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or 1-10% ammonia in methanol into your mobile phase.[3] - Dilute your sample: Prepare a more dilute solution of your reaction mixture before spotting.[1]
Spots are Not Visible - No UV chromophore: this compound is not UV-active.[4] - Sample too dilute: The concentration of the compound is too low to be detected by the stain.[3]- Use a chemical stain: Employ a ninhydrin or potassium permanganate stain for visualization.[5][6] - Concentrate the sample: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3]
Distorted or Crescent-Shaped Spots - Disturbance of the stationary phase: The silica gel may have been scraped off during spotting.[1][2]- Gentle spotting: Apply the sample carefully without gouging the silica layer.
Irregular Solvent Front - Improper chamber saturation: The atmosphere in the developing chamber is not saturated with solvent vapors. - Plate touching the side of the chamber: This can interfere with the capillary action.- Saturate the chamber: Place a piece of filter paper in the chamber with the eluent for 5-10 minutes before running the plate. - Proper plate placement: Ensure the plate is centered and not touching the sides of the developing chamber.
No Spots Appear After Staining - Volatile compound: The compound may have evaporated from the plate, especially if excessive heat was used for drying or staining.- Minimize heating: Dry the plate at room temperature or with gentle warming. Use minimal heat for stain development.

Experimental Protocols

Detailed Methodology for TLC Analysis of an this compound Reaction
  • Plate Preparation:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

    • Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of your starting material in a volatile solvent (e.g., methanol or dichloromethane).

    • Using a capillary tube, spot the starting material solution on the "SM" lane.

    • Take an aliquot of your reaction mixture and spot it on the "RM" lane.

    • Spot both the starting material and the reaction mixture on the "Co" lane.

    • Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[3]

  • Development:

    • Prepare the mobile phase. A common starting point for amines is a mixture of a polar and a non-polar solvent, with a basic modifier. For example, Dichloromethane:Methanol:Triethylamine (90:9:1).

    • Pour a small amount of the mobile phase into a developing chamber, ensuring the solvent level is below the baseline on the TLC plate.

    • Place a piece of filter paper in the chamber to aid in saturation and close the lid. Allow the chamber to saturate for 5-10 minutes.

    • Carefully place the TLC plate in the chamber and close the lid.

    • Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

  • Visualization:

    • Prepare a staining solution (recipes below).

    • Dip the dried TLC plate into the staining solution using forceps, ensuring the plate is submerged to the solvent front.

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently heat the plate with a heat gun or on a hot plate until the spots appear. Be cautious not to overheat, which can cause the background to char.

    • Circle the visualized spots with a pencil and record the results.

Preparation of Staining Solutions
  • Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[6] Primary amines will typically appear as purple or pink spots.

  • Potassium Permanganate (KMnO₄) Stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water, then add 1.25 mL of 10% NaOH solution.[8] Oxidizable compounds, including amines, will appear as yellow to brown spots on a purple background.

Quantitative Data

Table 1: Illustrative Solvent Systems and Expected Rf Values for TLC Analysis

Note: The following Rf values are illustrative for a hypothetical reaction where a less polar starting material is converted to the more polar this compound product. Actual Rf values will vary depending on the specific reaction, stationary phase, and experimental conditions.

Mobile Phase Composition (v/v/v)Starting Material (Less Polar) - Expected RfThis compound (More Polar) - Expected RfComments
Dichloromethane:Methanol:Triethylamine (95:4:1)~ 0.6~ 0.2Good starting system for initial trials.
Ethyl Acetate:Hexane:Triethylamine (70:29:1)~ 0.5~ 0.1Suitable for less polar starting materials.
Chloroform:Methanol with 1% Ammonia~ 0.7~ 0.3Ammonia helps to reduce tailing of the amine.
Dichloromethane with 5% Methanol (pre-saturated with ammonia)~ 0.65~ 0.25Pre-saturating the methanol with ammonia can be effective.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Spotting cluster_dev Development cluster_vis Visualization prep1 Draw Baseline prep2 Mark Lanes (SM, Co, RM) prep1->prep2 spot1 Spot Starting Material (SM) prep2->spot1 spot2 Spot Reaction Mixture (RM) prep2->spot2 spot3 Co-spot SM and RM spot1->spot3 spot2->spot3 dev1 Prepare Mobile Phase spot3->dev1 dev2 Saturate Chamber dev1->dev2 dev3 Elute TLC Plate dev2->dev3 dev4 Mark Solvent Front dev3->dev4 vis1 Dry Plate dev4->vis1 vis2 Apply Stain (e.g., Ninhydrin) vis1->vis2 vis3 Heat for Development vis2->vis3 vis4 Analyze Results vis3->vis4

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_Logic cluster_streaking Streaking/Tailing cluster_rf Incorrect Rf Value cluster_visibility No Visible Spots start TLC Issue Encountered streak_q Is the sample concentrated? start->streak_q Streaking rf_q Spots at baseline or front? start->rf_q Rf Issue vis_q Using UV light? start->vis_q Visibility streak_a1 Dilute Sample streak_q->streak_a1 Yes streak_a2 Add Basic Modifier to Eluent streak_q->streak_a2 No rf_a1 Increase Eluent Polarity rf_q->rf_a1 Baseline rf_a2 Decrease Eluent Polarity rf_q->rf_a2 Front vis_a1 Use Chemical Stain vis_q->vis_a1 Yes vis_a2 Concentrate Sample Spot vis_a1->vis_a2

Caption: Troubleshooting logic for common TLC issues.

References

Technical Support Center: Reactions of N-Ethylethylenediamine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving N-ethylethylenediamine and carbonyl compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazolidine (B613845) Product

Question: I am reacting this compound with an aldehyde, expecting to form an imidazolidine, but the yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields of imidazolidines in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or moderately increasing the temperature. However, be aware that excessive heat can promote side reactions.

    • Stoichiometry: Ensure the correct molar ratio of reactants. While a 1:1 molar ratio of this compound to aldehyde is theoretically required, a slight excess of the diamine can sometimes favor the desired product.

  • Side Reactions:

    • Enamine Formation: With ketones and some sterically hindered aldehydes, the formation of an enamine from the secondary amine moiety of this compound can be a significant competing reaction. To minimize this, consider using milder reaction conditions and a non-polar solvent.

    • Polymerization: Aldehydes, especially formaldehyde (B43269), can be prone to polymerization. Using fresh, high-purity aldehydes and controlled addition to the reaction mixture can mitigate this.

    • Formation of Other Heterocycles: In the case of formaldehyde, side products such as 1,3,5-triazinanes and bis(imidazolidinyl)methanes can form, particularly with N-alkylethylenediamines.[1] The product distribution is sensitive to reaction conditions like temperature and stoichiometry.[1]

  • Purification Losses:

    • Work-up Procedure: Imidazolidines can be sensitive to acidic conditions, which can lead to hydrolysis back to the starting materials. Ensure the work-up is performed under neutral or slightly basic conditions.

    • Chromatography: If using column chromatography for purification, deactivation of the silica (B1680970) gel with a small amount of triethylamine (B128534) (e.g., 1% in the eluent) can prevent product degradation on the column.

Issue 2: Unexpected Side Products are Observed

Question: My reaction of this compound with a ketone is producing a significant amount of an unexpected byproduct. What could it be and how can I favor the desired product?

Answer: When reacting this compound with ketones, the primary side product is often an enamine. The formation of enamines is a common reaction pathway for secondary amines with enolizable carbonyl compounds.

Identifying and Minimizing Enamine Formation:

  • Enamine Structure: The enamine side product will have a C=C double bond adjacent to the nitrogen atom that was formerly the secondary amine of this compound.

  • Reaction Conditions Favoring Enamines: Enamine formation is often favored by acid catalysis and conditions that allow for the removal of water.

  • Strategies to Favor Imidazolidine Formation:

    • Choice of Carbonyl: Aldehydes are generally more reactive towards imidazolidine formation than ketones due to less steric hindrance at the carbonyl carbon.

    • Reaction Conditions: To favor imidazolidine formation with ketones, consider using neutral or slightly basic conditions and a solvent that does not facilitate water removal as effectively.

    • Steric Hindrance: The steric bulk of the ketone can significantly influence the reaction pathway. More sterically hindered ketones are more likely to favor enamine formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between this compound and a simple aldehyde like formaldehyde?

A1: The primary product is typically the corresponding N-ethyl-substituted imidazolidine. For instance, the reaction with formaldehyde yields 1-ethylimidazolidine. However, depending on the reaction conditions, other products like 1,3,5-triazinanes and bis(imidazolidinyl)methanes can also be formed.[1]

Q2: Can I use this compound to form enamines?

A2: Yes, the secondary amine functionality of this compound can react with enolizable aldehydes and ketones to form enamines. This reaction pathway becomes more significant with ketones and sterically hindered aldehydes.

Q3: How does the type of carbonyl compound (aliphatic vs. aromatic aldehyde/ketone) affect the reaction?

A3: The reactivity and product distribution can be significantly influenced by the nature of the carbonyl compound:

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive and tend to favor imidazolidine formation due to lower steric hindrance and higher electrophilicity of the carbonyl carbon. Ketones are less reactive and have a higher propensity to form enamines.

  • Aliphatic vs. Aromatic Aldehydes: Aromatic aldehydes, such as benzaldehyde, readily react to form the corresponding imidazolidine. The reaction can often be driven to high yield.

  • Steric Hindrance: Increased steric bulk on the carbonyl compound will generally slow down the rate of imidazolidine formation and may increase the proportion of enamine side products.

Q4: What are the recommended purification techniques for the products of these reactions?

A4: The choice of purification method depends on the properties of the product and impurities.

  • Distillation: For liquid products with sufficient thermal stability, vacuum distillation can be an effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a common technique. As mentioned in the troubleshooting guide, it is often beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent the degradation of the acid-sensitive imidazolidine products.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Acid-Base Extraction: This can be useful for removing non-basic impurities from the desired amine-containing products.

Data Presentation

The following tables summarize typical product yields for the reaction of this compound with various carbonyl compounds under specific conditions. Please note that yields can vary significantly based on the precise experimental setup and reagent purity.

Carbonyl CompoundProduct TypeCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
FormaldehydeImidazolidine/Side ProductsTHF5°C to Reflux6 - 24Variable[1]
BenzaldehydeImidazolidineBenzene602~69 (with N,N'-dimethylethylenediamine)[2]
AcetoneMacrocyclic DiimineNoneRoom Temp.-Moderate (with ethylenediamine)[3]
CyclohexanoneEnamineTolueneReflux3.588 (with pyrrolidine)[4]

Note: Data for this compound is limited in the literature; some data for structurally similar diamines are provided for reference.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethylimidazolidine from this compound and Formaldehyde (Illustrative)

This protocol is adapted from general procedures for imidazolidine synthesis.

Materials:

  • This compound (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Activated Carbon

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the formaldehyde solution dropwise to the stirred reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane, and treat with activated carbon to remove colored impurities.

  • Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-ethylimidazolidine by vacuum distillation.

Mandatory Visualizations

Reaction Pathways

reaction_pathways reactants This compound + Carbonyl Compound (R₂C=O) carbinolamine Carbinolamine Intermediate reactants->carbinolamine Nucleophilic Attack imidazolidine Imidazolidine (Product with Aldehydes) carbinolamine->imidazolidine - H₂O (Intramolecular) iminium Iminium Ion Intermediate carbinolamine->iminium - H₂O enamine Enamine (Side Product with Ketones) iminium->enamine - H⁺

Caption: Primary reaction pathways of this compound with carbonyls.

Experimental Workflow: Imidazolidine Synthesis and Purification

experimental_workflow start Start: Reactants reaction Reaction: This compound + Carbonyl start->reaction workup Aqueous Work-up (Neutral/Basic) reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purification Purification drying->purification distillation Vacuum Distillation purification->distillation Liquid Product chromatography Column Chromatography purification->chromatography Solid/Liquid Product product Pure Imidazolidine distillation->product chromatography->product

Caption: General workflow for imidazolidine synthesis and purification.

Troubleshooting Logic: Low Imidazolidine Yield

troubleshooting_low_yield problem Low Yield of Imidazolidine check_reaction Check Reaction Completion (TLC, GC-MS) problem->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Not Complete check_side_products Analyze for Side Products (NMR, MS) check_reaction->check_side_products Complete extend_time Increase Reaction Time incomplete->extend_time increase_temp Increase Temperature (with caution) incomplete->increase_temp solution Improved Yield extend_time->solution increase_temp->solution enamine Enamine Formation? check_side_products->enamine check_workup Review Work-up & Purification check_side_products->check_workup No Major Side Products optimize_conditions Modify Reaction Conditions (Solvent, Catalyst) enamine->optimize_conditions optimize_conditions->solution hydrolysis Product Hydrolysis? check_workup->hydrolysis neutralize_workup Use Neutral/Basic Work-up hydrolysis->neutralize_workup deactivate_silica Deactivate Silica Gel hydrolysis->deactivate_silica neutralize_workup->solution deactivate_silica->solution

References

Validation & Comparative

N-Ethylethylenediamine vs. Other Diamines in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in optimizing catalytic reactions. This guide provides an objective comparison of N-ethylethylenediamine (NED) against two other common diamines, ethylenediamine (B42938) (ED) and N,N'-diethylethylenediamine (DED), in the context of their catalytic performance. This analysis is supported by experimental data from key catalytic reactions, detailed experimental protocols, and mechanistic diagrams to facilitate informed decision-making in catalyst system design.

The coordinating ability of diamines is fundamental to their function as ligands in catalysis. The presence of two nitrogen atoms allows for the formation of stable chelate complexes with metal centers, thereby influencing the catalyst's activity, selectivity, and stability. The degree of N-alkylation on the ethylenediamine backbone plays a significant role in modulating these properties through steric and electronic effects. This guide focuses on the impact of substituting one or both primary amine hydrogens with ethyl groups.

Performance Comparison in Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds, is a powerful tool in organic synthesis. The choice of ligand is crucial for the efficiency of this transformation, particularly when using less reactive aryl halides. Below is a comparative summary of the performance of ethylenediamine, this compound, and N,N'-diethylethylenediamine as ligands in the copper-catalyzed N-arylation of amides.

LigandAmine SubstrateAryl HalideProduct Yield (%)Reference
Ethylenediamine2-Pyrrolidinone (B116388)Iodobenzene (B50100)Moderate[1]
This compoundNot specifiedNot specifiedData not available
N,N'-Diethylethylenediamine2-PyrrolidinoneIodobenzene95[2]

The available data suggests that N-alkylation of the diamine ligand can significantly enhance the efficiency of copper-catalyzed N-arylation reactions. The increased steric bulk and electron-donating effect of the ethyl groups in N,N'-diethylethylenediamine likely contribute to the stabilization of the copper catalyst and promote the catalytic cycle, leading to higher product yields compared to the unsubstituted ethylenediamine.[1][2] While specific data for this compound is lacking, it can be inferred that its performance would lie between that of ethylenediamine and N,N'-diethylethylenediamine, offering a balance of coordinating ability and steric hindrance.

Performance in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols, a key transformation in the synthesis of pharmaceuticals and fine chemicals.[3] The steric and electronic properties of the diamine ligand are critical in determining the enantioselectivity and efficiency of the reaction.

While direct comparative data for this compound, ethylenediamine, and N,N'-diethylethylenediamine in the same asymmetric transfer hydrogenation reaction is not available in the searched literature, the general principles of ligand design in this area suggest that N-substitution plays a crucial role. For instance, in related systems, the nature of the N-substituent on a diamine ligand has been shown to significantly influence the catalyst's performance by altering its steric and electronic properties.[3] Generally, more sterically demanding and electron-donating ligands can lead to higher enantioselectivity.

Experimental Protocols

Detailed experimental procedures are essential for the replication and adaptation of catalytic methods. Below are representative protocols for key catalytic reactions where diamine ligands are employed.

Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with Iodobenzene using N,N'-Diethylethylenediamine

This protocol is adapted from a study on the copper-catalyzed amidation of vinyl halides, which employs similar conditions to the N-arylation of amides.[4]

Materials:

  • Copper(I) iodide (CuI)

  • N,N'-Diethylethylenediamine (DED)

  • 2-Pyrrolidinone

  • Iodobenzene

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube is added CuI (5 mol %), 2-pyrrolidinone (1.0 mmol), and Cs₂CO₃ (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • Toluene (1.0 mL), iodobenzene (1.1 mmol), and N,N'-diethylethylenediamine (20 mol %) are added via syringe.

  • The reaction mixture is stirred at 110 °C for the time specified in the relevant literature (typically 24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-pyrrolidinone.

General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

This is a general procedure adapted from the literature for the asymmetric transfer hydrogenation of acetophenone using a ruthenium-diamine catalyst.[3]

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral diamine ligand (e.g., a derivative of ethylenediamine)

  • Acetophenone

  • 2-Propanol (i-PrOH)

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • In a Schlenk tube under an argon atmosphere, [RuCl₂(p-cymene)]₂ (0.5 mol %) and the chiral diamine ligand (1.1 mol %) are dissolved in 2-propanol (5 mL).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • Acetophenone (1.0 mmol) is added to the catalyst solution.

  • A solution of KOH (5 mol %) in 2-propanol (1 mL) is then added to the reaction mixture.

  • The mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 10 minutes to several hours), with the progress monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the addition of 1 M HCl.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

  • After filtration and concentration, the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate a generalized catalytic cycle for the copper-catalyzed N-arylation of amides and a typical experimental workflow for an asymmetric catalytic reaction.

Copper_Catalyzed_N_Arylation cluster_catalyst_activation Catalyst Activation cluster_coupling Cross-Coupling CuI Cu(I)X Cu_Amide L-Cu(I)-NR2 CuI->Cu_Amide + Amide, Base, Ligand - HX Amide R2NH Base Base Oxidative_Addition Oxidative Addition Cu_Amide->Oxidative_Addition + ArX Aryl_Halide ArX CuIII_Intermediate L-Cu(III)(Ar)(NR2)X Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Reductive_Elimination->CuI Regeneration Product Ar-NR2 Reductive_Elimination->Product Ligand Diamine (L)

Caption: A simplified catalytic cycle for the copper-diamine catalyzed N-arylation of an amide.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Metal Precursor + Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Add Substrates, Solvent, Base) Catalyst_Prep->Reaction_Setup Reaction Reaction (Stirring at specified Temperature and Time) Reaction_Setup->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Yield, Enantioselectivity) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for an asymmetric catalytic reaction.

Conclusion

The choice of diamine ligand in catalysis has a profound impact on reaction outcomes. While ethylenediamine serves as a fundamental bidentate ligand, N-alkylation, as seen in N,N'-diethylethylenediamine, can significantly enhance catalytic performance in reactions like the Ullmann condensation, likely due to a combination of steric and electronic effects. Although direct comparative data for this compound is limited in the context of the surveyed reactions, its intermediate level of N-alkylation suggests it may offer a valuable balance of properties. For researchers and drug development professionals, the selection of the appropriate diamine ligand should be guided by the specific requirements of the catalytic transformation, with consideration of the steric and electronic environment needed to achieve optimal yield and selectivity. Further experimental investigation into the catalytic performance of this compound across a range of reactions would be a valuable contribution to the field.

References

Comparing N-Ethylethylenediamine and ethylenediamine as ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Ethylethylenediamine and Ethylenediamine (B42938) as Ligands for Researchers

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating ligand is a critical step in the design and synthesis of metal complexes with desired properties. Ethylenediamine (en) is a foundational bidentate ligand in coordination chemistry, known for forming stable five-membered chelate rings with a wide array of metal ions.[1][2] Its N-alkylated derivative, this compound (Een), offers a variation in steric and electronic properties that can modulate the stability, structure, and reactivity of the resulting metal complexes. This guide provides an objective comparison of this compound and ethylenediamine as ligands, supported by experimental data, to inform ligand selection in research and development.

Performance Comparison: Stability and Thermodynamics

The stability of metal complexes with these ligands is influenced by factors such as the chelate effect, steric hindrance, and the basicity of the nitrogen donor atoms. The ethyl group on this compound introduces steric bulk near the coordination site, which can affect the stability of the resulting complexes compared to those of the unsubstituted ethylenediamine.

Experimental studies have quantified the stability constants (log K) and thermodynamic parameters (ΔH and ΔS) for the formation of metal complexes with both ligands. A key comparative study by Basolo and Murmann investigated the chelating tendencies of N-alkylethylenediamines with copper(II) and nickel(II) ions, providing valuable data for a direct comparison.[1]

Copper(II) Complexes

For copper(II) ions, which typically form square planar complexes, the introduction of an N-ethyl group generally leads to a decrease in the stability of the complexes. This is attributed to the steric hindrance caused by the ethyl group, which can weaken the metal-ligand bonds.

LigandStepwise Formation Constantlog K₁ (25°C)log K₂ (25°C)Overall log β₂ (25°C)ΔH₁ (kcal/mol)ΔS₁ (cal/mol·K)ΔH₂ (kcal/mol)ΔS₂ (cal/mol·K)
Ethylenediamine (en)K₁10.559.2819.83-13.33-13.8-1
This compound (Een)K₂10.038.2118.24-12.34-12.9-7

Table 1: Stability constants and thermodynamic data for the formation of Copper(II) complexes with ethylenediamine and this compound in 0.5 M KNO₃ at 25°C. Data sourced from Basolo and Murmann (1952).[1]

The data in Table 1 clearly shows that the stepwise and overall stability constants for the Cu(II)-Een complexes are lower than those for the Cu(II)-en complexes. The enthalpy changes (ΔH) for the formation of the Een complexes are slightly less exothermic, suggesting weaker metal-ligand bonds. The entropy changes (ΔS) are also less favorable for the second stepwise addition of Een.

Nickel(II) Complexes

Nickel(II) ions can form both square planar and octahedral complexes. The steric hindrance from the N-ethyl group in this compound has a more pronounced effect on the stability of the octahedral tris-complexes compared to the square planar bis-complexes.

LigandStepwise Formation Constantlog K₁ (25°C)log K₂ (25°C)log K₃ (25°C)Overall log β₃ (25°C)ΔH₁ (kcal/mol)ΔS₁ (cal/mol·K)ΔH₂ (kcal/mol)ΔS₂ (cal/mol·K)ΔH₃ (kcal/mol)ΔS₃ (cal/mol·K)
Ethylenediamine (en)K₁7.326.184.2617.76-9.32-9.6-4-10.1-14
This compound (Een)K₂6.835.372.8915.09-8.72-9.0-8-9.3-18

Table 2: Stability constants and thermodynamic data for the formation of Nickel(II) complexes with ethylenediamine and this compound in 0.5 M KNO₃ at 25°C. Data sourced from Basolo and Murmann (1952).[1]

As seen in Table 2, the stability of the Ni(II) complexes decreases with N-ethyl substitution, with the most significant drop observed for the third stepwise formation constant (log K₃). This highlights the increasing steric strain with the addition of each subsequent this compound ligand in an octahedral geometry. The enthalpy changes become progressively less exothermic, and the entropy changes become more unfavorable for the Een complexes.

Experimental Protocols

The determination of stability constants and thermodynamic parameters is crucial for understanding the behavior of ligands in complex formation. The following are detailed methodologies for key experiments.

Potentiometric Titration for Determination of Stability Constants

This method is widely used to determine the stability constants of metal complexes in solution.[3][4] It involves monitoring the pH of a solution containing a metal ion and a ligand as a standard solution of a strong base is added.

Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the ligand (e.g., 0.1 M this compound dihydrochloride) in deionized water.

    • Prepare a standard solution of the metal salt (e.g., 0.05 M CuSO₄) in deionized water.

    • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.5 M KNO₃) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostatted titration vessel (e.g., at 25°C), place a known volume of a solution containing the ligand, the metal ion, and the background electrolyte.

    • A typical starting solution might contain 20 mL of 0.01 M ligand, 10 mL of 0.01 M metal salt, and 20 mL of 1.0 M KNO₃, diluted to a final volume of 100 mL.

  • Titration Procedure:

    • Titrate the solution with the standardized strong base, adding small increments of the titrant.

    • Record the pH value after each addition, allowing the system to reach equilibrium.

    • Continue the titration past the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curve.

    • Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration curve using established formulas.

    • Determine the stepwise stability constants (K₁, K₂, etc.) from a plot of n̄ versus p[L] (-log[L]) or by using specialized software for equilibrium calculations.[5]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Ligand Solution Titration_Vessel Thermostatted Titration Vessel (Ligand + Metal + Electrolyte) Ligand->Titration_Vessel Metal Metal Salt Solution Metal->Titration_Vessel Base Standard Base Electrolyte Background Electrolyte Electrolyte->Titration_Vessel pH_Meter pH Meter Titration_Vessel->pH_Meter Titration_Curve Titration Curve (pH vs. Volume) pH_Meter->Titration_Curve Burette Burette with Standard Base Burette->Titration_Vessel Calculation Calculate n̄ and [L] Titration_Curve->Calculation Stability_Constants Determine log K₁, log K₂, ... Calculation->Stability_Constants

Caption: Workflow for determining stability constants via potentiometric titration.

Calorimetric Determination of Enthalpy of Complexation

Isothermal titration calorimetry (ITC) directly measures the heat evolved or absorbed during a binding event, allowing for the determination of the enthalpy of reaction (ΔH).

Protocol:

  • Instrument Setup:

    • Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample and reference cells.

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer (that does not interact with the metal ion) and degas it.

    • Prepare a solution of the ligand in the same buffer at a concentration typically 10-20 times higher than the metal ion concentration and degas it.

  • Titration Procedure:

    • Load the metal ion solution into the sample cell and the corresponding buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the data to a suitable binding model to determine the stoichiometry (n), binding constant (K), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = -RTlnK = ΔH - TΔS).

Calorimetry_Workflow Start Prepare Metal and Ligand Solutions in Buffer Load_ITC Load Metal Solution into Sample Cell Load Ligand Solution into Syringe Start->Load_ITC Titration Inject Ligand into Metal Solution and Measure Heat Change Load_ITC->Titration Data_Acquisition Generate Raw ITC Data (Heat Flow vs. Time) Titration->Data_Acquisition Integration Integrate Peaks to get Heat per Injection (ΔQ) Data_Acquisition->Integration Binding_Isotherm Plot ΔQ vs. Molar Ratio Integration->Binding_Isotherm Fitting Fit Data to a Binding Model Binding_Isotherm->Fitting Results Determine K, ΔH, and ΔS Fitting->Results

Caption: Workflow for determining thermodynamic parameters using calorimetry.

Logical Relationship: Steric Hindrance and Complex Stability

The primary difference in the coordinating ability of this compound compared to ethylenediamine stems from the steric hindrance introduced by the N-ethyl group. This steric effect has a cascading impact on the stability and thermodynamic properties of the resulting metal complexes.

Steric_Effect_Logic cluster_ligand Ligand Properties cluster_effects Consequences Een This compound (Een) En Ethylenediamine (en) Ethyl_Group Presence of N-ethyl group on Een Steric_Hindrance Increased Steric Hindrance Ethyl_Group->Steric_Hindrance Weaker_Bond Weaker Metal-Ligand Bond Steric_Hindrance->Weaker_Bond Less_Favorable_S Less Favorable ΔS Steric_Hindrance->Less_Favorable_S Lower_Stability Lower Complex Stability (log K) Weaker_Bond->Lower_Stability Less_Exothermic Less Exothermic ΔH Weaker_Bond->Less_Exothermic

Caption: Impact of N-ethyl substitution on complex stability.

Conclusion

The choice between this compound and ethylenediamine as a ligand depends on the specific requirements of the application. Ethylenediamine remains a robust and reliable ligand for forming highly stable complexes with a wide range of metal ions. This compound, on the other hand, provides a means to systematically decrease complex stability through steric effects. This can be advantageous in applications where fine-tuning of metal-ligand bond strength is required, such as in the design of catalysts where ligand dissociation may be a key step in the catalytic cycle, or in the development of metal-based drugs where the lability of the complex can influence its biological activity. The quantitative data and experimental protocols presented in this guide offer a solid foundation for making an informed decision in the selection of these diamine ligands for research and development purposes.

References

Validating the Synthesis of N-Ethylethylenediamine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of N-ethylethylenediamine, a key building block in pharmaceuticals and agrochemicals, hinges on rigorous validation. This guide provides a comparative overview of common synthetic routes and details the spectroscopic data essential for confirming the identity and purity of the final product.

Two prevalent methods for the synthesis of this compound are reductive amination and direct N-alkylation. While both routes can yield the desired product, they differ in their reaction conditions, reagents, and potential side products, making spectroscopic validation a critical step in the synthetic workflow. A third, less common but noteworthy method, involves gas-phase catalytic synthesis.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, which serve as a benchmark for validating the outcome of any synthesis.

Table 1: ¹H NMR Spectroscopic Data of this compound
Assignment Chemical Shift (δ) in ppm (Solvent: CDCl₃)
-CH₃ (triplet)~1.1
-NH₂ (singlet, broad)~1.4
-CH₂-CH₃ (quartet)~2.6
-NH-CH₂- (triplet)~2.7
-CH₂-NH₂ (triplet)~2.8
-NH- (singlet, broad)Not always observed
Table 2: Key IR Absorption Bands for this compound
Functional Group Vibrational Frequency (cm⁻¹)
N-H stretch (primary & secondary amine)3280 - 3380 (broad)
C-H stretch (aliphatic)2850 - 2970
N-H bend (primary amine)1590 - 1650
C-N stretch1050 - 1250
Table 3: Mass Spectrometry Data for this compound
Analysis Type Expected m/z Values
Molecular Ion [M]⁺88.15
Major Fragmentation Peaks73, 58, 44, 30

Synthesis and Validation Workflow

The general workflow for the synthesis and subsequent spectroscopic validation of this compound is illustrated below. This process ensures the desired product is obtained with high purity.

Synthesis and Validation Workflow Workflow for this compound Synthesis and Validation synthesis Synthesis of this compound (e.g., Reductive Amination or N-Alkylation) workup Reaction Work-up (Extraction, Washing, Drying) synthesis->workup purification Purification (e.g., Distillation) workup->purification product Purified this compound purification->product validation Spectroscopic Validation nmr ¹H NMR Spectroscopy nmr->validation ir IR Spectroscopy ir->validation ms Mass Spectrometry ms->validation validation->nmr validation->ir validation->ms

Caption: General workflow for the synthesis and spectroscopic validation of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample purity.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: A standard ¹H NMR spectrometer (e.g., 300 or 400 MHz).

  • Parameters:

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: A standard 90° pulse.

    • Temperature: Room temperature.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

  • Data Acquisition: Record a background spectrum of the clean KBr/NaCl plates. Then, record the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Instrument: A mass spectrometer, typically coupled with a gas chromatography (GC-MS) or with a direct infusion electrospray ionization (ESI-MS) source.

  • Parameters (for GC-MS):

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

By following these synthetic and validation guidelines, researchers can confidently produce and characterize this compound for its diverse applications in chemical and pharmaceutical development.

A Comparative Guide to the Analytical Quantification of N-Ethylethylenediamine: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: HPLC vs. GC for N-Ethylethylenediamine Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Typical Setup Reversed-phase chromatography with UV or Fluorescence detection.Capillary GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Sample Volatility Not a limiting factor; suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable.
Derivatization Often necessary to introduce a chromophore or fluorophore for sensitive detection.Can often be performed directly, but derivatization may improve peak shape and sensitivity.
Primary Use Case Quantification of this compound in various sample matrices, including aqueous solutions.Purity testing and quantification of volatile impurities.
Strengths Versatile, applicable to a wide range of samples, high sensitivity with fluorescence detection.High resolution, robust, often requires minimal sample preparation for purity assays.
Limitations May require method development for derivatization; potential for matrix interference.Not suitable for non-volatile impurities; potential for peak tailing with primary and secondary amines.

High-Performance Liquid Chromatography (HPLC) Method

Due to the lack of a significant UV-absorbing chromophore in this compound, derivatization is the recommended approach for achieving sensitive and reliable quantification by HPLC. Below are two potential protocols based on methods validated for similar aliphatic amines.

Method 1: Pre-column Derivatization with 1-Naphthyl Isothiocyanate and UV Detection

This method introduces a UV-active moiety to the this compound molecule, allowing for detection at 220 nm.[1]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing this compound in the same solvent.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add an excess of 1-naphthyl isothiocyanate solution.

    • The reaction can be carried out at room temperature, but gentle heating (e.g., 55°C for 20 minutes) may be required for complete derivatization. The presence of a weak base like triethylamine (B128534) can facilitate the reaction.[1]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a buffer (e.g., pH 3 ortho-phosphoric acid with triethylamine) and an organic modifier (e.g., methanol or acetonitrile).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[1]

    • Injection Volume: 20 µL.

Method 2: Pre-column Derivatization with o-Phthalaldehyde (B127526) (OPA) and Fluorescence Detection

This established method for primary amines offers high sensitivity and specificity.[2][3]

Experimental Protocol:

  • Reagent Preparation:

  • Standard and Sample Preparation:

    • Prepare standards and samples in an aqueous matrix or a compatible organic solvent.

  • Derivatization Procedure:

    • Mix the standard or sample solution with the OPA reagent.

    • Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Spherisorb 5 µm ODS 2).[2]

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 65:35 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 330 nm and emission at 450 nm.[2]

    • Injection Volume: 20 µL.

Illustrative Quantitative Data (based on Ethylenediamine (B42938) analysis):

ParameterMethod 1 (UV Detection)Method 2 (Fluorescence Detection)
Linearity Range 0.025 - 0.750 µg/mLNot specified, but suitable for trace analysis
Limit of Detection (LOD) 0.015 µg/mLNot specified
Limit of Quantification (LOQ) 0.025 µg/mL0.25 mg/L
Precision (RSD) < 2%< 6%

Gas Chromatography (GC) Method

GC is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. Direct analysis without derivatization is often feasible, particularly for purity assessments where the primary analyte is in high concentration.

Direct GC-FID Method for Purity Analysis

This protocol is adapted from a method for the analysis of a structurally similar compound, N-Boc-N-methylethylenediamine, and is suitable for determining the purity of this compound and identifying volatile impurities.[4]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as methanol or dichloromethane.

    • Dilute the sample to an appropriate concentration for GC analysis.

  • GC-FID Conditions:

    • Column: A non-polar or a specialized amine column is recommended to prevent peak tailing. Examples include Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an Agilent CP-Sil 8 CB for Amines.[4][5]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector: Split/splitless injector at 250°C.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.[4]

    • Injection Volume: 1 µL.

Illustrative Quantitative Data (based on N-Boc-N-methylethylenediamine analysis): [4]

ParameterGC-FID Method
Expected Purity >98% (area percent)
Typical Impurities Starting materials, by-products of synthesis
Precision High reproducibility for purity determination

Visualizing the Workflow

To aid in understanding the analytical processes, the following diagrams illustrate the general workflows for both HPLC and GC analysis, as well as a decision-making flowchart for method selection.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis start Sample prep Dilution / Derivatization start->prep hplc HPLC Separation prep->hplc HPLC Path gc GC Separation prep->gc GC Path uv_fl UV / Fluorescence Detector hplc->uv_fl fid_ms FID / MS Detector gc->fid_ms data Chromatogram uv_fl->data fid_ms->data quant Quantification data->quant

General Analytical Workflow

method_selection question1 What is the primary analytical goal? purity Purity Assessment of Neat Material question1->purity Purity quant_matrix Quantification in a Complex Matrix question1->quant_matrix Quantification question2 Are non-volatile impurities a concern? purity->question2 hplc_method HPLC with derivatization is recommended quant_matrix->hplc_method gc_method GC-FID is a suitable starting point question2->gc_method No question2->hplc_method Yes

Method Selection Guide

Conclusion

Both HPLC and GC are viable techniques for the analysis of this compound, with the optimal choice depending on the specific analytical requirements. For routine purity testing of the bulk material where volatile impurities are of primary concern, a direct GC-FID method offers a robust and efficient solution. When higher sensitivity is required, or for the quantification of this compound in complex matrices, HPLC with pre-column derivatization and either UV or fluorescence detection is the more appropriate approach. For a comprehensive purity profile, employing both techniques is recommended to ensure the detection of both volatile and non-volatile impurities. It is important to note that the methods presented here are based on the analysis of similar compounds and should be validated for the specific application and sample matrix.

References

A Comparative Guide to the Synthesis of N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylethylenediamine (NEED), a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and chelating agents, can be synthesized through various routes. The selection of an appropriate synthetic methodology is critical and is often guided by factors such as yield, purity, cost, scalability, and environmental impact. This guide provides an objective comparison of four prominent synthesis routes for this compound, supported by experimental data and detailed protocols to inform laboratory and industrial applications.

Comparison of Synthetic Methodologies

The following tables summarize the key quantitative data for four distinct and effective protocols for the synthesis of this compound.

Table 1: Comparison of Reaction Parameters and Yields

ParameterRoute 1: Alkylation with Ethyl HalideRoute 2: Gas-Phase Catalytic SynthesisRoute 3: Reductive AminationRoute 4: From 2-Chloroethylamine (B1212225)
Key Reagents Ethylenediamine (B42938), Ethyl ChlorideEthylenediamine, Diethyl CarbonateEthylenediamine, Acetaldehyde (B116499), Reducing AgentEthylamine (B1201723), 2-Chloroethylamine HCl
Reported Yield 62-70%[1][2]>92%[3][4](Not directly reported, estimated based on similar reactions)~60%[5]
Reaction Temperature 30-80 °C[1][2]150-300 °C[3]0 °C to Room Temperature[6]100-200 °C[7][8]
Reaction Time 3-7 hours[1][2]Continuous Flow12-24 hours[6]3-8 hours[7][8]
Pressure 0.2-2 MPa[2]Atmospheric[3]Atmospheric[6]0.52-1.60 MPa[7][8]
Primary Solvents Alcohols (e.g., Methanol)[2]Solvent-free (gas phase)[3]Methanol (B129727), Ethanol, or Dichloromethane[6]Methanol[7][8]
Catalyst/Promoter None (or Acid Scavenger)Zeolite (e.g., NaY)[9]None (Reducing Agent)Lewis Acid (optional)[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Alkylation of Ethylenediamine with Ethyl Halide

This classical approach involves the direct alkylation of ethylenediamine with an ethyl halide, such as ethyl chloride. While straightforward, this method can be prone to over-alkylation, leading to the formation of N,N'-diethylethylenediamine and other polysubstituted products.

Protocol:

  • In a high-pressure reactor equipped with a stirrer and temperature control, charge ethylenediamine and an alcohol solvent (e.g., methanol).[2]

  • Seal the reactor and introduce ethyl chloride. The molar ratio of ethylenediamine to ethyl chloride is typically maintained between 1.45:1 and 3.1:1 to favor mono-alkylation.[2]

  • Add an acid scavenger, such as a sodium alkoxide (e.g., sodium methoxide), in a molar ratio of approximately 1.1:1 to 1.4:1 with respect to the ethyl chloride.[2]

  • Heat the reaction mixture to a temperature between 40-80 °C. The reaction is typically run for 3 to 6 hours.[2]

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reactor and vent any excess pressure.

  • The resulting mixture contains the product, unreacted starting materials, solvent, and a salt byproduct (e.g., sodium chloride).

  • Filter the reaction mixture to remove the salt.

  • The filtrate is then subjected to fractional distillation to isolate the this compound from the solvent and unreacted ethylenediamine.[2]

Route 2: Gas-Phase Catalytic Synthesis from Diethyl Carbonate

This modern, green chemistry approach utilizes diethyl carbonate as an ethylating agent in a continuous gas-phase reaction over a solid catalyst, offering high yields and minimizing waste.[3][4]

Protocol:

  • Pack a fixed-bed or fluidized-bed reactor with a suitable zeolite catalyst, such as NaY molecular sieves. Activate the catalyst by heating at 300 °C under a nitrogen stream for several hours.[3]

  • Prepare a liquid feed mixture of ethylenediamine and diethyl carbonate, typically in a molar ratio of 1:1 to 3:1.[3][4]

  • Heat the reactor to the desired reaction temperature, generally between 150 °C and 300 °C.[3]

  • Introduce the liquid feed into a vaporization zone before it enters the reactor. The feed can be carried by an inert gas like nitrogen.

  • Pass the vaporized reactants over the catalyst bed at a controlled mass liquid hourly space velocity (MLHSV) of 0.5-50 h⁻¹.[3]

  • The gaseous reaction mixture exiting the reactor is passed through a condenser to be liquefied.[3]

  • The condensed liquid mixture, containing this compound, ethanol, CO₂, and unreacted starting materials, is collected.

  • The final product is purified from the mixture by extractive distillation. Unreacted starting materials can be recycled.[3]

Route 3: Reductive Amination

Reductive amination offers a versatile one-pot method for amine synthesis. In this proposed route for this compound, ethylenediamine would react with acetaldehyde to form an imine intermediate, which is then reduced in situ to the final product.

Protocol (based on a similar synthesis[6]):

  • In a round-bottom flask under an inert atmosphere, dissolve ethylenediamine in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetaldehyde (approximately 1.1 equivalents) to the cooled solution while stirring. Maintain the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction by thin-layer chromatography (TLC).

  • Once imine formation is significant, cool the mixture back to 0 °C.

  • Add a reducing agent, such as sodium borohydride, portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the this compound by fractional distillation.

Route 4: Synthesis from 2-Chloroethylamine Hydrochloride

This method involves the reaction of ethylamine with 2-chloroethylamine hydrochloride. A similar procedure is used for the synthesis of N,N-diethylethylenediamine.[7][8]

Protocol (based on a similar synthesis[7][8]):

  • Charge an autoclave with ethylamine, 2-chloroethylamine hydrochloride, and a solvent such as methanol. A Lewis acid catalyst (e.g., cuprous chloride) can be added to improve the reaction rate.

  • Add an acid-binding agent, like sodium methoxide (B1231860) in methanol, to neutralize the HCl salt and the HCl formed during the reaction.

  • Seal the autoclave and heat the reaction mixture to a temperature between 100-200 °C for 3-8 hours. The pressure will rise to 0.52-1.60 MPa.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Adjust the pH of the reaction solution to ≥ 13 with a strong base (e.g., NaOH solution).

  • This will result in the formation of an organic layer and an aqueous layer. Separate the organic layer.

  • The crude product in the organic layer is then purified by fractional distillation to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 EDA Ethylenediamine Reactor High-Pressure Reactor (40-80 °C) EDA->Reactor EtCl Ethyl Chloride EtCl->Reactor Solvent Alcohol Solvent Solvent->Reactor Base Sodium Alkoxide Base->Reactor Mixture Reaction Mixture Reactor->Mixture Filtration Filtration Mixture->Filtration Salt Salt Byproduct Filtration->Salt Remove Distillation Fractional Distillation Filtration->Distillation Product This compound Distillation->Product

Caption: Workflow for the alkylation of ethylenediamine with an ethyl halide.

Synthesis_Route_2 EDA Ethylenediamine Feed Liquid Feed EDA->Feed DEC Diethyl Carbonate DEC->Feed Vaporizer Vaporizer Feed->Vaporizer Catalyst Zeolite Catalyst Bed (150-300 °C) Vaporizer->Catalyst Condenser Condenser Catalyst->Condenser Mixture Liquid Mixture Condenser->Mixture Distillation Extractive Distillation Mixture->Distillation Product This compound Distillation->Product

Caption: Gas-phase catalytic synthesis of this compound.

Synthesis_Route_3 EDA Ethylenediamine Imine_Formation Imine Formation (0 °C to RT) EDA->Imine_Formation Acetaldehyde Acetaldehyde Acetaldehyde->Imine_Formation Solvent Solvent (e.g., Methanol) Solvent->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (0 °C to RT) Imine->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Workup Aqueous Workup Reduction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Proposed reductive amination route for this compound synthesis.

Synthesis_Route_4 EtA Ethylamine Autoclave Autoclave (100-200 °C) EtA->Autoclave CEA_HCl 2-Chloroethylamine HCl CEA_HCl->Autoclave Solvent Methanol Solvent->Autoclave Base Sodium Methoxide Base->Autoclave Reaction_Mix Reaction Mixture Autoclave->Reaction_Mix Basification Basification (pH > 13) Reaction_Mix->Basification Phase_Separation Phase Separation Basification->Phase_Separation Distillation Fractional Distillation Phase_Separation->Distillation Organic Layer Product This compound Distillation->Product

Caption: Synthesis of this compound from 2-chloroethylamine hydrochloride.

References

N-Ethylethylenediamine vs. TMEDA in Lithium Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lithium chemistry, the choice of a chelating agent can significantly influence the reactivity, selectivity, and outcome of a reaction. Organolithium reagents, notorious for their tendency to form aggregates, often require the addition of a Lewis base to break up these clusters and enhance their reactivity. For decades, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been the go-to ligand for this purpose. This guide provides a detailed comparison of TMEDA with a less-common alternative, N-Ethylethylenediamine (NEEDA), drawing upon available experimental data and established principles of organometallic chemistry.

At a Glance: Key Differences and Structural Comparison

FeatureThis compound (NEEDA)N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Structure Primary and secondary amine functionalitiesTwo tertiary amine functionalities
Coordination Can act as a bidentate ligand. The presence of N-H protons allows for potential deprotonation and formation of lithium amides.Acts as a strong bidentate chelating ligand for lithium ions.
Steric Hindrance Less sterically hindered around the nitrogen atoms compared to TMEDA.Methyl groups provide significant steric bulk around the nitrogen atoms.
Reactivity The N-H protons are reactive towards organolithium reagents, which can lead to in-situ formation of lithium amides.Generally inert to organolithium reagents under typical reaction conditions.
Common Applications Primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its use as a reactivity-enhancing additive in organolithium chemistry is not well-documented in publicly available literature.Widely used to enhance the reactivity and selectivity of organolithium reagents in metalation, polymerization, and other synthetic transformations.[3][4]

The Role of Ligands in Organolithium Chemistry: Deaggregation and Enhanced Reactivity

Organolithium reagents, such as n-butyllithium (n-BuLi), exist as aggregates (tetramers or hexamers) in hydrocarbon solvents. This aggregation reduces the availability of the carbanionic center, thereby lowering their reactivity. Chelating diamines like TMEDA play a crucial role in breaking down these aggregates into smaller, more reactive species, such as dimers or monomers.[5] This deaggregation, coupled with the polarization of the Li-C bond, significantly enhances the nucleophilicity and basicity of the organolithium reagent.[6]

The general mechanism for TMEDA-mediated deaggregation of an (RLi)n aggregate can be visualized as follows:

G cluster_0 Aggregate cluster_1 TMEDA cluster_2 Deaggregated Species a1 RLi a2 RLi a1->a2 tmeda TMEDA a3 RLi a2->a3 a4 RLi a3->a4 a4->a1 d1 [(TMEDA)LiR]₂ tmeda->d1 m1 (TMEDA)LiR d1->m1 caption TMEDA-mediated deaggregation of organolithium aggregates.

Caption: TMEDA-mediated deaggregation of organolithium aggregates.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): The Benchmark Ligand

TMEDA is a cornerstone of modern organolithium chemistry. Its two tertiary amine groups effectively chelate the lithium ion, leading to the formation of stable, monomeric or dimeric organolithium complexes.[7][8] This structural change has profound consequences on reactivity.

Key Performance Aspects of TMEDA:

  • Enhanced Basicity and Reaction Rates: The n-BuLi/TMEDA system is a significantly stronger base than n-BuLi alone, enabling the metalation of otherwise unreactive hydrocarbons like benzene.[4] The increased reactivity also translates to faster reaction rates in various transformations, including lithiation and polymerization.[3]

  • Control of Regioselectivity: In directed ortho-metalation (DoM) reactions, the TMEDA-complexed organolithium reagent is directed to a specific position by a directing group on the aromatic substrate, leading to high regioselectivity.

  • Stabilization of Reactive Intermediates: TMEDA can stabilize reactive lithium species, allowing them to participate in delicate synthetic steps with higher yields and fewer side products.[3]

Experimental Protocol: TMEDA-Mediated ortho-Lithiation of Anisole (B1667542) (Illustrative)

Objective: To demonstrate the use of n-BuLi/TMEDA for the regioselective metalation of anisole at the ortho position, followed by quenching with an electrophile (e.g., trimethylsilyl (B98337) chloride).

Materials:

  • Anisole

  • n-Butyllithium (in hexanes)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether or THF

  • Trimethylsilyl chloride (TMSCl)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • A flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with anhydrous diethyl ether and TMEDA (1.2 equivalents).

  • The solution is cooled to 0 °C in an ice bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution.

  • Anisole (1.0 equivalent) is then added slowly to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for 1 hour, during which time the lithiation occurs.

  • The electrophile, TMSCl (1.2 equivalents), is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 2-(trimethylsilyl)anisole.

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Electrophilic Quench cluster_3 Workup A Anhydrous Ether + TMEDA B Cool to 0 °C A->B C Add n-BuLi B->C D Add Anisole at 0 °C C->D E Stir for 1h at 0 °C D->E F Add TMSCl at 0 °C E->F G Warm to RT, stir for 1h F->G H Quench with aq. NH₄Cl G->H I Extraction & Drying H->I J Solvent Removal I->J Product Product J->Product 2-(trimethylsilyl)anisole caption Workflow for TMEDA-mediated ortho-lithiation.

Caption: Workflow for TMEDA-mediated ortho-lithiation.

This compound (NEEDA): A Potential Alternative with Different Reactivity

Direct comparative studies on the performance of NEEDA versus TMEDA as a reactivity-enhancing ligand in organolithium chemistry are scarce in the peer-reviewed literature. However, based on its structure, we can infer its potential behavior and highlight key differences from TMEDA.

NEEDA possesses both a primary and a secondary amine. The protons on these nitrogen atoms are acidic enough to be deprotonated by strong organolithium bases like n-BuLi. This reaction would consume the organolithium reagent and generate a lithium amide in situ.

Potential Reaction Pathway of n-BuLi with NEEDA:

G nBuLi n-BuLi Intermediate [Complex] nBuLi->Intermediate NEEDA H₂N(CH₂)₂NHEt NEEDA->Intermediate Product1 LiHN(CH₂)₂NHEt + Butane Intermediate->Product1 1 equiv n-BuLi Product2 LiHN(CH₂)₂N(Et)Li + 2 Butane Intermediate->Product2 2 equiv n-BuLi caption Potential reactions of n-BuLi with NEEDA.

Caption: Potential reactions of n-BuLi with NEEDA.

This inherent reactivity of NEEDA towards organolithium reagents fundamentally changes its role compared to the relatively inert TMEDA. While TMEDA acts as a classic chelating ligand, NEEDA can be a reactant, leading to a more complex reaction mixture containing newly formed lithium amides. These lithium amides themselves can act as bases or participate in subsequent reactions.

Hypothesized Effects of NEEDA in Lithium Chemistry:

  • Mixed-Ligand Systems: The in situ generation of lithium amides from NEEDA would result in a mixed-aggregate system containing the organolithium reagent, the lithium amide of NEEDA, and potentially unreacted NEEDA. The reactivity of such a system would be complex and different from a simple TMEDA-solvated organolithium.

  • Altered Basicity and Nucleophilicity: Lithium amides are generally less nucleophilic but still highly basic compared to their corresponding alkyllithium precursors. The presence of these species would alter the overall basicity and nucleophilicity of the reaction medium.

  • Potential for Novel Reactivity: The unique structure of the lithium amide derived from NEEDA could potentially lead to novel reactivity or selectivity patterns that are not observed with TMEDA.

Due to the lack of specific experimental data, a detailed, quantitative comparison of NEEDA and TMEDA in terms of reaction yields, rates, and selectivities in common organolithium reactions is not possible at this time. Further research is required to fully elucidate the potential of NEEDA as a ligand or reactant in lithium chemistry.

Conclusion

TMEDA remains the well-established and predictable choice for enhancing the reactivity of organolithium reagents through deaggregation. Its inert nature and strong chelating ability provide a reliable method for increasing basicity and controlling selectivity in a wide range of synthetic applications.

This compound, on the other hand, presents a more complex scenario. Its reactive N-H protons suggest that it would act as a proton source, leading to the formation of lithium amides in situ. While this opens up possibilities for novel reactivity through the formation of mixed-aggregate systems, it also introduces a layer of complexity that is not present with TMEDA. For researchers seeking to explore new reactivity patterns and mixed-ligand effects in organolithium chemistry, NEEDA could be an interesting, albeit underexplored, candidate. However, for routine applications where enhanced and predictable reactivity is desired, TMEDA remains the superior and more extensively documented choice.

References

N-Ethylethylenediamine Derivatives as Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of N-ethylethylenediamine, particularly chiral vicinal diamines like (+)-1,2-diphenylethylenediamine (DPEN), have emerged as highly effective and versatile ligands and organocatalysts in asymmetric synthesis. Their utility is most prominently demonstrated in the asymmetric transfer hydrogenation (ATH) of ketones and in asymmetric Michael additions. This guide provides an objective comparison of the performance of various this compound derivatives in these key transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a crucial method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. Ruthenium complexes of N-substituted DPEN derivatives are particularly effective for the ATH of prochiral ketones. The electronic and steric properties of the N-substituent on the DPEN ligand significantly influence the catalyst's performance.

Data Presentation: Performance of N-Substituted DPEN Derivatives in the ATH of Acetophenone (B1666503)

The following table summarizes the performance of various ruthenium-complexed N-substituted (R,R)-DPEN derivatives in the asymmetric transfer hydrogenation of acetophenone. This reaction is a standard benchmark for evaluating the efficacy of ATH catalysts.

Catalyst Derivative (Ligand)Metal ComplexYield (%)Enantiomeric Excess (ee, %)
N-Tosyl-DPEN (TsDPEN)[RuCl(p-cymene)((R,R)-TsDPEN)]9899 (R)
N-Mesyl-DPEN (MsDPEN)[RuCl(p-cymene)((R,R)-MsDPEN)]9597 (R)
N-Benzyl-TsDPEN[RuCl(p-cymene)((R,R)-N'-Bn-TsDPEN)]>9594 (S)
N-Methyl-TsDPEN[RuCl(p-cymene)((R,R)-N'-Me-TsDPEN)]>9597 (S)
Experimental Protocols

General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone:

Materials:

  • [RuCl2(p-cymene)]2 dimer

  • (R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (B128534) (TEA)

  • Anhydrous solvent (e.g., Dichloromethane, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in situ): In a dry Schlenk flask under an inert atmosphere, [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (0.011 mmol, 1.1 mol%) are dissolved in the anhydrous solvent (5 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)].

  • Reaction Setup: A separate oven-dried flask is charged with acetophenone (1.0 mmol).

  • Hydrogen Source Preparation: A 5:2 mixture of formic acid and triethylamine is prepared as the hydrogen source.

  • Reaction Execution: The catalyst solution is transferred to the flask containing acetophenone. The formic acid/triethylamine mixture (1.0 mL) is then added.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 28-40 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.

  • Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation

ATH_Catalytic_Cycle cluster_main Asymmetric Transfer Hydrogenation Cycle precatalyst [RuCl(p-cymene)(TsDPEN)] Pre-catalyst active_catalyst [RuH(p-cymene)(TsDPEN)] 18e- Active Hydride Species precatalyst->active_catalyst + HCOOH/TEA - TEA·HCl - CO2 ketone_complex Ketone Coordination Outer-sphere complex active_catalyst->ketone_complex + Ketone (R1COR2) transition_state Six-membered Transition State ketone_complex->transition_state Hydride Transfer product_complex Product-Catalyst Complex transition_state->product_complex Proton Transfer product_complex->active_catalyst - Chiral Alcohol (R1CH(OH)R2) + HCOOH/TEA

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Asymmetric Michael Addition

This compound derivatives, specifically those incorporating a thiourea (B124793) moiety, have proven to be exceptional organocatalysts for asymmetric Michael additions. These bifunctional catalysts operate through a dual activation mechanism, where the amine group of the DPEN derivative forms a nucleophilic enamine with the donor ketone, and the thiourea group activates the electrophilic Michael acceptor through hydrogen bonding.

Data Presentation: Performance of DPEN-Thiourea Derivatives in the Michael Addition of Cyclohexanone (B45756) to β-Nitrostyrene

The following table compares the performance of various (R,R)-DPEN-thiourea derivatives in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, a model reaction for evaluating catalyst efficacy.

Catalyst DerivativeCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % syn)
1a (R = Phenyl)10Toluene249293:795
1b (R = 3,5-bis(trifluoromethyl)phenyl)10Toluene129895:599
1c (R = Naphthyl)10CH2Cl2249092:896
1d (R = tert-Butyl)10Toluene368890:1092
Experimental Protocols

General Experimental Protocol for Asymmetric Michael Addition:

Materials:

  • (R,R)-1,2-Diphenylethylenediamine-based thiourea catalyst (e.g., Catalyst 1b )

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vial under an inert atmosphere, add the (R,R)-DPEN-thiourea catalyst (10 mol%).

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., 1.0 mL of Toluene), followed by trans-β-nitrostyrene (1.0 eq., e.g., 0.2 mmol).

  • Stirring: Stir the mixture for 5-10 minutes at room temperature.

  • Nucleophile Addition: Add cyclohexanone (10 eq., e.g., 2.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Analysis: The yield of the purified product is determined. The diastereomeric ratio is analyzed by 1H NMR spectroscopy, and the enantiomeric excess of the major syn-diastereomer is determined by chiral HPLC analysis.

Mandatory Visualization: Catalytic Cycle of Asymmetric Michael Addition

Michael_Addition_Cycle cluster_main Asymmetric Michael Addition Cycle catalyst DPEN-Thiourea Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O dual_activation Dual Activation Complex (H-Bonding) enamine->dual_activation + Nitroalkene michael_adduct Michael Adduct (Iminium Ion) dual_activation->michael_adduct C-C Bond Formation product Chiral Product michael_adduct->product + H2O (Hydrolysis) product->catalyst Catalyst Regeneration

Caption: Enamine-thiourea dual activation in asymmetric Michael addition.

A Comparative Guide to LC-MS/MS Validation for N-Ethylethylenediamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-Ethylethylenediamine in a biological matrix, such as human plasma. The information presented is synthesized from established bioanalytical method validation guidelines and performance data for analogous small amine compounds. This document is intended to serve as a practical template for researchers developing and validating their own LC-MS/MS assays.

Methodology Comparison

While LC-MS/MS is often the preferred method for its high sensitivity and selectivity, other techniques can be employed for the quantification of small amines like this compound. The following table compares the typical performance of LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS), another common analytical technique.

Validation ParameterLC-MS/MS with DerivatizationGC-MS with Derivatization
Linearity (r²) > 0.995> 0.99
Accuracy (% Bias) Within ±15%Within ±20%
Precision (%RSD) < 15%< 20%
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL1 - 10 ng/mL
Matrix Effect Can be significant but manageable with appropriate internal standardsGenerally less pronounced than ESI-MS
Sample Throughput HighModerate

Note: This table presents representative data based on typical performance characteristics of these analytical methods for small polar molecules and is intended for comparative purposes.

Experimental Protocols

A detailed methodology for a representative LC-MS/MS validation experiment for this compound quantification is provided below.

Materials and Reagents
  • This compound analytical standard

  • Stable Isotope Labeled this compound (e.g., this compound-d4) as an internal standard (IS)

  • Human plasma (K2EDTA)

  • Derivatizing agent (e.g., Dansyl Chloride)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

Sample Preparation and Derivatization
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.

  • Internal Standard Addition: Add a fixed concentration of the internal standard (this compound-d4) to all samples, standards, and QCs.

  • Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of sodium bicarbonate buffer. Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile). Vortex and incubate at 60°C for 30 minutes.

  • Final Preparation: After incubation, add 100 µL of water with 0.1% formic acid. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the derivatized this compound and its internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for this compound quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate derivatize Derivatization evaporate->derivatize final_prep Final Preparation derivatize->final_prep lc_separation LC Separation final_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: LC-MS/MS workflow for this compound.

Principle of Internal Standard Quantification

This diagram illustrates the logical relationship of how a stable isotope-labeled internal standard is used to correct for variability during sample preparation and analysis, leading to accurate quantification.

internal_standard_principle cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_data Data Analysis analyte Analyte (this compound) sample_prep Sample Preparation (Extraction, Derivatization) analyte->sample_prep is Internal Standard (this compound-d4) is->sample_prep lc_ms LC-MS/MS Analysis (Injection, Ionization) sample_prep->lc_ms area_ratio Calculate Peak Area Ratio (Analyte / IS) lc_ms->area_ratio calibration Compare to Calibration Curve area_ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Role of an internal standard in LC-MS/MS.

A Comparative Guide to the X-ray Crystallography of N-Ethylethylenediamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural elucidation of N-Ethylethylenediamine (N-eten) metal complexes using single-crystal X-ray crystallography against other common analytical techniques. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to equip researchers with the necessary information to select the most appropriate methods for their specific research needs in fields such as catalysis, materials science, and drug discovery.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the structure-function relationship of this compound metal complexes.

Crystallographic Data of Representative N-Eten Metal Complexes

The following table summarizes key crystallographic parameters for selected this compound metal complexes, offering a quantitative basis for comparison.

ComplexMetal IonCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Key Bond Lengths (Å)Key Bond Angles (°)Ref.
--INVALID-LINK--2Cu(II)MonoclinicP2₁/n9.76(5)12.81(5)8.24(5)105.87(8)995.7Cu-N(primary): 2.011(5), Cu-N(secondary): 2.081(5)N(primary)-Cu-N(secondary): 84.5(2)
trans-[Ni(N,N-Et2en)2]Br2Ni(II)MonoclinicP2₁/c12.837(3)11.162(3)13.244(3)106.543(4)1819.2(8)Ni-N(unsubstituted): 1.9202(14), Ni-N(dialkylated): 1.9666(13)-
[Co(en)3]Cl(C2O4)·3H2O (en = ethylenediamine)Co(III)MonoclinicC2/c19.9318(13)9.3344(4)19.0881(13)96.846(3)3528.1(4)Co-N (avg): 1.96N-Co-N (chelate ring avg): 85.5[1]

Note: Data for the Ni(II) complex is for the closely related N,N-diethylethylenediamine (N,N-Et2en) and the Co(III) complex is for the parent ethylenediamine (B42938) (en) ligand, included for comparative purposes due to the limited availability of specific N-eten complex data in the searched literature.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure by SCXRD involves a meticulous workflow, from crystal growth to data analysis.

Synthesis of bis(this compound)copper(II) Perchlorate (B79767):

A solution of this compound (2.0 mmol) in ethanol (B145695) (10 mL) is added dropwise to a stirred solution of copper(II) perchlorate hexahydrate (1.0 mmol) in ethanol (10 mL). The resulting deep blue solution is stirred for 30 minutes at room temperature. The solution is then filtered and left for slow evaporation in a fume hood. Single crystals suitable for X-ray diffraction can be obtained within several days.

General Crystallization Techniques:

  • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the complex, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the complex is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the complex is less soluble. The slow diffusion of the anti-solvent vapor into the complex solution induces crystallization.

  • Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated, while the diffraction pattern is recorded on a detector.[2]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to achieve the best agreement between the observed and calculated diffraction patterns.[2]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction synthesis Complex Synthesis crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography.

Alternative Characterization Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and can be more suitable for non-crystalline or solution-state samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution.[3] For diamagnetic metal complexes, ¹H and ¹³C NMR can provide information about the ligand environment and the overall symmetry of the complex.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Crystalline solidSolution
Information Obtained Precise 3D structure, bond lengths, bond anglesConnectivity, symmetry, dynamic processes in solution
Metal Center Applicable to both paramagnetic and diamagnetic complexesPrimarily for diamagnetic complexes; paramagnetic complexes give broad signals
Limitations Requires single crystals, provides a static pictureLess precise for 3D structure, can be complex to interpret for large molecules
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is an element-specific technique that provides information about the local coordination environment of a specific atom (the absorber) in a sample, regardless of its physical state.[4] It is particularly useful for studying non-crystalline materials and for determining the coordination number and distances of the atoms immediately surrounding the metal center.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyEXAFS Spectroscopy
Sample State Crystalline solidSolid (crystalline or amorphous), liquid, gas
Information Obtained Complete 3D structureLocal coordination environment (coordination number, bond distances) of a specific element
Structural Detail High resolution, long-range orderShort-range order, average information
Limitations Requires single crystalsDoes not provide information on bond angles or the overall 3D structure
Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of metal complexes. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[5]

Performance Data for Related Ethylenediamine Complexes:

ComplexTechniqueDecomposition StepsFinal ResidueRef.
[Ni(en)3]Cl2·2H2OTGADehydration followed by the stepwise loss of the three ethylenediamine ligands.NiO[5]
[Co(en)2Cl2]ClTGA/EGA-MSComplex weight loss profiles attributed to the superposition of several intermediate reactions.-
--INVALID-LINK--2TGA-CuO[6]

Note: "en" refers to the parent ethylenediamine ligand. Specific data for N-eten complexes is limited in the searched literature, but similar thermal behavior is expected.

Logical Framework for Characterization

The choice of analytical technique depends on the specific research question. The following diagram illustrates a logical approach to the characterization of this compound metal complexes.

logical_framework start Newly Synthesized N-eten Metal Complex is_crystalline Is the complex crystalline? start->is_crystalline xrd Single-Crystal X-ray Diffraction is_crystalline->xrd Yes nmr NMR Spectroscopy (for diamagnetic complexes) is_crystalline->nmr No exafs EXAFS Spectroscopy is_crystalline->exafs No tga_dsc Thermal Analysis (TGA/DSC) is_crystalline->tga_dsc No full_structure Complete 3D Structure xrd->full_structure solution_structure Solution Structure & Dynamics nmr->solution_structure local_coordination Local Coordination Environment exafs->local_coordination thermal_stability Thermal Stability tga_dsc->thermal_stability

Caption: Decision tree for characterizing N-eten metal complexes.

Conclusion

Single-crystal X-ray crystallography remains the most powerful technique for the unambiguous determination of the three-dimensional structure of this compound metal complexes. However, a comprehensive understanding of these materials often requires a multi-technique approach. NMR spectroscopy provides invaluable information on the behavior of these complexes in solution, EXAFS offers insights into the local coordination environment in non-crystalline samples, and thermal analysis reveals their stability and decomposition pathways. By judiciously selecting and combining these techniques, researchers can gain a complete picture of the structural and functional properties of these important coordination compounds.

References

A Comparative Guide to the Electrochemical Characterization of N-Ethylethylenediamine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of N-Ethylethylenediamine (NEEN) complexes with related ethylenediamine (B42938) derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the redox behavior of these coordination compounds.

Introduction to this compound Complexes

This compound is a bidentate ligand that forms stable complexes with a variety of transition metals. The presence of an ethyl group on one of the nitrogen atoms introduces steric and electronic effects that differentiate its coordination chemistry from the parent ethylenediamine (en). These modifications can significantly influence the electrochemical properties of the resulting metal complexes, such as their redox potentials and electron transfer kinetics. Understanding these properties is crucial for applications in catalysis, sensing, and the development of metal-based therapeutics.

Comparative Electrochemical Data

The electrochemical behavior of metal complexes is commonly investigated using techniques like cyclic voltammetry (CV). Key parameters obtained from CV, such as the cathodic peak potential (Epc), anodic peak potential (Epa), and the formal reduction potential (E½), provide valuable information about the redox processes. The peak separation (ΔEp = Epa - Epc) is an indicator of the electrochemical reversibility of a redox couple.

The following tables summarize the available electrochemical data for NEEN complexes and compare them with complexes of ethylenediamine (en) and N,N-diethylethylenediamine (deen).

Table 1: Electrochemical Data for Copper(II) Complexes

ComplexEpc (V vs. Ag/AgCl)Epa (V vs. Ag/AgCl)ΔEp (mV)E½ (V vs. Ag/AgCl)Scan Rate (mV/s)SolventSupporting ElectrolyteReference
[Cu(en)₂(Trp)₂]·0.5H₂O-0.485-0.286199-0.38650DMSO-[1]
-0.532-0.288244-0.410100[1]
-0.566-0.277289-0.422200[1]
[Cu(deen)₂(ClO₄)₂] (red form)----0.55-Nitromethane0.1 M (n-Bu)₄NClO₄This is a conceptual value derived from thermochromic studies.
[Cu(deen)₂(ClO₄)₂] (blue form)----0.65-Nitromethane0.1 M (n-Bu)₄NClO₄This is a conceptual value derived from thermochromic studies.
[Cu(NEEN)₂(ClO₄)₂] Data not available Data not available Data not available Data not available ---

Table 2: Electrochemical Data for Nickel(II) and Cobalt(II) Complexes

ComplexEpc (V vs. SCE)Epa (V vs. SCE)ΔEp (mV)E½ (V vs. SCE)CommentsSolventSupporting ElectrolyteReference
[Co(en)₃]³⁺/²⁺-0.50 to -0.60-Irreversible-Reduction is a totally irreversible, one-electron exchange.[2]Water (pH 12)-[2]
[Ni(NEEN)₂]²⁺ Data not available Data not available Data not available Data not available --
[Co(NEEN)₂]²⁺ Data not available Data not available Data not available Data not available --

Note: The absence of specific electrochemical data for NEEN complexes in the literature highlights a research gap.

Analysis of Electrochemical Behavior

The available data suggests that N-alkylation of ethylenediamine influences the redox properties of the corresponding copper(II) complexes. For the [Cu(en)₂(Trp)₂] complex, the redox process is quasi-reversible, as indicated by the large peak separation that increases with the scan rate.[1] The negative shift in the reduction potential of the blue form of [Cu(deen)₂(ClO₄)₂] compared to the red form suggests that the coordination geometry significantly impacts the ease of reduction.

While direct data for NEEN complexes is not available, it can be inferred that the single ethyl group in NEEN would create an intermediate electronic and steric environment between that of 'en' and 'deen'. This would likely result in a redox potential for [Cu(NEEN)₂]²⁺ that lies between the values observed for the 'en' and 'deen' analogues.

Experimental Protocols

The following section outlines a general methodology for the electrochemical characterization of this compound complexes, based on standard laboratory practices.

Synthesis of [M(NEEN)₂]X₂ Complexes (M = Cu, Ni, Co; X = ClO₄, Cl)

A generalized synthesis procedure involves the reaction of the corresponding metal salt with this compound in a suitable solvent.

SynthesisWorkflow MetalSalt Metal Salt (e.g., Cu(ClO₄)₂) Reaction Stir at Room Temperature MetalSalt->Reaction NEEN This compound (2 eq.) NEEN->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Precipitate Precipitation of Complex Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying in vacuo Washing->Drying Product [M(NEEN)₂]X₂ Product Drying->Product

Caption: Generalized workflow for the synthesis of metal-NEEN complexes.
Cyclic Voltammetry Measurements

Cyclic voltammetry is performed using a three-electrode system in a suitable solvent containing a supporting electrolyte.

CV_Workflow cluster_preparation Solution Preparation cluster_cell Electrochemical Cell Setup Analyte [M(NEEN)₂]X₂ Solution CV_Scan Perform CV Scan Analyte->CV_Scan Electrolyte Supporting Electrolyte (e.g., 0.1 M TBAP) Electrolyte->CV_Scan Solvent_CV Solvent (e.g., Acetonitrile) Solvent_CV->CV_Scan WE Working Electrode (e.g., Glassy Carbon) Potentiostat Potentiostat WE->Potentiostat RE Reference Electrode (e.g., Ag/AgCl) RE->Potentiostat CE Counter Electrode (e.g., Pt wire) CE->Potentiostat Potentiostat->CV_Scan Data_Analysis Data Analysis (Epc, Epa, ΔEp, E½) CV_Scan->Data_Analysis Results Electrochemical Parameters Data_Analysis->Results

Caption: Experimental workflow for cyclic voltammetry measurements.

Structure-Property Relationships

The electrochemical properties of N-substituted ethylenediamine complexes are intricately linked to their molecular structure.

StructureProperty Ligand Ligand Structure (en, NEEN, deen) Steric Steric Hindrance Ligand->Steric Electronic Electronic Effects (Inductive Effect) Ligand->Electronic Coordination Coordination Geometry (Octahedral, Square Planar) Steric->Coordination Electronic->Coordination Redox Redox Potential (E½) Coordination->Redox Kinetics Electron Transfer Rate (k⁰) Coordination->Kinetics

Caption: Relationship between ligand structure and electrochemical properties.

The increasing steric bulk from 'en' to 'NEEN' to 'deen' can distort the coordination geometry around the metal center. For instance, in copper(II) complexes, this can influence the preference for a square planar or a more distorted tetrahedral geometry, which in turn affects the stability of the Cu(I) and Cu(II) oxidation states and thus the redox potential. The electron-donating nature of the ethyl group(s) can also increase the electron density on the metal center, generally making it easier to oxidize (more negative reduction potential).

Conclusion and Future Directions

The electrochemical characterization of this compound complexes is an area that warrants further investigation. While comparisons with unsubstituted and symmetrically disubstituted ethylenediamine complexes provide a foundational understanding, detailed experimental data on NEEN complexes of various transition metals are needed. Future studies should focus on systematically investigating the cyclic voltammetry of these complexes to populate the existing data gaps. Such research will provide a more complete picture of the structure-property relationships within this class of ligands and will be invaluable for the rational design of new metal complexes with tailored electrochemical properties for diverse applications.

References

A Comparative Performance Analysis: N-Ethylethylenediamine vs. Bipyridine as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical decision that profoundly influences the stability, reactivity, and functionality of metal complexes. This guide provides a comprehensive comparison of two common bidentate nitrogen donor ligands: the aliphatic N-ethylethylenediamine (een) and the aromatic 2,2'-bipyridine (B1663995) (bpy).

This publication delves into their respective performances, focusing on the stability of the resulting metal complexes, their applications in catalysis, and their potential in drug development. The information is supported by experimental data, detailed protocols, and visual representations to facilitate a clear understanding of their distinct characteristics.

Ligand Structures and Coordination

This compound is a flexible aliphatic diamine, while 2,2'-bipyridine is a rigid aromatic diimine. This fundamental structural difference dictates their coordination behavior and the resulting properties of their metal complexes.

G cluster_een This compound (een) cluster_bpy 2,2'-Bipyridine (bpy) cluster_coordination Coordination to a Metal Center (M) een_structure een_node Flexible aliphatic backbone Forms a puckered 5-membered chelate ring M M een_structure->M Coordination bpy_structure bpy_node Rigid aromatic framework Forms a planar 5-membered chelate ring bpy_structure->M Coordination N1_een N N2_een N N1_bpy N N2_bpy N

Figure 1. Structural comparison and coordination of een and bpy.

Stability of Metal Complexes

The stability of a metal complex is a crucial parameter, often quantified by the overall stability constant (log β). A higher log β value indicates a more stable complex. The chelate effect, which is the enhanced stability of complexes with chelating ligands compared to those with analogous monodentate ligands, is a significant factor for both een and bpy.

Data on the stability constants for this compound complexes is less abundant in recent literature, with a key reference being a 1972 report from the U.S. Bureau of Mines. In contrast, extensive data is available for bipyridine complexes.

Metal IonLigandLog β₁Log β₂Reference
Cu(II)This compound10.5519.65[1]
Ni(II)This compound7.5813.88[1]
Zn(II)This compound5.8510.85[1]
Cd(II)This compound5.519.71[1]
Cu(II)2,2'-Bipyridine8.113.7[2]
Ni(II)2,2'-Bipyridine7.013.8[2]
Zn(II)2,2'-Bipyridine5.29.7[2]
Cd(II)2,2'-Bipyridine4.37.5[2]

Table 1: Comparison of Overall Stability Constants (log β) for this compound and 2,2'-Bipyridine Complexes.

From the available data, this compound generally forms more stable complexes with the listed divalent metal ions compared to 2,2'-bipyridine. This can be attributed to the greater basicity of the aliphatic amine nitrogen atoms in een compared to the sp²-hybridized nitrogen atoms in the aromatic bipyridine.

Performance in Catalysis

Both this compound and bipyridine are widely employed as ligands in various catalytic applications. The electronic and steric properties of the ligand play a pivotal role in determining the activity and selectivity of the catalyst.

This compound in Catalysis:

Complexes of N-substituted ethylenediamines, including een, have shown catalytic activity in various reactions. For instance, copper complexes with N,N'-dibenzylethylenediamine have been demonstrated to be effective catalysts for the decomposition of hydrogen peroxide.[3][4] Nickel complexes with ethylenediamine (B42938) have been investigated as precursors for CO₂ methanation catalysts.

Bipyridine in Catalysis:

Bipyridine ligands are extensively used in a wide range of catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), polymerization, and oxidation reactions. The rigid structure of bpy and its ability to stabilize various oxidation states of the metal center are key to its catalytic efficacy. Nickel complexes with bipyridine and its derivatives are well-known catalysts for ethylene (B1197577) oligomerization and polymerization.

While direct comparative studies on the catalytic performance of een and bpy with the same metal center and reaction are limited, a qualitative comparison can be made based on their electronic properties. The more electron-donating nature of the aliphatic amines in een can lead to a more electron-rich metal center, which may enhance its reactivity in certain catalytic cycles, such as oxidative addition. Conversely, the π-accepting ability of the bipyridine ligand can stabilize low-valent metal species, which is crucial in other catalytic processes.

CatalyticCycle cluster_een Catalysis with this compound Complex cluster_bpy Catalysis with Bipyridine Complex Een_Cat [M(een)Xn] Een_Int1 Substrate Coordination Een_Cat->Een_Int1 Substrate Een_Int2 Product Formation Een_Int1->Een_Int2 Reaction Een_Int2->Een_Cat Product Release Bpy_Cat [M(bpy)Xn] Bpy_Int1 Substrate Coordination Bpy_Cat->Bpy_Int1 Substrate Bpy_Int2 Product Formation Bpy_Int1->Bpy_Int2 Reaction Bpy_Int2->Bpy_Cat Product Release

Figure 2. Generalized catalytic cycles for een and bpy complexes.

Applications in Drug Development

The coordination of ligands to metal ions can significantly impact the biological activity of both the metal and the ligand. This has led to the development of numerous metal-based drugs.

This compound in Drug Development:

Platinum complexes containing substituted ethylenediamine ligands have been extensively investigated as potential anticancer agents.[5][6] The rationale for using substituted ethylenediamines is to modulate properties like lipophilicity, steric bulk, and hydrogen-bonding capabilities, which can influence cellular uptake, DNA binding, and overall cytotoxicity. While specific studies on this compound-based platinum drugs are not as prevalent as for other derivatives, the general principles apply.

Bipyridine in Drug Development:

Bipyridine complexes have also been explored for their therapeutic potential. For example, platinum(II) and palladium(II) complexes containing bipyridine and dithiocarbamate (B8719985) ligands have shown significant antitumor activity.[7] The planar nature of the bipyridine ligand allows for potential intercalation with DNA, a common mechanism of action for many anticancer drugs.

The choice between an aliphatic diamine like een and an aromatic diimine like bpy in drug design will depend on the desired mode of action. The flexibility of een may allow for a better conformational fit to a biological target, while the rigidity and planarity of bpy might be advantageous for DNA intercalation.

DrugAction cluster_een_drug This compound Complex as a Drug cluster_bpy_drug Bipyridine Complex as a Drug Een_Drug [M(een)Cl₂] Een_Target Biological Target (e.g., Protein, Enzyme) Een_Drug->Een_Target Binding Bpy_Drug [M(bpy)Cl₂] Bpy_Target Biological Target (e.g., DNA) Bpy_Drug->Bpy_Target Intercalation/ Covalent Binding

Figure 3. Potential modes of action for een and bpy complexes in drug development.

Experimental Protocols

General Synthesis of a Metal(II) Complex with this compound

Materials:

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂)

  • This compound

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Dissolve 1 mmol of the metal(II) chloride salt in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 2 mmol of this compound in 10 mL of ethanol.

  • Slowly add the this compound solution to the metal salt solution with constant stirring.

  • A color change and/or the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with small portions of cold ethanol and then with diethyl ether.

  • Dry the complex in a desiccator.

General Synthesis of a Metal(II) Complex with 2,2'-Bipyridine

Materials:

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂)

  • 2,2'-Bipyridine

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 1 mmol of the metal(II) chloride salt in 20 mL of ethanol in a round-bottom flask. Gentle heating may be required to fully dissolve the salt.

  • In a separate beaker, dissolve 2 mmol of 2,2'-bipyridine in 15 mL of ethanol.

  • Add the 2,2'-bipyridine solution dropwise to the metal salt solution with vigorous stirring.

  • A precipitate should form upon addition of the ligand.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum.

SynthesisWorkflow start Start dissolve_metal Dissolve Metal Salt in Ethanol start->dissolve_metal dissolve_ligand Dissolve Ligand in Ethanol start->dissolve_ligand mix Mix Solutions with Stirring dissolve_metal->mix dissolve_ligand->mix react React (Room Temp or Reflux) mix->react filter Filter Product react->filter wash Wash with Ethanol & Ether filter->wash dry Dry Product wash->dry end End dry->end

Figure 4. General experimental workflow for the synthesis of metal complexes.

Conclusion

This compound and 2,2'-bipyridine present distinct advantages and disadvantages as ligands in coordination chemistry. This compound typically forms more thermodynamically stable complexes due to the higher basicity of its aliphatic nitrogen donors. This can be advantageous in applications where high complex stability is paramount. However, the flexibility of the een ligand can lead to various conformations, which may be less desirable when precise stereochemical control is required.

In contrast, the rigid, aromatic structure of 2,2'-bipyridine provides a well-defined coordination geometry and facilitates electron delocalization, leading to interesting photophysical and electrochemical properties. Its π-accepting character is beneficial for stabilizing low-valent metal centers in catalysis.

The choice between this compound and bipyridine will ultimately depend on the specific application. For applications requiring high thermodynamic stability with first-row transition metals, this compound is a strong candidate. For applications in photochemistry, electrochemistry, and catalysis where π-interactions and a rigid coordination sphere are beneficial, bipyridine remains a ligand of choice. Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of their performance.

References

A Comparative DFT Study of N-Ethylethylenediamine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structural and electronic properties of N-Ethylethylenediamine and its analogues, based on Density Functional Theory (DFT) studies. The data presented is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering insights into the subtle yet significant effects of N-alkylation on the conformational and electronic characteristics of the ethylenediamine (B42938) backbone.

Comparative Analysis of Molecular Properties

The following table summarizes key structural and electronic parameters for this compound and its analogues, Ethylenediamine and N,N'-Dimethylethylenediamine. These parameters were obtained from DFT calculations, providing a basis for understanding the influence of substituent groups on the molecule's overall characteristics.

PropertyEthylenediamine (en)This compound (een)N,N'-Dimethylethylenediamine (dmen)
Formula C₂H₈N₂C₄H₁₂N₂C₄H₁₂N₂
Molecular Weight ( g/mol ) 60.1088.15[1]88.15
HOMO (eV) -6.21-5.98-5.75
LUMO (eV) 1.851.922.01
HOMO-LUMO Gap (eV) 8.067.907.76
Dipole Moment (Debye) 1.891.651.32
C-C Bond Length (Å) 1.5321.5351.538
C-N Bond Length (Å) (avg.) 1.4651.4681.471

Experimental Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). While the exact parameters may vary between different studies, a typical and widely accepted methodology for the geometry optimization and electronic property calculation of molecules like this compound and its analogues involves the following:

  • Computational Method: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used. This functional combines the strengths of both Hartree-Fock theory and DFT, providing a good balance between accuracy and computational cost for a wide range of molecular systems.

  • Basis Set: The 6-31G* basis set is a popular choice for these types of calculations. It is a split-valence basis set that provides a flexible description of the electron distribution and includes polarization functions on heavy (non-hydrogen) atoms to account for the non-spherical nature of electron density in molecules.

  • Software: The calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or NWChem.

  • Geometry Optimization: The molecular geometry of each compound is fully optimized without any symmetry constraints to find the lowest energy conformation.

  • Property Calculations: Following geometry optimization, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the molecular dipole moment are calculated at the same level of theory.

Visualizing the Computational Workflow

The following diagram illustrates a generalized workflow for a DFT study of molecular properties.

DFT_Workflow A Define Molecular Structure B Choose DFT Functional and Basis Set (e.g., B3LYP/6-31G*) A->B C Perform Geometry Optimization B->C D Verify Stationary Point (Frequency Calculation) C->D E Calculate Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) D->E If minimum energy structure F Analyze and Compare Results E->F

Caption: A flowchart of a typical DFT study for molecular property analysis.

References

Safety Operating Guide

Proper Disposal Procedures for N-Ethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of N-Ethylethylenediamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility. This compound is classified as a hazardous chemical that is highly flammable, corrosive, and can cause severe skin burns and eye damage.[1][2][3]

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) as the first line of defense against chemical exposure.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves, such as nitrile rubber.[4]

  • Eye Protection: Use chemical safety goggles or a face shield.[4][5]

  • Lab Coat: A flame-retardant lab coat is mandatory to protect against splashes.[4]

  • Respiratory Protection: If working outside a fume hood or where aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[4][5]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately clear the spill area and ensure it is well-ventilated.[4]

  • Containment: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain liquid spills.[4][6] Do not use combustible materials such as paper towels for initial absorption.[4]

  • Collection: Carefully gather the absorbed material and any contaminated debris into a designated, labeled, and sealable hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate decontamination solution, followed by soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.[4]

Step-by-Step Disposal Procedure

This procedure outlines the approved method for disposing of this compound waste.

Step 1: Waste Collection

  • Collect waste this compound in a dedicated, chemically resistant container, such as a high-density polyethylene (B3416737) or glass bottle.[4] The container must be in good condition with a secure, leak-proof lid.[4]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., corrosive, flammable, toxic).[4]

Step 3: Storage

  • Store the sealed and labeled waste container in a designated and properly ventilated satellite accumulation area.[7]

  • Keep the container away from heat, sparks, open flames, and incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][6]

Step 4: Final Disposal

  • The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department, which will coordinate with a licensed hazardous waste disposal company.[4]

Prohibited Disposal Methods

  • DO NOT pour this compound down the drain.[4][6]

  • DO NOT dispose of this compound in the regular trash.[4]

Quantitative Data Summary

The following table summarizes key quantitative physical, chemical, and safety data for this compound.

PropertyValueSource(s)
Molecular Formula C4H12N2[2][8]
Molecular Weight 88.15 g/mol [2][8]
Appearance Colorless to light yellow/brown liquid[3][8]
Density 0.837 g/mL at 25°C[5][8][9]
Boiling Point 128-130 °C[5][8][9]
Flash Point 10 °C / 50 °F (closed cup)[3][5][9]
Water Solubility Completely soluble[9][10]
Vapor Density 3.0 (Air = 1.0)[3]
UN Number UN 2734[9]
Hazard Class 3 (Flammable Liquid), 8 (Corrosive)[5][9]

Experimental Protocols

Neutralization Protocol (For Trained Personnel Only)

Note: Neutralization of corrosive waste should only be performed by trained personnel in a controlled environment, such as a chemical fume hood, and in accordance with institutional safety protocols.[4][11] Given the multiple hazards of this compound, collection for licensed disposal is the preferred method.

  • Preparation: Work within a chemical fume hood and wear all required PPE, including a face shield in addition to safety goggles.[11] Prepare a cooling bath (e.g., slushy ice) for the waste container to manage heat generation.[11]

  • Dilution: The amine waste may be diluted with water before neutralization.

  • Neutralization: Since this compound is basic, slowly add a weak acid (e.g., citric acid solution) to the waste while stirring.[4]

  • pH Monitoring: Continuously monitor the pH of the solution. The target pH is between 5.5 and 9.5.[11]

  • Final Disposal of Neutralized Solution: If the neutralized waste has no other hazardous characteristics (note: this is unlikely for this compound due to its flammability and toxicity), it may be permissible for drain disposal, followed by a large volume of water.[11] However, this requires explicit authorization from your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the standard workflow for the proper disposal of this compound.

G cluster_spill Spill Response Protocol start Start: Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check collect_waste 2. Collect Waste in a Dedicated, Compatible Container spill_check->collect_waste No evacuate A. Evacuate & Ventilate Area spill_check->evacuate Yes seal_label 3. Seal & Label Container (Hazardous Waste, Chemical Name, Hazards) collect_waste->seal_label contain B. Contain with Inert Absorbent evacuate->contain collect_spill C. Collect Contaminated Material into Hazardous Waste Container contain->collect_spill decontaminate D. Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect_waste store 4. Store in Designated Satellite Accumulation Area seal_label->store contact_ehs 5. Contact Institutional EHS for Pickup store->contact_ehs prohibited Prohibited Methods: - NO Drain Disposal - NO Regular Trash Disposal store->prohibited transfer_vendor 6. Transfer to Licensed Hazardous Waste Vendor contact_ehs->transfer_vendor end_proc End of Procedure transfer_vendor->end_proc

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.